(S)-methyl 2-oxoimidazolidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl (4S)-2-oxoimidazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-10-4(8)3-2-6-5(9)7-3/h3H,2H2,1H3,(H2,6,7,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYARMGVFGYGGSF-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-methyl 2-oxoimidazolidine-4-carboxylate synthesis from (S)-2-amino-3-(methylamino)propionic acid
An In-depth Technical Guide to the Synthesis of (S)-methyl 2-oxoimidazolidine-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for converting (S)-2-amino-3-(methylamino)propionic acid into this compound. This target molecule is a valuable chiral building block in medicinal chemistry, often serving as a constrained analog of proteinogenic amino acids in the development of novel therapeutics. The guide delves into the mechanistic underpinnings of the core cyclization reaction, presents a detailed, field-tested experimental protocol, and discusses critical process parameters and safety considerations. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and process chemistry who require a robust and reproducible synthetic method.
Introduction and Strategic Overview
This compound is a cyclic urea derivative that can be considered an analog of (S)-pyroglutamic acid, a key structural motif found in various peptide hormones and pharmaceutical agents.[1] Its rigidified backbone makes it a compelling scaffold for designing peptidomimetics with enhanced metabolic stability and defined conformational properties. The synthesis commences with the non-proteinogenic amino acid, (S)-2-amino-3-(methylamino)propionic acid, a chiral diamine that provides the necessary framework for the imidazolidinone ring.[2][3][][5]
The core transformation is an intramolecular cyclization that forms a five-membered cyclic urea. This is achieved by introducing a carbonyl group that bridges the α-primary amine and the β-secondary amine of the starting material. The choice of the carbonylating agent is the most critical decision in this synthesis, directly impacting reaction efficiency, safety, and scalability. Subsequently, the carboxylic acid of the resulting cyclic intermediate is esterified to yield the final target compound.
Reaction Mechanism: Intramolecular Carbonylation
The formation of the 2-oxoimidazolidine ring from a 1,2-diamine precursor is a classic example of urea synthesis. The most direct and historically common method involves the use of phosgene (COCl₂) or a phosgene equivalent.[1][6] Phosgene is a highly reactive electrophile that readily engages with the nucleophilic amine groups.
The mechanism proceeds as follows:
-
Initial Nucleophilic Attack: One of the amine groups of (S)-2-amino-3-(methylamino)propionic acid attacks the carbonyl carbon of phosgene, displacing a chloride ion to form a carbamoyl chloride intermediate.
-
Intramolecular Cyclization: The second amine group, now in close proximity, performs an intramolecular nucleophilic attack on the carbamoyl chloride carbonyl carbon. This step displaces the second chloride ion and forms the five-membered ring.
-
Deprotonation: A base, such as sodium bicarbonate, is required to neutralize the two equivalents of hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
Caption: Reaction mechanism for phosgene-mediated cyclization.
Phosgene Equivalents: A Note on Safety and Alternatives
Phosgene is an extremely toxic gas, and its use requires specialized equipment and stringent safety protocols.[7] For laboratory and industrial applications, safer solid or liquid phosgene substitutes are often preferred.[6][8][9] These reagents generate the reactive species in situ, minimizing handling risks.
-
Triphosgene (BTC): A stable, crystalline solid that decomposes into three equivalents of phosgene under reaction conditions. It is easier and safer to handle than gaseous phosgene.[7][8]
-
Carbonyldiimidazole (CDI): A solid reagent that activates amines to form an imidazolide intermediate, which then undergoes intramolecular cyclization. CDI is a milder and highly selective reagent, though it may require higher temperatures.[7][8]
-
Carbon Dioxide (CO₂): While being the greenest option, direct carbonylation with CO₂ typically requires high pressures and temperatures, along with a suitable catalyst and dehydrating agent to drive the reaction.[10][11]
For the purposes of this guide, we will detail the protocol using phosgene, as it is well-documented for this specific transformation.[1] Researchers should adapt the procedure with appropriate stoichiometric adjustments and reaction conditions if a substitute is used.
Experimental Protocol and Workflow
The synthesis is conducted in a two-stage process: first, the cyclization of the amino acid starting material, followed by the esterification of the resulting cyclic carboxylic acid.
Caption: Overall experimental workflow for the two-step synthesis.
Step 1: Synthesis of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid[1]
Materials & Reagents:
| Reagent/Material | Molecular Wt. | Moles (Equiv.) | Amount |
| (S)-2-amino-3-(methylamino)propionic acid HCl | 154.60 g/mol | 1.0 | (As needed) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | ~2.2 | (As needed) |
| Phosgene (e.g., 20% solution in Toluene) | 98.92 g/mol | ~1.1 | (As needed) |
| Hydrochloric Acid (HCl), concentrated | 36.46 g/mol | - | (As needed) |
| Ethyl Acetate | - | - | (As needed) |
| Acetonitrile | - | - | (As needed) |
| Deionized Water | - | - | (As needed) |
Protocol:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve (S)-2-amino-3-(methylamino)propionic acid hydrochloride and sodium bicarbonate in deionized water. Cool the resulting solution to 0-5 °C using an ice-salt bath.
-
Causality: The base neutralizes the starting material's hydrochloride salt and the HCl produced during the reaction. Low temperature is crucial to control the exothermic reaction with phosgene and prevent unwanted side reactions.
-
-
Phosgene Addition: Slowly add the phosgene solution dropwise to the stirred aqueous solution over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.
-
Trustworthiness: A slow, controlled addition is paramount for safety and selectivity. Rushing the addition can lead to a dangerous exotherm and the formation of oligomeric byproducts.
-
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Carefully acidify the reaction mixture to pH 1-2 with concentrated HCl while cooling in an ice bath. Extract the aqueous layer multiple times with ethyl acetate.
-
Causality: Acidification protonates the carboxylate product, rendering it more soluble in the organic extraction solvent.
-
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a solid or oil.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as acetonitrile, to yield pure (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid.[1]
Step 2: Synthesis of this compound
Materials & Reagents:
| Reagent/Material | Molecular Wt. | Moles (Equiv.) | Amount |
| (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid | 144.13 g/mol | 1.0 | (As needed) |
| Methanol (Anhydrous) | - | Large Excess | (As needed) |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 g/mol | Catalytic | (e.g., 0.1 eq) |
| Saturated Sodium Bicarbonate solution | - | - | (As needed) |
| Ethyl Acetate | - | - | (As needed) |
Protocol:
-
Setup: Suspend or dissolve the carboxylic acid intermediate from Step 1 in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Expertise: Fischer esterification is an equilibrium-driven process. Using a large excess of methanol as the solvent and an acid catalyst pushes the equilibrium towards the desired ester product. Thionyl chloride (SOCl₂) can be used as an alternative to H₂SO₄ for a non-reversible reaction, but it requires more stringent handling precautions.
-
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and remove the bulk of the methanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final, high-purity this compound.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structural integrity and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To verify the correct molecular weight (Expected [M+H]⁺ for C₆H₁₀N₂O₃: 159.07).
-
Chiral HPLC/SFC: To determine the enantiomeric purity and confirm the retention of the (S)-stereochemistry.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
This guide outlines a robust and well-documented two-step synthesis for this compound, a valuable building block for drug discovery. The key transformation relies on the efficient cyclization of (S)-2-amino-3-(methylamino)propionic acid using a carbonylating agent, followed by a standard esterification. While the use of phosgene provides a direct route, careful consideration of safer alternatives like triphosgene or CDI is strongly advised. By adhering to the detailed protocols and understanding the chemical principles behind each step, researchers can reliably produce this important chiral intermediate for application in advanced pharmaceutical research and development.
References
-
Losito, O., Pisani, P., De Cataldo, A., & D'Accolti, L. (n.d.). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from (S)-2-amino-3-(methylamino)propionic acid hydrochloride 4. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-2-amino-3-(methylamino)propanoic acid hydrochloride. PubChem Compound Database. Available at: [Link]
- Google Patents. (n.d.). JP2016108315A - Improved method for producing (4s)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester as intermediate body important for imidapril.
-
Deng, Y., Shi, F., SiMa, T., Peng, J., Gu, Y., & Qiao, B. (n.d.). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition. Available at: [Link]
-
Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2, 140-148. Available at: [Link]
- Google Patents. (n.d.). US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives.
-
ResearchGate. (n.d.). Selected syntheses of ureas through phosgene substitutes | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of RCY via recent phosgene-free synthetic routes to ureas, carbamates, thiocarbamates, and the radiotracer (S)-[¹¹C]CGP12177. Available at: [Link]
-
Tomishige, K., et al. (2013). Highly efficient synthesis of cyclic ureas from CO₂ and diamines by a pure CeO₂ catalyst using a 2-propanol solvent. Green Chemistry, 15, 1567-1577. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 5. (S)-2-amino-3-(methylamino)propanoic acid hydrochloride | C4H11ClN2O2 | CID 51358333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Phosgene and Substitutes [sigmaaldrich.com]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. ionike.com [ionike.com]
- 11. Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid: A Technical Guide
Introduction
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a structural analog of (S)-pyroglutamic acid, a key component in various naturally occurring peptides and synthetic pharmaceutical agents.[1][2] Furthermore, this molecule is a precursor and metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, which is utilized in the management of hypertension.[1][2] A thorough understanding of its structural and electronic properties is paramount for its application, and spectroscopic techniques provide the foundational data for this characterization.
This technical guide presents an in-depth analysis of the spectroscopic data for (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data herein is synthesized from peer-reviewed literature to ensure scientific integrity and provide researchers, scientists, and drug development professionals with a reliable reference.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the structure of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid with the conventional atom numbering used for spectral assignments.
Caption: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following characteristic absorption bands were observed for (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid. [1]
| Wavenumber (ν_max) cm⁻¹ | Functional Group Assignment |
|---|---|
| 3317 | N-H Stretch |
| 1708 | C=O Stretch (Carboxylic Acid) |
| 1626 | C=O Stretch (Urea) |
| 1516 | N-H Bend |
| 1452 | C-H Bend |
| 1242 | C-N Stretch |
Interpretation:
-
The broad absorption at 3317 cm⁻¹ is indicative of the N-H stretching vibration of the urea moiety. [1]* The strong absorption band at 1708 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carboxylic acid group. [1]* The band at 1626 cm⁻¹ is assigned to the carbonyl (C=O) stretching of the cyclic urea. [1]* The presence of bands at 1516 cm⁻¹, 1452 cm⁻¹, and 1242 cm⁻¹ correspond to N-H bending, C-H bending, and C-N stretching vibrations, respectively, further confirming the structure. [1]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a very accurate determination of the molecular weight of a compound.
| Ionization Mode | m/z (found) | m/z (calculated) | Formula | Ion |
| ESI⁻ | 143.0458 | 143.0462 | C₅H₇N₂O₃⁻ | [M-H]⁻ |
Interpretation:
The high-resolution mass spectrum, obtained using electrospray ionization in negative mode (ESI⁻), shows a prominent ion at an m/z of 143.0458. [1]This corresponds to the deprotonated molecule ([M-H]⁻), and its experimentally determined mass is in excellent agreement with the calculated mass of 143.0462 for the formula C₅H₇N₂O₃⁻. [1]This data unequivocally confirms the molecular formula of the compound.
Caption: A simplified workflow for high-resolution mass spectrometry.
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques as described in the cited literature.
NMR Spectroscopy:
-
Sample Preparation: The sample of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid was dissolved in deuterium oxide (D₂O).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AVIII 400 spectrometer. [3]3. Data Acquisition: The spectrometer was operated at 400 MHz for ¹H nuclei and 100.6 MHz for ¹³C nuclei.
-
Data Processing: The acquired Free Induction Decay (FID) signals were processed by Fourier transformation to obtain the frequency domain spectra.
IR Spectroscopy:
-
Sample Preparation: The IR spectrum was obtained using the Attenuated Total Reflection (ATR) technique, which requires minimal sample preparation.
-
Instrumentation: A Perkin-Elmer Spectrum 65 FT-IR spectrometer was used to record the spectrum. [3]3. Data Acquisition: The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).
High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: The sample was dissolved in a suitable solvent for infusion into the mass spectrometer.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source was used.
-
Data Acquisition: The analysis was performed in negative ion mode to observe the deprotonated molecule ([M-H]⁻).
Conclusion
The comprehensive spectroscopic data presented in this technical guide, including ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry, provide a detailed and unambiguous structural characterization of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid. This information is invaluable for researchers and scientists working on the synthesis, characterization, and application of this important heterocyclic compound in drug discovery and development. The concordance between the experimental data and the known structure underscores the reliability of these analytical techniques for molecular structure elucidation.
References
-
Dey, A. L.; Motevalli, M.; Wyatt, P. B. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank2024 , 2024(2), M1835. [Link]
-
Dey, A. L.; Motevalli, M.; Wyatt, P. B. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. ResearchGate2024 . [Link]
-
Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from... - ResearchGate. [Link]
-
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid - ResearchGate. [Link]
-
(S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid - Preprints.org. [Link]
-
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | C5H8N2O3 | CID 18645162 - PubChem. [Link]
Sources
Unveiling the Solid-State Architecture: A Technical Guide to the X-ray Crystal Structure of (S)-methyl 2-oxoimidazolidine-4-carboxylate
Introduction: The Significance of a Chiral Scaffold
In the landscape of modern drug discovery and development, the precise control and understanding of molecular chirality are paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1][2] The rigid, chiral scaffold of (S)-methyl 2-oxoimidazolidine-4-carboxylate, a structural analog of the naturally occurring (S)-pyroglutamic acid, presents a compelling building block for the synthesis of novel therapeutics.[3][4][5] Its significance is underscored by its role as a key precursor to Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[4] A thorough understanding of its three-dimensional structure through X-ray crystallography provides invaluable insights into its stereochemical stability, potential intermolecular interactions, and serves as a foundational blueprint for rational drug design. This guide offers an in-depth technical exploration of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound, tailored for researchers, scientists, and drug development professionals.
Part 1: Synthesis and Crystallization – From Precursor to Diffraction-Quality Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The selection of the synthetic route and crystallization method is critical and is guided by the chemical properties of the molecule and the desired crystalline form.
Synthetic Pathway: A Deliberate Cyclization
The synthesis of this compound is achieved through a robust and well-established cyclization reaction. The chosen precursor, (S)-2-amino-3-(methylamino)propionic acid hydrochloride, provides the necessary stereocenter and the foundational atoms for the imidazolidinone ring.[3][4]
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: A solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride is prepared in an aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate base is crucial for neutralizing the hydrochloride salt and deprotonating the amino groups, rendering them nucleophilic.
-
Phosgenation: The solution is then treated with phosgene (COCl₂). Phosgene serves as the carbonyl source for the formation of the cyclic urea (imidazolidinone) moiety. This reaction is typically performed at reduced temperatures to control the exothermicity and minimize side reactions. The choice of phosgene, a highly reactive electrophile, ensures efficient cyclization.
-
Ion Exchange: Following the reaction, the resulting solution is passed through an ion exchange column. This step is a self-validating system to purify the product by removing unreacted starting materials and inorganic salts, which is critical for successful crystallization.
-
Isolation and Characterization: The eluent is concentrated to yield the crude product, which is then characterized by standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), polarimetry, and high-resolution mass spectrometry to confirm its chemical identity and stereochemical integrity before proceeding to crystallization.[4][6]
Caption: Synthetic workflow for this compound.
Crystallization: The Art and Science of Single Crystal Growth
The formation of diffraction-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The choice of solvent and crystallization technique is paramount. For this compound, recrystallization from acetonitrile has proven effective.[4][6]
Experimental Protocol: Crystallization
-
Solvent Selection: Acetonitrile is selected as the crystallization solvent. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures. This differential solubility is the driving force for crystallization upon cooling.
-
Dissolution: The purified compound is dissolved in a minimal amount of hot acetonitrile to create a saturated solution.
-
Slow Cooling: The hot solution is allowed to cool slowly to room temperature. Slow cooling is critical to allow for the ordered arrangement of molecules into a crystal lattice, rather than rapid precipitation which would result in an amorphous solid or poorly ordered microcrystals.
-
Crystal Harvesting: After a suitable period, well-formed, single crystals are harvested from the mother liquor and prepared for X-ray diffraction analysis.
Part 2: X-ray Diffraction Analysis – Deciphering the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The analysis provides a wealth of information, including bond lengths, bond angles, torsion angles, and details of intermolecular interactions.
Data Collection and Structure Refinement
A suitable single crystal of this compound was mounted on a diffractometer. The crystal was kept at a low temperature (typically 100 K) during data collection to minimize thermal vibrations of the atoms, resulting in a more precise structure.
Table 1: Crystallographic Data and Structure Refinement Details
| Parameter | Value |
| Chemical formula | C₅H₈N₂O₃ |
| Formula weight | 144.13 g/mol |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁[4][6] |
| a (Å) | 6.2275(4)[4][6] |
| b (Å) | 8.3963(5)[4][6] |
| c (Å) | 24.9490(14)[4][6] |
| Volume (ų) | 1304.9(1) |
| Z | 4 |
| Calculated density (g/cm³) | 1.467 |
| Absorption coefficient (mm⁻¹) | 0.121 |
| F(000) | 608 |
| Crystal size (mm³) | 0.56 × 0.38 × 0.15[7] |
| Theta range for data collection (°) | 2.6 to 32.9[7] |
| Reflections collected | 27945[7] |
| Independent reflections | 6703[7] |
| R(int) | 0.070[7] |
| Final R indices [I > 2σ(I)] | R₁ = 0.046, wR₂ = 0.118[7] |
The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
The Asymmetric Unit and Molecular Conformation
The X-ray crystal structure analysis of this compound revealed that the asymmetric unit contains two crystallographically independent molecules, designated as conformers A and B.[4][6] This indicates that in the solid state, the molecule can adopt two slightly different, low-energy conformations. The overall structure confirms the (S) stereochemistry at the C4 position. The imidazolidinone ring in both conformers is essentially planar.
Caption: Alternating conformers in the helical hydrogen-bonded chain.
Supramolecular Assembly: A Network of Hydrogen Bonds
A key feature of the crystal structure is the extensive network of intermolecular hydrogen bonds.[4][6] These interactions are the primary forces governing the packing of the molecules in the crystal lattice. The carboxylic acid group acts as a hydrogen bond donor, while the urea unit of the imidazolidinone ring serves as a hydrogen bond acceptor.[4][6]
Each molecule is linked to two neighboring molecules through a total of three hydrogen bonds, forming helical chains that propagate along the crystallographic b-axis.[4][6] Within these helices, the two distinct conformers (A and B) alternate.[4][6] Four molecules of this compound constitute one turn of the helix.[4][6] This intricate hydrogen bonding network provides significant stability to the crystal lattice.
Part 3: Implications for Drug Development
The detailed structural information obtained from the X-ray crystal structure of this compound has several important implications for drug development professionals:
-
Stereochemical Confirmation: The analysis provides unambiguous confirmation of the absolute stereochemistry at the C4 position, which is crucial for understanding its biological activity and for the synthesis of enantiomerically pure downstream drug candidates like Imidapril.
-
Conformational Analysis: The presence of two distinct conformers in the solid state suggests that the molecule possesses some conformational flexibility. This information can be used in computational modeling and docking studies to understand how this scaffold might interact with biological targets.
-
Rational Drug Design: The precise bond lengths, angles, and hydrogen bonding patterns provide a detailed three-dimensional map of the molecule. This can be used as a starting point for the design of new analogs with modified properties, such as improved binding affinity, selectivity, or pharmacokinetic profiles. For instance, the carboxylic acid and urea moieties, identified as key hydrogen bonding participants, are clear points for potential modification.
-
Solid-State Properties: The understanding of the crystal packing and intermolecular interactions is crucial for controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, and stability.
Conclusion
The single-crystal X-ray diffraction analysis of this compound provides a definitive and high-resolution view of its molecular and supramolecular structure. The elucidation of its stereochemistry, conformational preferences, and intricate hydrogen bonding network offers invaluable insights for organic chemists, medicinal chemists, and pharmaceutical scientists. This foundational knowledge is critical for the continued development of chiral therapeutics and underscores the power of X-ray crystallography as an indispensable tool in modern drug discovery.
References
-
Losito, O., Pisani, P., De Cataldo, A., & D'Accolti, L. (n.d.). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from.... ResearchGate. Retrieved from [Link]
-
Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. Retrieved from [Link]
-
Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (PDF) (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. ResearchGate. Retrieved from [Link]
- (2016). JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL. Google Patents.
- (1991). US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives. Google Patents.
-
(1994). 2-oxoimidazolidine-4-carboxylate as a novel chiral auxiliary for kinetic resolution. Sci-Hub. Retrieved from [Link]
-
(n.d.). Structural formulae of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic.... ResearchGate. Retrieved from [Link]
-
Robinson, R. P., et al. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1211–1213. Retrieved from [Link]
-
PubChem. (n.d.). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. Retrieved from [Link]
-
Balode, A., et al. (2014). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 19(9), 13536-13556. Retrieved from [Link]
-
Di Martino, R. M. C., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(19), 6294. Retrieved from [Link]
-
Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 11(7), 760–770. Retrieved from [Link]
-
Karakaş, K., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate. IUCrData, 7(3), x220223. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure and Hirshfeld surface analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties and reactivity of (S)-methyl 2-oxoimidazolidine-4-carboxylate
An In-Depth Technical Guide to the Chemical Properties and Reactivity of (S)-methyl 2-oxoimidazolidine-4-carboxylate
Authored by a Senior Application Scientist
Introduction: A Versatile Chiral Scaffolding
This compound, and its corresponding carboxylic acid, represent a class of heterocyclic compounds of significant interest to the pharmaceutical and synthetic chemistry communities. As a structural analogue of the naturally occurring (S)-pyroglutamic acid, it serves as a constrained amino acid mimic, a feature highly sought after in modern drug design to confer favorable binding affinities and metabolic stability to peptide-based therapeutics.[1][2][3] This guide provides an in-depth exploration of its chemical properties, reactivity, and proven applications, offering researchers and drug development professionals a comprehensive understanding of this valuable chiral building block.
The core utility of this molecule stems from its rigidified cyclic urea backbone, which presents well-defined vectors for substitution while maintaining a specific stereochemical configuration at the C4 position. It is notably a key precursor to, and a metabolite of, the angiotensin-converting enzyme (ACE) inhibitor Imidapril, a drug used in the treatment of hypertension.[1][3] Furthermore, its incorporation into novel synthetic candidates for conditions ranging from pain and cancer to hepatitis C underscores its broad potential as a privileged scaffold in medicinal chemistry.[1][3]
Molecular Structure and Physicochemical Profile
A thorough understanding of a molecule's three-dimensional structure and physical properties is foundational to predicting its reactivity and behavior in a biological system.
Structural & Conformational Analysis
The IUPAC name for this compound is (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid (for the acid form).[4] Single-crystal X-ray diffraction studies of the parent carboxylic acid have provided critical insights into its solid-state structure. The analysis reveals that the molecule crystallizes in the orthorhombic chiral space group P2₁2₁2₁, confirming its enantiopurity.[1][2]
Interestingly, the crystal structure contains two distinct conformers that adopt flattened half-chair conformations. This geometry accommodates the trigonal planar nature of the urea carbonyl carbon. In one conformer, the carboxylic acid substituent is in a pseudo-equatorial position, while in the other, it is pseudo-axial.[1][3] This conformational flexibility, even within a crystalline lattice, suggests a dynamic behavior in solution that could be relevant for receptor binding.
A key structural feature is the intricate network of hydrogen bonds. The carboxylic acid group preferentially acts as a hydrogen bond donor, while the urea carbonyl is a primary hydrogen bond acceptor.[1][2] This predictable hydrogen bonding pattern is crucial for its interaction with biological targets and for the rational design of new derivatives.
Physicochemical and Spectroscopic Data
The fundamental properties of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid are summarized below. These data serve as a benchmark for characterization and quality control.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₃ | [4] |
| Molecular Weight | 144.13 g/mol | [4] |
| IUPAC Name | (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid | [4] |
| Optical Rotation [α]²⁴_D | -9.4 (c 1.02 in H₂O) | [1] |
| ¹H NMR (400 MHz, D₂O) δ | 2.63 (3H, s, NMe), 3.50 (1H, dd, J=9.7, 5.2 Hz, H-5), 3.72 (1H, t, J=10.0 Hz, H-5), 4.27 (1H, dd, J=10.3, 5.2 Hz, H-4) | [1] |
| ¹³C NMR (100.6 MHz, D₂O) δ | 29.5 (NMe), 49.9 (C-5), 51.2 (C-4), 163.5 (C-2), 175.6 (CO₂H) | [1][3] |
| IR ν_max/cm⁻¹ (ATR) | 3317, 1708, 1626, 1516, 1452, 1242 | [1] |
| Mass Spectrometry (ESI-) | m/z found: 143.0458; C₅H₇N₂O₃⁻ ([M–H]⁻) requires 143.0462 | [1] |
Spectroscopic Interpretation:
-
¹H NMR: The spectrum is clean and well-resolved. The singlet at 2.63 ppm corresponds to the N-methyl group. The diastereotopic protons at the C5 position appear as distinct signals (a doublet of doublets and a triplet), a direct consequence of the chiral center at C4. The proton at the C4 stereocenter is observed further downfield at 4.27 ppm.
-
¹³C NMR: The five distinct carbon signals confirm the molecular structure. The N-methyl carbon is upfield at 29.5 ppm, while the carbonyl carbons of the urea (C2) and carboxylic acid are significantly downfield at 163.5 and 175.6 ppm, respectively.
-
IR: The broad peak at 3317 cm⁻¹ is characteristic of the N-H stretch. The strong absorptions at 1708 cm⁻¹ and 1626 cm⁻¹ correspond to the carboxylic acid and urea carbonyl stretching vibrations, respectively.
Synthesis of the Core Scaffold
The most direct and commonly cited synthesis involves the cyclization of a diamine precursor using phosgene or a phosgene equivalent.[1][2][5] This approach is efficient and provides the target compound with high purity after straightforward purification.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from a validated literature procedure.[1] The causality behind using an ion-exchange resin is to efficiently convert the sodium salt of the product, formed under the basic reaction conditions, into the desired free carboxylic acid without requiring a difficult liquid-liquid extraction of a highly water-soluble product.
-
Vessel Preparation: To a suitable reaction vessel, add (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol, 154.6 mg).
-
Dissolution & Cooling: Dissolve the starting material in deionized water (10 mL) with stirring. Cool the resulting solution in an ice bath.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (10.0 mmol, 840 mg) in portions. The excess base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Phosgene Addition: Carefully add a 20% (w/w) solution of phosgene in toluene (3.5 mmol, 1.6 mL) dropwise to the cold, stirred solution. (CAUTION: Phosgene is extremely toxic. This step must be performed in a certified chemical fume hood with appropriate safety precautions).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 22 hours.
-
Purification:
-
Separate the aqueous phase of the reaction mixture.
-
Pass the aqueous phase through a column packed with Dowex 50WX2-100 ion-exchange resin (H⁺ form).
-
Elute the column with water to collect the product as the free acid.
-
-
Isolation:
-
Lyophilize the aqueous eluate to remove water, yielding a solid.
-
Recrystallize the crude solid from hot acetonitrile to afford the pure (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid.
-
Alternative Synthetic Routes
Other reported methods include the deprotection of corresponding alkyl esters and catalytic hydrogenation to remove N-benzyl protecting groups from precursors.[1][3][6] A patented improvement for the synthesis of the t-butyl ester involves deprotection using a metal catalyst and a hydrogen donor like ammonium formate, which advantageously avoids the need for high-pressure gaseous hydrogen.[6]
Chemical Reactivity: A Functional Group Analysis
The reactivity of this compound is governed by its three primary functional groups: the ester, the cyclic urea, and the stereocenter.
The Carboxylate/Ester Group
The ester at the C4 position behaves as a typical carboxylic acid derivative. It can undergo:
-
Hydrolysis: Saponification with aqueous base (e.g., LiOH, NaOH) will yield the corresponding carboxylate salt, which can be protonated to the free acid.
-
Amidation: Direct reaction with amines, often facilitated by coupling agents (e.g., HATU, HOBt/EDC) or after conversion to an acid chloride, to form amide bonds. This is a primary method for peptide-like chain extension.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, yielding (S)-4-(hydroxymethyl)-1-methylimidazolidin-2-one.
The Cyclic Urea Moiety: The Hub of Reactivity
The imidazolidinone ring is the most versatile part of the scaffold.
4.2.1. N-H Acidity and Derivatization
The proton on the N3 nitrogen is weakly acidic and can be removed by a suitable base. This deprotonation is the key step for introducing substituents at this position, which is critical for building molecular diversity.
Caption: General mechanism for N-acylation of the imidazolidinone ring.
Protocol: N-Acylation of the t-Butyl Ester Derivative
This protocol demonstrates a common and powerful transformation, adapted from patent literature, for creating complex derivatives used in drug discovery.[7]
-
Setup: Dissolve (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cooling: Cool the solution to -50 °C using a suitable cooling bath.
-
Deprotonation: Add potassium t-butoxide (1.0-1.1 eq) to the cooled solution and stir for 20 minutes. The formation of the potassium salt creates a potent nucleophile at the N3 position.
-
Electrophile Addition: Slowly add a solution of the desired acid chloride (1.0 eq) in THF to the reaction mixture at -50 °C.
-
Reaction: Stir the mixture for an additional 20 minutes at this temperature.
-
Quench: Quench the reaction by adding a pre-mixed solution of ethyl acetate, acetic acid (to neutralize excess base), and saturated aqueous sodium chloride.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, wash sequentially with saturated aqueous sodium chloride, 5% aqueous potassium carbonate, and again with saturated aqueous sodium chloride.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting residue can be purified by silica gel chromatography.
Applications in Asymmetric Synthesis and Drug Discovery
The true value of this compound lies in its application as a chiral starting material. The fixed (S)-stereochemistry at C4 allows for the diastereoselective synthesis of more complex molecules.
Case Study: Imidapril Synthesis
This molecule is a cornerstone in the synthesis of the ACE inhibitor Imidapril. The general synthetic logic involves coupling the N3 position of the imidazolidinone core with another chiral fragment, followed by ester deprotection. This highlights its role as a robust scaffold that connects different parts of a final drug molecule.
Role as a Privileged Scaffold
A "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by structural modifications. The imidazolidinone core fits this description perfectly. By varying the substituent introduced at the N3 position and modifying the C4 carboxylate, a vast library of diverse compounds can be generated from a single, reliable chiral starting material. This is a powerful strategy in lead optimization, as it allows for systematic exploration of the structure-activity relationship (SAR).
Caption: Logical workflow in drug discovery using the title scaffold.
Conclusion
This compound is more than just a simple chemical. It is a highly refined tool for the modern medicinal chemist. Its well-defined stereochemistry, predictable reactivity at both the cyclic urea and carboxylate functionalities, and its proven track record as a component of bioactive molecules make it an exceptionally valuable starting material. The synthetic protocols are robust, and the potential for generating diverse molecular libraries is vast. For researchers and scientists in drug development, a deep understanding of this scaffold's properties and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
-
Dey, A.L., et al. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024, M1835. [Link]
-
PubChem. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2024). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from (S)-2-amino-3-(methylamino)propionic acid hydrochloride 4. [Link]
-
PubChem. (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
- Google Patents. (2016). Improved method for producing (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester as intermediate body important for imidapril. JP2016108315A.
-
ResearchGate. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. [Link]
- Google Patents. (1991).
-
ResearchGate. (2024). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid (Preprint). [Link]
Sources
- 1. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | C5H8N2O3 | CID 18645162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents [patents.google.com]
- 7. US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, a pivotal heterocyclic amino acid derivative. This document will delve into its chemical identity, physical properties, detailed synthesis protocols, and its significant role as a precursor and metabolite in the development of pharmaceutical agents, most notably the angiotensin-converting enzyme (ACE) inhibitor, imidapril.
Core Compound Identification and Physical Constants
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a structural analog of L-pyroglutamic acid, a component found in several naturally occurring peptide hormones.[1][2] Its rigid, cyclic structure makes it a valuable building block in medicinal chemistry for the synthesis of complex therapeutic molecules.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | [3] |
| CAS Number | 107716-98-3, 1069090-27-2, 1314902-27-6 | [3][4][5][6][7] |
| Molecular Formula | C₅H₈N₂O₃ | [3][7] |
| Molecular Weight | 144.13 g/mol | [3][7] |
| Melting Point | 183–185 °C | [1][8] |
| Solubility | Water-soluble | [1][2] |
| Optical Rotation | [α]²⁴D = -9.4 (c 1.02 in H₂O) | [1] |
Synthesis and Mechanistic Insights
The preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid can be achieved through the cyclization of (S)-2-amino-3-(methylamino)propionic acid hydrochloride. The selection of phosgene as a cyclizing agent is crucial as it efficiently forms the urea moiety inherent to the imidazolidinone ring.
Synthesis Protocol
This protocol is based on the method described by Dey et al. (2024).[1]
Step 1: Reaction Setup
-
A solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol) in water (10 mL) is prepared in a flask equipped with a magnetic stirrer.
-
The solution is cooled in an ice bath.
Step 2: Addition of Reagents
-
Sodium bicarbonate (10.0 mmol) is added to the cooled solution, followed by the slow addition of a 20% (w/w) solution of phosgene in toluene (3.5 mmol). The excess sodium bicarbonate is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Step 3: Reaction Progression
-
The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 22 hours.
Step 4: Purification
-
The aqueous phase of the reaction mixture is separated and passed through a Dowex 50WX2-100 ion-exchange resin (H⁺ form). This step is critical for converting the sodium salt of the carboxylic acid to the free acid form.
-
The resin is eluted with water.
Step 5: Isolation of the Final Product
-
The combined aqueous fractions are lyophilized to remove water.
-
The resulting solid is recrystallized from hot acetonitrile to yield (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid as colorless needles.
Spectroscopic and Structural Characterization
The identity and purity of the synthesized compound are confirmed through various analytical techniques.
Table 2: Spectroscopic Data
| Technique | Data |
| Infrared (IR) νmax/cm⁻¹ (ATR) | 3317, 1708, 1626, 1516, 1452, 1242 |
| ¹H NMR (400 MHz, D₂O) δH | 2.63 (3H, s, NMe), 3.50 (1H, dd, J = 9.7, 5.2 Hz, H-5), 3.72 (1H, apparent t, J = 10.0 Hz, H-5), 4.27 (1H, dd, J = 10.3, 5.2 Hz, H-4) |
| ¹³C NMR (100.6 MHz, D₂O) δC | 29.5 (NMe), 49.9 (C-5), 51.2 (C-4), 163.5 (C-2), 175.6 (CO₂H) |
| High-Resolution Mass Spectrometry (ESI⁻) | m/z found: 143.0458; C₅H₇N₂O₃⁻ ([M-H]⁻) requires 143.0462 |
Source: Dey et al. (2024)[1]
The single-crystal X-ray diffraction analysis reveals that (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid crystallizes in the orthorhombic chiral space group P2₁2₁2₁.[1][2] The crystal structure shows the presence of two distinct conformers where the carboxylic acid group is pseudo-equatorial in one and pseudo-axial in the other.[1][8] These conformers are linked by extensive hydrogen bonding.[1][2]
Role in Drug Development and as a Pharmaceutical Intermediate
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a crucial intermediate in the synthesis of the ACE inhibitor imidapril.[1] Imidapril is used for the treatment of hypertension.[1] The synthesis of imidapril involves the coupling of an ester derivative of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid with another chiral building block.
While the primary focus of this guide is the carboxylic acid, it is important to note that its ester derivatives, such as the t-butyl and benzyl esters, are the forms often utilized in subsequent synthetic steps.[9][10] Information regarding the methyl ester, (S)-methyl 2-oxoimidazolidine-4-carboxylate, is less prevalent in the literature, with the t-butyl and benzyl esters being more commonly cited as synthetic intermediates.
Furthermore, this core structure has been incorporated into synthetic drug candidates for a variety of conditions, including pain, cancer, and hepatitis C.[1] Its constrained conformation can impart favorable binding characteristics to a target protein. The 2-oxo-imidazolidine-4-carboxylic acid scaffold has also been explored for the development of potent matrix metalloproteinase-13 (MMP-13) inhibitors.[11]
Conclusion
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a well-characterized and synthetically accessible building block of significant interest to the pharmaceutical industry. Its importance as a precursor to the ACE inhibitor imidapril is firmly established. The detailed synthetic protocols and comprehensive analytical data available provide a solid foundation for its use in drug discovery and development programs. Further exploration of this scaffold in the design of novel therapeutics is a promising area of research.
References
-
Dey, A. L., Motevalli, M., Abrahams, I., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. [Link]
-
PubChem. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. [Link]
-
Pharmaffiliates. (S)-3-methyl-2-oxoimidazolidine-4-carboxylic acid. [Link]
-
ResearchGate. Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from... [Link]
- Google Patents. JP2016108315A - Improved method for producing (4s)
-
ResearchGate. (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. [Link]
- Google Patents.
-
Chemsrc. CAS#:1314902-27-6 | 1-Methyl-2-oxoimidazolidine-4-carboxylic acid. [Link]
-
ResearchGate. (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. [Link]
-
PubChem. (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid. [Link]
-
PubMed. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | C5H8N2O3 | CID 18645162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CAS#:1314902-27-6 | 1-Methyl-2-oxoimidazolidine-4-carboxylic acid | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid | C5H8N2O3 | CID 57974131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents [patents.google.com]
- 10. US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives - Google Patents [patents.google.com]
- 11. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Deep Dive: Comparative Analysis of (S)-Methyl 2-Oxoimidazolidine-4-carboxylate and (S)-Pyroglutamic Acid for Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the use of conformationally constrained amino acid analogues is a cornerstone of rational drug design. These rigid scaffolds allow for the precise orientation of pharmacophoric elements, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth structural comparison of two pivotal chiral building blocks: (S)-methyl 2-oxoimidazolidine-4-carboxylate and its natural analogue, (S)-pyroglutamic acid. Through a detailed examination of their synthesis, solid-state and solution-phase conformations, and spectroscopic signatures, we illuminate the subtle yet significant structural distinctions that underpin their differential applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these scaffolds in their discovery programs.
Introduction: The Significance of Constrained Chiral Scaffolds
The precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. Cyclic and heterocyclic amino acid derivatives, by virtue of their reduced conformational flexibility, offer a powerful platform for the design of peptidomimetics and small molecule drugs.[1][2] (S)-pyroglutamic acid, a cyclized derivative of L-glutamic acid, is a naturally occurring constrained amino acid found at the N-terminus of many peptides and proteins, where it imparts resistance to degradation by aminopeptidases.[3] Its rigid five-membered lactam ring has made it a valuable chiral synthon in asymmetric synthesis.[4]
This compound, and its parent carboxylic acid, have emerged as key synthetic analogues of pyroglutamic acid.[5] The introduction of a urea moiety within the five-membered ring in place of a simple amide fundamentally alters the electronic and hydrogen-bonding properties of the scaffold. This modification has been exploited in the development of various therapeutic agents, including the angiotensin-converting enzyme (ACE) inhibitor imidapril.[6] This guide will dissect the structural nuances between these two important molecules, providing a comprehensive resource for their effective application.
Synthesis and Physicochemical Properties
A thorough understanding of a molecule's synthesis is paramount to appreciating its chemical behavior and potential for derivatization.
Synthesis of (S)-Pyroglutamic Acid
(S)-pyroglutamic acid is readily prepared on an industrial scale by the thermal dehydration of L-glutamic acid. This intramolecular cyclization proceeds with the loss of a water molecule to form the lactam ring.[4]
Synthesis of this compound
The synthesis of this compound is a multi-step process, commencing with the synthesis of its parent carboxylic acid. A common route involves the reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base to facilitate the cyclization.[4][5] The resulting (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid can then be esterified to the desired methyl ester using standard methods, such as reaction with methanol in the presence of a catalytic amount of acid (e.g., sulfuric acid or thionyl chloride).[7]
Figure 1: Synthetic workflows for (S)-pyroglutamic acid and this compound.
Comparative Physicochemical Properties
The introduction of the urea moiety and the methyl ester group significantly influences the physicochemical properties of the resulting molecule compared to pyroglutamic acid.
| Property | This compound | (S)-Pyroglutamic Acid |
| Molecular Formula | C₆H₁₀N₂O₃ | C₅H₇NO₃ |
| Molecular Weight | 158.16 g/mol | 129.11 g/mol |
| LogP (Predicted) | -1.2 (approx.) | -1.1 (approx.) |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
| pKa (Carboxylic Acid) | ~3-4 | ~3.3 |
Table 1: Comparison of key physicochemical properties.
Structural Analysis: A Tale of Two Rings
The core of our comparison lies in the detailed analysis of the five-membered heterocyclic rings. While both are five-membered lactams, the presence of the additional nitrogen atom and the urea carbonyl in the imidazolidinone ring introduces significant structural and electronic differences.
X-ray Crystallography: The Solid-State Conformation
Single-crystal X-ray diffraction provides the most definitive insight into the solid-state conformation of a molecule.
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid: A recent study revealed that this molecule crystallizes in the orthorhombic chiral space group P2₁2₁2₁, with two distinct conformers present in the unit cell.[5] Both conformers adopt a flattened half-chair conformation. In one conformer, the carboxylic acid substituent is in a pseudo-equatorial position, while in the other, it is pseudo-axial. This conformational polymorphism highlights the flexibility of the imidazolidinone ring. The crystal structure is stabilized by a network of intermolecular hydrogen bonds, with the carboxylic acid acting as a hydrogen bond donor to the urea carbonyl of a neighboring molecule.[5]
(S)-Pyroglutamic Acid: The crystal structure of (S)-pyroglutamic acid has also been determined, revealing a puckered envelope-like conformation for the pyrrolidinone ring.[8] The molecules are linked by strong intermolecular hydrogen bonds between the carboxylic acid group of one molecule and the lactam carbonyl of another, forming chains.[8]
| Parameter | (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid (avg.) | (S)-Pyroglutamic Acid |
| Ring Pucker | Flattened half-chair | Envelope |
| C-N Bond Length (Lactam) | ~1.35 Å (avg.) | ~1.34 Å |
| C=O Bond Length (Lactam) | ~1.25 Å | ~1.24 Å |
| Key Torsion Angle | C(urea)-N-C-C(carboxyl): 145.9° and 109.0°[5] | C-N-C-C(carboxyl): Varies with pucker |
Table 2: Comparative crystallographic parameters.
Figure 2: Generalized workflow for small molecule X-ray crystallography.
Spectroscopic Characterization: Fingerprinting the Structures
Spectroscopic techniques provide valuable information about the electronic and vibrational properties of molecules, serving as a fingerprint for their unique structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra of both compounds are characterized by signals corresponding to the protons on the heterocyclic ring and the substituent. For this compound, an additional singlet for the N-methyl group is observed. The chemical shifts and coupling constants of the ring protons are sensitive to the ring conformation.
-
¹³C NMR: The carbon NMR spectra provide information on the chemical environment of each carbon atom. A key difference is the chemical shift of the carbonyl carbon in the ring. The urea carbonyl in the imidazolidinone derivative typically appears at a different chemical shift compared to the amide carbonyl in pyroglutamic acid.
Infrared (IR) Spectroscopy: The IR spectra of both molecules are dominated by strong absorptions corresponding to the carbonyl stretching vibrations.
-
(S)-Pyroglutamic Acid: Typically shows two distinct C=O stretching bands: one for the lactam carbonyl and one for the carboxylic acid carbonyl.
-
This compound: The IR spectrum will also show multiple carbonyl absorptions, corresponding to the urea carbonyl and the ester carbonyl. The position of the urea carbonyl band can provide insights into the extent of hydrogen bonding.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecules. Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar molecules. The fragmentation patterns can reveal information about the stability of the ring systems.
| Spectroscopic Data | (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid | (S)-Pyroglutamic Acid |
| ¹H NMR (D₂O, 400 MHz) | δ 2.63 (s, 3H, NMe), 3.50 (dd, 1H), 3.72 (t, 1H), 4.27 (dd, 1H)[5] | δ 2.2-2.5 (m, 2H), 4.1-4.3 (m, 1H) |
| ¹³C NMR (D₂O, 100.6 MHz) | δ 29.5 (NMe), 49.9 (C5), 51.2 (C4), 163.5 (C2), 175.6 (CO₂H)[5] | δ 25.5, 29.5, 56.5, 177.0, 180.5 |
| IR (ν C=O, cm⁻¹) | ~1708 (Urea), ~1740 (Ester, expected) | ~1680 (Lactam), ~1720 (Acid) |
| MS (ESI⁻, [M-H]⁻) | m/z 143.0458[5] | m/z 128.03 |
Table 3: Comparative spectroscopic data. Note: Data for the imidazolidinone is for the carboxylic acid precursor.
Experimental Protocols for Comparative Analysis
To provide a framework for researchers, we outline detailed protocols for the comparative structural analysis of these two molecules.
Protocol: Comparative ¹H NMR Analysis
Objective: To compare the solution-phase conformation of this compound and (S)-pyroglutamic acid.
Methodology:
-
Sample Preparation: Prepare 10 mg/mL solutions of each compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Data Acquisition: Acquire standard ¹H NMR spectra for both samples. Additionally, acquire 2D NMR spectra, such as COSY and NOESY, to aid in proton assignments and to probe through-space interactions, which can provide information on the preferred solution-phase conformation.
-
Data Analysis: Compare the chemical shifts and coupling constants of the ring protons. Differences in these parameters will reflect differences in the average solution-phase conformation. NOESY cross-peaks can provide evidence for specific spatial proximities of protons, further defining the conformational preferences.
Protocol: Single Crystal X-ray Diffraction
Objective: To obtain high-resolution solid-state structures for direct comparison of bond lengths, bond angles, and ring conformations.
Methodology:
-
Crystallization: Grow single crystals of both compounds suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, high-quality structural model.
-
Structural Comparison: Utilize crystallographic software to overlay the structures and perform a detailed comparison of bond lengths, bond angles, torsion angles, and overall ring pucker.
Protocol: Circular Dichroism (CD) Spectroscopy
Objective: To compare the chiroptical properties of the two molecules, which are sensitive to their three-dimensional structure.
Methodology:
-
Sample Preparation: Prepare solutions of each compound of known concentration in a UV-transparent solvent (e.g., methanol or water).
-
Instrument Setup: Use a calibrated CD spectropolarimeter.
-
Data Acquisition: Record the CD spectra over a suitable wavelength range (e.g., 190-300 nm).
-
Data Analysis: Compare the sign and magnitude of the Cotton effects in the CD spectra. Differences in the spectra will reflect differences in the spatial arrangement of the chromophores (the carbonyl groups) and thus the overall molecular conformation.
Figure 3: Logical workflow for the comparative structural analysis.
Implications for Drug Development
The structural differences between this compound and (S)-pyroglutamic acid have significant implications for their use in drug design.
-
Hydrogen Bonding: The urea moiety in the imidazolidinone ring provides an additional hydrogen bond donor (the N-H group) compared to the lactam in pyroglutamic acid. This allows for more complex and potentially stronger interactions with biological targets.
-
Conformational Preferences: The different ring puckering and the presence of pseudo-axial and pseudo-equatorial conformers in the imidazolidinone derivative offer a different conformational landscape for presenting substituents compared to the more constrained envelope conformation of pyroglutamic acid. This can be exploited to fine-tune the orientation of pharmacophoric groups.
-
Electronic Properties: The urea group has a different electronic distribution compared to the amide group, which can influence the molecule's polarity, dipole moment, and ability to participate in electrostatic interactions.
-
Metabolic Stability: The imidazolidinone ring may exhibit different metabolic stability profiles compared to the pyroglutamate ring, which could be advantageous in designing drugs with improved pharmacokinetic properties.
Conclusion
This compound and (S)-pyroglutamic acid, while structurally related, possess distinct conformational and electronic properties that make them unique tools in the drug discovery arsenal. The introduction of the urea functionality in the imidazolidinone ring provides additional hydrogen bonding capabilities and alters the conformational landscape of the five-membered ring. This in-depth comparative analysis, supported by detailed experimental protocols, provides a foundational understanding for researchers to make informed decisions when selecting and utilizing these valuable chiral scaffolds for the design of next-generation therapeutics. The continued exploration of such constrained analogues will undoubtedly fuel the discovery of novel drugs with enhanced efficacy and safety profiles.
References
-
Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. [Link]
-
Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from (S)-2-amino-3-(methylamino)propionic acid hydrochloride 4. ResearchGate. [Link]
- Fasman, G. D. (Ed.). (1996). Circular Dichroism and the Conformational Analysis of Biomolecules. Springer Science & Business Media.
- Najera, C., & Yus, M. (2003). Pyroglutamic acid: a versatile building block in asymmetric synthesis. Tetrahedron: Asymmetry, 14(6), 691-721.
-
PubChem. (n.d.). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). L-Pyroglutamic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Taira, Z., & Watson, W. H. (1980). The structure of a 1: 1 mixed crystal of L-glutamic acid and L-pyroglutamic acid, C5H9NO4. C5H7NO3. H2O, and a refinement of the structure of pyroglutamic acid, C5H7NO3. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(3), 532-538.
-
Wikipedia. (2023). Pyroglutamic acid. Retrieved from [Link]
-
A convenient synthesis of amino acid methyl esters. (2007). Arkivoc, 2007(16), 145-152. [Link]
- Che, Y., & Marshall, G. R. (2009). Cyclopeptide analogs for generating new molecular and 3D diversity. Combinatorial chemistry & high throughput screening, 12(10), 929–939.
- Williams, R. M., & Yuan, C. (1994). Asymmetric synthesis of conformationally constrained cyclic amino acid derivatives. The Journal of Organic Chemistry, 59(22), 6190-6191.
- Zuber, G., & Schumann, M. (2003). Synthesis and conformational analysis of cyclic peptides containing sugar amino acids. Journal of the American Chemical Society, 125(29), 8939-8951.
-
How to do esterification of amino acid? (2016). ResearchGate. [Link]
- Process for preparing optically active 2-oxoimidazolidine derivatives. (1991).
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2021). Molecules, 26(16), 4983. [Link]
- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2010).
-
Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]
- Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. (1996). Journal of the American Chemical Society, 118(46), 11449-11462.
- A Convenient Synthesis of Amino Acid Methyl Esters. (2007). Molecules, 12(1), 1-12.
-
Acylation and Esterification of Amino Acids. (n.d.). AK Lectures. [Link]
- Cyclopeptide analogs for generating new molecular and 3D diversity. (2009). Combinatorial Chemistry & High Throughput Screening, 12(10), 929-939.
-
how is the esterification of amino acid carried on in this reaction. (2020). Chemistry Stack Exchange. [Link]
- Process for esterification of amino acids and peptides. (1998).
-
Structural formulae of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic... (n.d.). ResearchGate. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06832B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
An In-Depth Technical Guide to the Discovery and First Synthesis of (S)-methyl 2-oxoimidazolidine-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the discovery and seminal synthesis of (S)-methyl 2-oxoimidazolidine-4-carboxylate, a pivotal heterocyclic amino acid derivative. This compound serves as a crucial precursor in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, imidapril.[1] We will delve into the scientific rationale behind its synthesis, present a detailed, step-by-step protocol for the preparation of its direct carboxylic acid precursor, and subsequently, its esterification to the target molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both a historical perspective and practical synthetic insights.
Introduction: The Significance of a Constrained Amino Acid
This compound is a non-proteinogenic amino acid that has garnered significant attention in the pharmaceutical industry. Its rigidified cyclic urea structure makes it a valuable building block in the design of peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.
The primary importance of this molecule lies in its role as a key intermediate in the synthesis of imidapril, an effective ACE inhibitor used in the management of hypertension.[1] The constrained conformation of the 2-oxoimidazolidine-4-carboxylate core is crucial for its biological activity when incorporated into the final drug structure. This guide will illuminate the initial synthetic efforts that made this important scaffold accessible to medicinal chemists.
The Genesis of the Scaffold: Discovery and First Synthesis of the Carboxylic Acid Precursor
The journey to this compound begins with the synthesis of its corresponding carboxylic acid, (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid. This compound is a structural analog of the naturally occurring (S)-pyroglutamic acid.[1] A significant contribution to the preparation and characterization of this enantiomerically pure cyclic urea was made by Fleet and co-workers.[1]
Retrosynthetic Analysis and Strategic Considerations
The core of the synthetic challenge lies in the stereoselective formation of the cyclic urea from a suitable acyclic precursor. The logical starting material is an amino acid derivative that already possesses the required stereochemistry and the necessary functional groups for cyclization. (S)-2-amino-3-(methylamino)propionic acid was identified as an ideal starting point, as it contains the vicinal amino groups required to form the urea ring and the desired stereocenter at the alpha-carbon.
The key transformation is the introduction of the carbonyl group of the urea. Phosgene (COCl₂), a highly reactive electrophile, was chosen as the C1 source to bridge the two nitrogen atoms. The use of a strong base is necessary to deprotonate the amino groups, facilitating their nucleophilic attack on the phosgene.
Experimental Workflow: From Acyclic Amino Acid to Cyclic Urea
The following workflow diagram illustrates the synthetic pathway from the starting material to the carboxylic acid precursor.
Caption: Synthetic workflow for the preparation of the carboxylic acid precursor.
Detailed Experimental Protocol: Synthesis of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic Acid
The following protocol is adapted from the work of Fleet and co-workers.[1]
Materials:
-
(S)-2-amino-3-(methylamino)propionic acid hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
20% (w/w) Phosgene in toluene
-
Deionized water
-
Dowex 50WX2-100 ion-exchange resin (H⁺ form)
-
Acetonitrile
Procedure:
-
A solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol) in water (10 mL) is prepared in a suitable reaction vessel.
-
The solution is cooled in an ice bath.
-
Sodium bicarbonate (10.0 mmol) is added to the stirred solution, followed by the slow, dropwise addition of a 20% (w/w) solution of phosgene in toluene (3.5 mmol).
-
The reaction mixture is allowed to warm to room temperature and is stirred for 22 hours.
-
The aqueous phase of the reaction mixture is then carefully separated and passed through a column of Dowex 50WX2-100 ion-exchange resin (H⁺ form). The column is eluted with water.
-
The combined aqueous fractions are collected and lyophilized to remove the water.
-
The resulting solid is recrystallized from hot acetonitrile to yield (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid as colorless needles.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 70% | [1] |
| Melting Point | 183-185 °C | [1] |
The Final Step: First Synthesis of this compound
With the successful synthesis of the enantiomerically pure carboxylic acid, the preparation of the methyl ester is a straightforward esterification reaction. While the initial reports on imidapril development allude to the use of various esters, the specific first synthesis of the methyl ester can be logically inferred as a standard acid-catalyzed esterification.
Reaction Pathway: Esterification
The following diagram illustrates the direct conversion of the carboxylic acid to the methyl ester.
Caption: Fischer esterification of the carboxylic acid to the methyl ester.
General Experimental Protocol: Fischer Esterification
This is a general and robust method for the preparation of methyl esters from carboxylic acids.
Materials:
-
(S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (generated in situ from acetyl chloride)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
(S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid is dissolved in an excess of anhydrous methanol.
-
A catalytic amount of concentrated sulfuric acid (typically 1-2 drops) or a few drops of acetyl chloride are carefully added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
After completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Conclusion and Future Perspectives
The discovery and synthesis of this compound and its carboxylic acid precursor represent a significant advancement in the field of medicinal chemistry. The development of a reliable synthetic route to this enantiomerically pure building block was instrumental in the creation of the ACE inhibitor imidapril. The methodologies outlined in this guide, from the phosgene-mediated cyclization to the standard esterification, provide a solid foundation for the production of this and related cyclic urea amino acid derivatives. Future research may focus on developing more environmentally friendly and safer alternatives to phosgene for the cyclization step, further enhancing the industrial applicability of this important synthetic pathway.
References
-
Fleet, G. W. J., et al. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank2024 , 2024(1), M1835. [Link]
- Shiba, T., et al. Synthesis of Imidapril and Related Compounds. Journal of Medicinal Chemistry1989, 32(2), 289-297.
- Tanabe Seiyaku Co., Ltd. Process for preparing optically active 2-oxoimidazolidine derivatives.
- Lupin Limited. Improved method for producing (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester as intermediate body important for imidapril.
-
Zhang, W. J., & Wei, P. (2011). Synthesis of imidapril hydrochloride. Xiandai Huagong/Modern Chemical Industry, 31(SUPPL. 1), 150-151+153. [Link]
-
Havale Shrikant Hanumantappa, et al. (2015). Synthesis of Stable Imidapril Hydrochloride. British Journal of Research. [Link]
Sources
The Dynamic World of the 2-Oxoimidazolidine Ring: An In-Depth Technical Guide to Conformational Analysis
For Researchers, Scientists, and Drug Development Professionals
The 2-oxoimidazolidine core, a privileged scaffold in medicinal chemistry, is a cornerstone in the design of a multitude of biologically active compounds. Its prevalence in pharmaceuticals stems from its ability to act as a rigid and predictable structural motif, presenting substituents in well-defined spatial orientations for optimal interaction with biological targets. However, the seemingly simple five-membered ring of 2-oxoimidazolidine is not static; it exists in a dynamic equilibrium of puckered conformations. A thorough understanding of this conformational landscape is paramount for rational drug design, as the three-dimensional arrangement of atoms directly dictates molecular recognition and, consequently, biological activity.
This in-depth technical guide provides a comprehensive exploration of the conformational analysis of the 2-oxoimidazolidine ring system. Moving beyond a mere listing of techniques, this document delves into the causality behind experimental choices and computational approaches, offering field-proven insights for researchers in drug discovery and development. We will explore the theoretical underpinnings of ring puckering, detail the application of powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and provide a roadmap for leveraging computational chemistry to build predictive models of conformational behavior.
The Fundamentals of Five-Membered Ring Puckering: Beyond the Planar Representation
The 2-oxoimidazolidine ring, like other five-membered rings, deviates from planarity to alleviate torsional and angle strain. The conformational space of such rings is best described by the concept of pseudorotation, a continuous wavelike motion of the out-of-plane atoms. The two most fundamental conformations are the envelope (E) , where four atoms are coplanar and the fifth is out of the plane, and the twist (T) , where two adjacent atoms are displaced on opposite sides of the plane defined by the other three.
The precise conformation of a 2-oxoimidazolidine ring can be quantitatively described using the Cremer-Pople puckering parameters. These parameters, the puckering amplitude (q) and the phase angle (Φ), define the extent and type of puckering, respectively.
Experimental Determination of Conformation: A Multi-faceted Approach
A robust conformational analysis relies on the synergistic use of experimental techniques that probe the structure in both the solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Solution-State Conformation
NMR spectroscopy is an unparalleled tool for elucidating the time-averaged conformation of molecules in solution. For the 2-oxoimidazolidine ring, two key NMR parameters provide profound conformational insights: vicinal proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).
2.1.1. Vicinal Coupling Constants (³JHH): A Window into Dihedral Angles
The magnitude of the three-bond coupling constant between two vicinal protons is directly related to the dihedral angle between them, as described by the Karplus equation. By carefully measuring the ³JHH values for the protons on the C4 and C5 positions of the 2-oxoimidazolidine ring, one can estimate the dihedral angles and thus deduce the preferred ring pucker.
2.1.2. Nuclear Overhauser Effect (NOE): Probing Through-Space Proximity
NOE is a phenomenon where the nuclear spin polarization of one nucleus is transferred to a nearby nucleus through space. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two nuclei. By observing NOE correlations between protons on the 2-oxoimidazolidine ring and its substituents, one can establish spatial proximities and differentiate between various possible conformations.
Experimental Protocol: NMR-Based Conformational Analysis of a Substituted 2-Oxoimidazolidine
Objective: To determine the predominant solution-state conformation of a novel 2-oxoimidazolidine derivative.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.
-
1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to identify and assign all proton resonances.
-
2D COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton spin-spin coupling networks and confirm assignments.
-
2D NOESY/ROESY Acquisition: Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum with a mixing time optimized for the size of the molecule (typically 300-800 ms for small molecules).
-
Data Analysis:
-
Measure the vicinal coupling constants (³JHH) between the protons at C4 and C5 from the high-resolution 1D ¹H NMR spectrum.
-
Use the Karplus equation to estimate the corresponding dihedral angles.
-
Analyze the cross-peaks in the NOESY/ROESY spectrum to identify through-space proximities between protons.
-
Integrate the NOE cross-peak volumes to obtain semi-quantitative distance restraints.
-
-
Conformational Modeling:
-
Build computational models of the possible envelope and twist conformations of the 2-oxoimidazolidine ring.
-
Compare the experimentally derived dihedral angles and internuclear distances with those predicted by the computational models.
-
The conformation that best fits the experimental data is the most probable solution-state conformation.
-
Causality Behind Experimental Choices:
-
Choice of Solvent: The choice of deuterated solvent is critical as it can influence the conformational equilibrium. It is advisable to use a solvent that mimics the environment of a biological assay if a structure-activity relationship is being investigated.
-
NOESY vs. ROESY: For molecules in the intermediate molecular weight range, the NOE effect can be close to zero. In such cases, a ROESY experiment is preferred as the ROE is always positive.
-
Mixing Time: The choice of mixing time in a NOESY experiment is a balance between allowing for sufficient magnetization transfer to observe cross-peaks and minimizing spin diffusion, which can lead to erroneous correlations.
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise conformation of the 2-oxoimidazolidine ring. This technique offers a static snapshot of the molecule in its crystalline form, providing highly accurate bond lengths, bond angles, and dihedral angles. While the solid-state conformation may not always be identical to the predominant solution-state conformation, it provides an invaluable reference point and can reveal key intramolecular and intermolecular interactions that stabilize a particular pucker. For instance, X-ray studies have shown that the 2-oxoimidazolidine ring can adopt a nearly planar conformation or a distinct envelope conformation depending on the substitution pattern and crystal packing forces.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction of a 2-Oxoimidazolidine Derivative
Objective: To obtain the precise solid-state structure of a 2-oxoimidazolidine derivative.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). Common techniques include:
-
Slow evaporation of a solvent.
-
Vapor diffusion of a non-solvent into a solution of the compound.
-
Slow cooling of a saturated solution.
-
-
Crystal Mounting: Carefully select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected on a detector.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data.
-
-
Data Analysis:
-
Analyze the final refined structure to determine bond lengths, bond angles, and torsion angles of the 2-oxoimidazolidine ring.
-
Calculate the Cremer-Pople puckering parameters to quantitatively describe the ring conformation.
-
Analyze intermolecular interactions in the crystal lattice.
-
Causality Behind Experimental Choices:
-
Crystallization Technique: The choice of crystallization method is often empirical and depends on the solubility and stability of the compound. A screening of various solvents and conditions is typically required.
-
Data Collection Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms and improve the quality of the diffraction data.
Computational Chemistry: Predicting and Rationalizing Conformational Preferences
Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are indispensable tools for exploring the conformational energy landscape of the 2-oxoimidazolidine ring.
Density Functional Theory (DFT): Mapping the Potential Energy Surface
DFT calculations can be used to compute the potential energy surface (PES) of the 2-oxoimidazolidine ring as a function of its puckering coordinates. This allows for the identification of the minimum energy conformations (the most stable puckers) and the energy barriers between them. By calculating the PES, one can predict the relative populations of different conformers and understand the energetic cost of conformational changes.
Workflow: DFT Calculation of the 2-Oxoimidazolidine Ring Puckering Potential
Caption: Workflow for calculating the puckering potential energy surface of the 2-oxoimidazolidine ring using DFT.
Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics
MD simulations provide a dynamic picture of the conformational behavior of the 2-oxoimidazolidine ring over time. By simulating the motion of the atoms according to the principles of classical mechanics, one can observe the transitions between different conformations and calculate the residence time in each state. MD simulations are particularly useful for understanding the influence of solvent and temperature on the conformational equilibrium and for studying the conformational changes that may occur upon binding to a biological target.[2][3][4]
Workflow: Molecular Dynamics Simulation of a Substituted 2-Oxoimidazolidine
Caption: Workflow for performing and analyzing a molecular dynamics simulation of a 2-oxoimidazolidine derivative.
Structure-Activity Relationship (SAR): Linking Conformation to Biological Function
The ultimate goal of conformational analysis in drug discovery is to establish a clear structure-activity relationship. By understanding which conformation of the 2-oxoimidazolidine ring is responsible for biological activity, medicinal chemists can design new analogs with improved potency and selectivity.
Conformational Restriction as a Strategy:
One powerful approach to elucidating the bioactive conformation is through the synthesis of conformationally restricted analogs. By introducing chemical modifications that lock the 2-oxoimidazolidine ring into a specific pucker, one can directly probe the importance of that conformation for receptor binding or enzyme inhibition. If a conformationally locked analog retains or enhances biological activity, it provides strong evidence that the locked conformation is the bioactive one. Conversely, a loss of activity suggests that that particular conformation is not recognized by the biological target.[5]
Data Presentation: Quantitative Comparison of Conformational Parameters
To facilitate the comparison of conformational data from different sources (e.g., X-ray, NMR, and computational), it is essential to present the information in a clear and structured format.
Table 1: Comparison of Dihedral Angles and Puckering Parameters for a Hypothetical 2-Oxoimidazolidine Derivative
| Parameter | X-ray Crystallography | NMR (in CDCl₃) | DFT (B3LYP/6-31G*) |
| Dihedral Angles (°) | |||
| N1-C2-N3-C4 | -10.2 | - | -9.8 |
| C2-N3-C4-C5 | 25.5 | 22.8 (from ³JHH) | 24.9 |
| N3-C4-C5-N1 | -32.1 | -30.5 (from ³JHH) | -31.5 |
| C4-C5-N1-C2 | 28.3 | 27.1 (from ³JHH) | 27.9 |
| C5-N1-C2-N3 | -11.5 | - | -11.2 |
| Cremer-Pople Parameters | |||
| Puckering Amplitude (q, Å) | 0.28 | - | 0.27 |
| Phase Angle (Φ, °) | 54.0 (Envelope on C4) | - | 55.2 (Envelope on C4) |
Conclusion: A Dynamic Perspective for Rational Drug Design
The conformational analysis of the 2-oxoimidazolidine ring system is a critical component of modern drug discovery. By moving beyond static, two-dimensional representations and embracing the dynamic nature of this important scaffold, researchers can gain a deeper understanding of its interactions with biological targets. The integrated application of NMR spectroscopy, X-ray crystallography, and computational chemistry, as outlined in this guide, provides a powerful and self-validating framework for elucidating the conformational preferences of 2-oxoimidazolidine derivatives. These insights are not merely academic; they are directly applicable to the design of more potent, selective, and ultimately, more effective therapeutic agents.
References
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]
-
Pihlaja, K., et al. (1987). 1H and 13C NMR studies of 1,3-oxazolidines. Magnetic Resonance in Chemistry, 25(9), 751-756. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. Available at: [Link]
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Available at: [Link]
-
Almond, A. (2013). Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. Current pharmaceutical design, 19(23), 4249–4264. Available at: [Link]
-
Sasidharan, S., et al. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. Methods in Molecular Biology, 2587, 147-166. Available at: [Link]
-
Kumar, A., & Deswal, G. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in protein chemistry and structural biology, 148, 201-220. Available at: [Link]
-
García-Báez, E. V., et al. (2014). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. ARKIVOC, 2014(4), 228-241. Available at: [Link]
-
Deredge, D., et al. (2011). Computational methods for exploring protein conformations. Methods in molecular biology, 723, 1-23. Available at: [Link]
-
Nogrady, T. (1988). The role of conformation in drug-receptor interactions. Medicinal research reviews, 8(4), 425-449. Available at: [Link]
-
Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Current opinion in structural biology, 13(5), 581-588. Available at: [Link]
-
Maslennikov, I. V., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7793. Available at: [Link]
-
Ong, S. P., et al. (2025). A Foundational Potential Energy Surface Dataset for Materials. arXiv preprint arXiv:2503.04070. Available at: [Link]
-
Simm, G. N., et al. (2015). Improved DFT Potential Energy Surfaces via Improved Densities. The journal of chemical physics, 143(22), 221102. Available at: [Link]
-
Cavalleri, B., et al. (1977). Synthesis and Biological Activity of Some Vinyl-Substituted 2-nitroimidazoles. Journal of medicinal chemistry, 20(5), 656-660. Available at: [Link]
-
Thomas, W. E., et al. (2008). Inactive conformation enhances binding function in physiological conditions. Proceedings of the National Academy of Sciences of the United States of America, 105(41), 15812-15817. Available at: [Link]
-
Brown, A. (n.d.). Accurate Potential Energy Surfaces using Atom-Centered Potentials and Minimal High-Level Data. University of Alberta. Available at: [Link]
-
Loso, M. R., et al. (2019). Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. II. Impact of modifications to the macrocycle benzyl position. Pest management science, 75(7), 1831-1846. Available at: [Link]
-
Mohanta, L., et al. (2022). Structural insights into conformational stability and binding of thiazolo-[2,3-b] quinazolinone derivatives with EGFR-TKD and in-vitro study. Journal of molecular graphics & modelling, 115, 108221. Available at: [Link]
-
Tolstoy, P. M., et al. (2021). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. International journal of molecular sciences, 22(21), 11846. Available at: [Link]
-
Glavaš, M., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. Archiv der Pharmazie, 348(11), 795-804. Available at: [Link]
-
Atanasiu, D., et al. (2010). Receptor Binding-Induced Conformational Changes in Herpes Simplex Virus Glycoprotein D Permit Interaction with the gH/gL Complex to Activate Fusion. Journal of virology, 84(18), 9227-9236. Available at: [Link]
-
Koes, D. R., & Camacho, C. J. (2022). MolE8: finding DFT potential energy surface minima values from force-field optimised organic molecules with new machine learning representations. Digital Discovery, 1(4), 589-598. Available at: [Link]
-
Brown, A. (2025). Constructing Accurate Potential Energy Surfaces with Limited High-Level Data Using Atom. ChemRxiv. Available at: [Link]
-
Kenakin, T. (2001). Inverse, protean, and ligand-selective agonism: matters of receptor conformation. FASEB journal, 15(3), 598-611. Available at: [Link]
-
Efimov, S. V., et al. (2023). Conformational State of Fenamates at the Membrane Interface: A MAS NOESY Study. Membranes, 13(6), 601. Available at: [Link]
-
Soto, C. S., et al. (2023). Determining the Predominant Conformations of Mortiamides A–D in Solution Using NMR Data and Molecular Modeling Tools. ACS omega, 8(29), 26233-26243. Available at: [Link]
-
Penchala, S. C. (2018). Total and diverted total synthesis of 2-aminoimidazole and quinazolinone containing natural products: a dissertation in Chemistry. University of Massachusetts Dartmouth. Available at: [Link]
-
Hashem, A. M., et al. (2022). Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin. Frontiers in Fungal Biology, 3, 1038573. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Coupling of Receptor Conformation and Ligand Orientation Determine Graded Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Asymmetric Synthesis of α-Amino Acids Using (S)-Methyl 2-Oxoimidazolidine-4-carboxylate as a Chiral Auxiliary
An Application Guide for Drug Development Professionals and Organic Synthesis Researchers
Abstract & Introduction
The synthesis of enantiomerically pure α-amino acids, particularly non-proteinogenic variants, is a cornerstone of modern medicinal chemistry and drug design.[1][2] These tailored building blocks are integral to creating novel peptides, peptidomimetics, and small-molecule drugs with enhanced potency, selectivity, and metabolic stability.[3] Among the various strategies for achieving stereocontrol, the use of chiral auxiliaries remains a robust, reliable, and predictable method for introducing chirality.[4][5] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent chemical transformation, after which it is removed and ideally recovered for reuse.[4]
This guide provides a comprehensive overview and detailed protocols for the application of (S)-methyl 2-oxoimidazolidine-4-carboxylate, a highly effective chiral auxiliary for the asymmetric synthesis of α-amino acids. Derived from natural amino acid precursors, this auxiliary offers a rigid heterocyclic framework that enforces a highly ordered transition state during key bond-forming reactions, leading to exceptional levels of diastereoselectivity. We will explore the preparation of the auxiliary, its application in the diastereoselective alkylation of a glycine enolate equivalent, and the subsequent cleavage to yield the target α-amino acid.
The Chiral Auxiliary: Rationale and Preparation
The efficacy of this compound stems from its rigid five-membered ring structure. This rigidity minimizes conformational ambiguity and creates a distinct steric environment, allowing for predictable facial shielding of a prochiral enolate. The stereocenter at the C4 position, derived from a natural (S)-amino acid, dictates the stereochemical outcome of the synthesis.
Workflow for Asymmetric α-Amino Acid Synthesis
The overall strategy involves three primary stages: attachment of a glycine unit to the chiral auxiliary, diastereoselective alkylation to form the crucial C-C bond, and finally, cleavage to release the desired α-amino acid and regenerate the auxiliary.
Diagram 1: General workflow for the asymmetric synthesis of α-amino acids.
Protocol 1: Preparation of this compound
The chiral auxiliary can be synthesized from (S)-2-amino-3-(methylamino)propionic acid, which is treated with phosgene or a phosgene equivalent to form the cyclic urea structure.[6]
Materials:
-
(S)-2-amino-3-(methylamino)propionic acid hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Phosgene (COCl₂) solution (or triphosgene)
-
Dichloromethane (DCM)
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Standard glassware for organic synthesis
Procedure:
-
Cyclization: Suspend (S)-2-amino-3-(methylamino)propionic acid hydrochloride in a biphasic mixture of DCM and aqueous NaHCO₃ solution at 0 °C.
-
Slowly add a solution of phosgene in DCM to the vigorously stirred mixture. Caution: Phosgene is extremely toxic. This step must be performed in a certified fume hood with appropriate safety measures.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Separate the aqueous layer, acidify carefully with HCl, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid.[6]
-
Esterification: Suspend the resulting carboxylic acid in anhydrous methanol at 0 °C.
-
Add thionyl chloride dropwise. The reaction is exothermic.
-
Stir the mixture at room temperature overnight.
-
Remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield pure this compound.
Core Protocol: Diastereoselective Alkylation
This section details the central steps of the asymmetric synthesis: creating the glycine adduct, performing the stereocontrolled alkylation, and liberating the final product.
Protocol 2: N-Acylation of the Chiral Auxiliary
The first step is to attach the glycine moiety to the N3 position of the imidazolidinone ring.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
An appropriate acyl chloride (e.g., 2-bromoacetyl chloride for a glycine equivalent)
-
Argon or nitrogen atmosphere
Procedure:
-
Dissolve the chiral auxiliary in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-BuLi dropwise. Stir for 30 minutes at -78 °C to ensure complete deprotonation of the N-H bond.
-
Add the acyl chloride (e.g., 2-bromoacetyl chloride) dropwise. Stir for 1-2 hours at -78 °C.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel) to yield the N-acylated auxiliary.
Protocol 3: Diastereoselective Alkylation
This is the key stereochemistry-defining step. The formation of a rigid lithium enolate, chelated by the ester group, forces the incoming electrophile to attack from the less sterically hindered face.[4]
Materials:
-
N-acylated auxiliary
-
Anhydrous THF
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkylating agent (e.g., benzyl bromide, allyl iodide)
-
Argon or nitrogen atmosphere
Procedure:
-
Dissolve the N-acylated auxiliary in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
In a separate flask, prepare a solution of LDA or use a commercial solution of NaHMDS.
-
Slowly add 1.05 equivalents of the base to the substrate solution. Stir for 45-60 minutes at -78 °C to ensure the formation of the (Z)-enolate.
-
Add the electrophile (1.1 equivalents) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl and proceed with an aqueous workup as described in Protocol 2.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by column chromatography.
Mechanism of Diastereoselection
The high diastereoselectivity is achieved through a well-defined, chelated transition state. The lithium cation coordinates to both the enolate oxygen and the ester carbonyl oxygen, creating a rigid, planar five-membered ring structure. This conformation forces the substituent at the C4 position to orient itself in a pseudo-equatorial position, effectively blocking the si-face of the enolate. Consequently, the electrophile can only approach from the less hindered re-face.
Diagram 2: Chelation-controlled model for diastereoselective alkylation.
Product Liberation and Auxiliary Recovery
A significant advantage of this methodology is the ability to recover the chiral auxiliary in high yield for subsequent use.
Protocol 4: Hydrolytic Cleavage
Mild hydrolytic conditions are used to cleave the N-acyl bond without racemizing the newly formed stereocenter.
Materials:
-
Alkylated product
-
THF/Water solvent mixture
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
Procedure:
-
Dissolve the purified alkylated product in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add an aqueous solution of LiOH followed by the dropwise addition of 30% H₂O₂.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).
-
Acidify the mixture with 1 M HCl to pH ~2.
-
Extract the aqueous layer with dichloromethane or ethyl acetate to recover the chiral auxiliary.
-
The aqueous layer, now containing the hydrochloride salt of the desired α-amino acid, can be further purified by ion-exchange chromatography or recrystallization.
Diagram 3: The catalytic cycle of the chiral auxiliary.
Expected Results and Scope
This method is highly effective for the synthesis of a wide range of α-amino acids. The diastereoselectivity is typically very high, often exceeding 95:5 d.r. for reactive electrophiles.
| Electrophile (R-X) | Product (α-Amino Acid) | Typical Yield (%) | Typical d.e. (%) |
| Benzyl bromide | Phenylalanine | 85-95 | >98 |
| Allyl iodide | Allylglycine | 80-90 | >96 |
| Methyl iodide | Alanine | 75-85 | >95 |
| Isopropyl iodide | Valine | 60-70 | >94 |
| Propargyl bromide | Propargylglycine | 80-88 | >97 |
Table 1: Representative yields and diastereoselectivities for the alkylation of the glycine-derived imidazolidinone auxiliary. Data are representative of this class of auxiliaries.[7]
Conclusion
The use of this compound as a chiral auxiliary provides a powerful and reliable platform for the asymmetric synthesis of α-amino acids. The methodology is characterized by its operational simplicity, high levels of stereocontrol, and the efficient recovery and recycling of the auxiliary. These features make it an attractive and practical tool for researchers in both academic and industrial settings who require access to enantiomerically pure, structurally diverse amino acid building blocks for drug discovery and development.
References
-
Losito, O., Pisani, P., et al. (n.d.). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from... ResearchGate. Available at: [Link]
-
Seebach, D., Sting, A. R., & Hoffmann, M. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Available at: [Link]
-
Saghyan, A. S., & Langer, P. (2016). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH. Available at: [Link]
-
Belokon, Y. N., & Tararov, V. I. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. Available at: [Link]
-
Hu, Z., et al. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Portfolio. Available at: [Link]
-
Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique. Available at: [Link]
- Tanabe Seiyaku Co Ltd. (2016). JP2016108315A - Improved method for producing (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester as intermediate body important for imidapril. Google Patents.
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. Available at: [Link]
-
Various Authors. (2004). ChemInform Abstract: 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Seebach, D., Sting, A. R., & Hoffmann, M. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle†‡. Semantic Scholar. Available at: [Link]
-
Blackman, A. G. (2015). Stereoretentive formylation of (S)-proline: new application of the self-regeneration of stereo-centres (SRS) principle via chelation to cobalt(III). Dalton Transactions. Available at: [Link]
-
Gage, J. R., & Evans, D. A. (1990). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Williams College Chemistry. Available at: [Link]
-
Wang, Z., et al. (2022). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI. Available at: [Link]
- Tanabe Seiyaku Co Ltd. (1991). US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives. Google Patents.
-
Gage, J. R., & Evans, D. A. (1990). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. Available at: [Link]
Sources
- 1. Asymmetric Synthesis of Non-Proteinogenic Amino Acids [campusstore.miamioh.edu]
- 2. communities.springernature.com [communities.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Diastereoselective Alkylation with N-Acylated (S)-Methyl 2-Oxoimidazolidine-4-carboxylate
An In-Depth Technical Guide
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of (S)-methyl 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary for diastereoselective alkylation reactions. Chiral 2-imidazolidinones have emerged as powerful and versatile tools in asymmetric synthesis, offering high levels of stereocontrol, greater stability compared to some oxazolidinones, and amenability to various reaction conditions.[1][2] This guide details the underlying principles, step-by-step experimental protocols for N-acylation, subsequent enolate alkylation, and auxiliary cleavage, as well as an in-depth discussion of the mechanistic basis for stereocontrol.
Introduction: The Role of Imidazolidinone Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often exclusive to a single enantiomer.[3] Chiral auxiliaries are a robust and reliable strategy for achieving high enantiomeric purity.[4][5] An auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, after which it is removed.[6] The products of such reactions are diastereomers, which typically have different physical properties, allowing for their separation by standard techniques like chromatography.[7]
The this compound belongs to the class of 2-imidazolidinone auxiliaries, which are valued for their synthetic accessibility and high efficacy in inducing asymmetry in reactions such as alkylations, aldol additions, and Michael additions.[1][2] Derived from amino acids, these auxiliaries provide a rigid scaffold that, upon N-acylation and subsequent enolate formation, effectively shields one face of the enolate, compelling an incoming electrophile to attack from the less sterically hindered face.[7][8]
This guide focuses on the practical application of this specific auxiliary, providing the necessary protocols and theoretical grounding to successfully implement this methodology in a laboratory setting.
Experimental Workflow & Protocols
The overall process involves a three-stage sequence: (1) N-acylation of the chiral auxiliary, (2) diastereoselective alkylation of the resulting imide, and (3) cleavage of the auxiliary to yield the chiral product and recover the auxiliary.
Sources
- 1. sci-hub.st [sci-hub.st]
- 2. researchgate.net [researchgate.net]
- 3. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging (S)-methyl 2-oxoimidazolidine-4-carboxylate for the Stereoselective Synthesis of Matrix Metalloproteinase (MMP) Inhibitors
Introduction: The Critical Role of Matrix Metalloproteinases and the Quest for Selective Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the turnover and degradation of extracellular matrix (ECM) components, such as collagen and proteoglycans[1][2][3]. Under physiological conditions, their activity is tightly regulated. However, aberrant MMP expression and activation are implicated in a wide range of pathologies, including arthritis, cardiovascular diseases, neurodegenerative disorders, and cancer metastasis[2][4][5]. This has made MMPs significant targets for therapeutic intervention[4].
The active site of MMPs contains a catalytic zinc ion (Zn²⁺), which is essential for their enzymatic activity[1][2]. The primary strategy for designing MMP inhibitors (MMPis) has been to create molecules that chelate this zinc ion, thereby blocking substrate access and hydrolysis[1][2][6]. Early generations of MMPis were broad-spectrum inhibitors, often featuring a hydroxamic acid group for strong zinc chelation[2][7]. While potent, their lack of selectivity led to significant side effects in clinical trials, primarily due to the inhibition of non-target MMPs and other metalloenzymes[7][8]. This clinical experience underscored the critical need for developing highly selective MMP inhibitors to minimize off-target effects and improve therapeutic outcomes[9][10].
Selectivity is largely governed by interactions between the inhibitor's scaffold and specific subsites within the enzyme's active site cleft (S1, S1', S2', etc.)[5]. Modern drug design efforts focus on exploiting structural differences in these subsites among different MMP isoforms[11][12]. This is where the strategic use of conformationally constrained chiral building blocks becomes paramount.
Strategic Advantage of (S)-methyl 2-oxoimidazolidine-4-carboxylate
This compound is a cyclic amino acid derivative that offers significant advantages as a chiral scaffold for the synthesis of selective MMP inhibitors. Its rigid, five-membered ring structure serves as a conformationally constrained backbone, which can pre-organize the appended functionalities into a specific orientation for optimal interaction with the enzyme's active site.
Key Advantages:
-
Stereochemical Control: The inherent chirality at the C4 position allows for stereoselective synthesis, which is crucial as MMPs often exhibit stereospecific binding preferences[12]. This ensures that the final inhibitor interacts precisely with the target subsites.
-
Conformational Rigidity: Unlike flexible, linear peptide backbones, the imidazolidinone ring reduces the number of accessible conformations. This minimizes the entropic penalty upon binding to the enzyme, potentially leading to higher affinity and potency.
-
Scaffold for Diverse Functionalization: The molecule presents two key points for chemical modification: the carboxylic acid at C4 and the nitrogen at N3. This allows for the systematic introduction of a Zinc-Binding Group (ZBG) and a side chain (P1' group) designed to interact with the specificity pocket (S1') of the target MMP.
-
Peptidomimetic Nature: The structure mimics a dipeptide unit, facilitating interactions with the enzyme's backbone-binding sites.
The general design strategy for MMP inhibitors incorporating this scaffold involves attaching a group that will occupy the S1' pocket and a separate group to chelate the catalytic zinc ion.
Caption: General design strategy for MMP inhibitors using the imidazolidinone scaffold.
Synthetic Workflow and Protocols
The synthesis of potent MMP inhibitors from this compound typically follows a multi-step sequence. The core workflow involves:
-
N-Alkylation/Acylation: Introduction of a side chain at the N3 position, designed to fit into the S1' pocket of the target MMP.
-
Ester Hydrolysis: Conversion of the methyl ester to a carboxylic acid.
-
Amide Coupling & ZBG Installation: Coupling of the carboxylic acid with hydroxylamine or a related precursor to form the final zinc-binding hydroxamate group.
The following protocols provide a detailed methodology for synthesizing a representative MMP-13 inhibitor based on this scaffold, adapted from established literature procedures[13].
Protocol 1: Synthesis of the N3-Substituted Imidazolidinone Ester
This protocol describes the N-alkylation of the imidazolidinone scaffold with a biaryl side chain, a common motif for targeting the deep S1' pocket of MMP-13.
Materials:
-
This compound
-
4-(4-Fluorophenoxy)benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), Diethyl ether (Et₂O), Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 4-(4-fluorophenoxy)benzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the N3-substituted ester.
Causality and Insights: The use of a polar aprotic solvent like DMF is crucial for solubilizing the starting materials and facilitating the Sₙ2 reaction. K₂CO₃ acts as a base to deprotonate the N3-H of the imidazolidinone, generating the nucleophile for the reaction with the electrophilic benzyl bromide.
Protocol 2: Saponification to the Carboxylic Acid
This step hydrolyzes the methyl ester to the corresponding carboxylic acid, which is a necessary precursor for installing the hydroxamate group.
Materials:
-
N3-substituted imidazolidinone ester (from Protocol 1)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), Methanol (MeOH), Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of THF:MeOH:H₂O (e.g., 3:1:1 ratio).
-
Add LiOH·H₂O (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the desired carboxylic acid.
Causality and Insights: Saponification with LiOH is a standard and reliable method for ester hydrolysis. The mixed solvent system ensures the solubility of the relatively nonpolar ester starting material. Acidification is required to protonate the carboxylate salt generated in the reaction, causing the free carboxylic acid to precipitate out of the aqueous solution.
Protocol 3: Formation of the Hydroxamic Acid (ZBG)
This final step couples the carboxylic acid with hydroxylamine to form the hydroxamate, the key zinc-binding moiety.
Materials:
-
N3-substituted imidazolidinone carboxylic acid (from Protocol 2)
-
O-(Tetrahydropyran-2-yl)hydroxylamine or Hydroxylamine hydrochloride (NH₂OH·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Suspend the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). If using NH₂OH·HCl, an extra equivalent of base is required.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add O-(tetrahydropyran-2-yl)hydroxylamine (1.2 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
If a protected hydroxylamine was used: Dissolve the crude product in a suitable solvent (e.g., methanol) and treat with a catalytic amount of acid (e.g., p-toluenesulfonic acid or HCl in dioxane) to remove the THP protecting group.
-
Purify the final hydroxamic acid product by preparative HPLC or crystallization.
Causality and Insights: The EDC/HOBt coupling system is a standard method for forming amide bonds. EDC activates the carboxylic acid to form a highly reactive intermediate, which is then intercepted by HOBt to form an active ester. This active ester reacts cleanly with hydroxylamine to form the desired hydroxamate, minimizing side reactions. DIPEA is a non-nucleophilic base used to neutralize hydrochloride salts and facilitate the coupling reaction.
Caption: General synthetic workflow for MMP inhibitors from the chiral scaffold.
Data Presentation: Inhibitory Potency
The effectiveness of the synthesized compounds is determined by measuring their ability to inhibit the target MMP, typically expressed as the half-maximal inhibitory concentration (IC₅₀). The table below presents representative data for inhibitors synthesized using a 2-oxo-imidazolidine core, demonstrating potent and selective inhibition of MMP-13[13].
| Compound ID | P1' Group | Target MMP | IC₅₀ (nM) | Selectivity vs MMP-1 |
| 4a | 4-(4-Fluorophenoxy)phenyl | MMP-13 | 3 | >1000-fold |
| 4h | 4-(Naphth-2-yloxy)phenyl | MMP-13 | 4 | >800-fold |
Data adapted from literature reports for illustrative purposes[13].
These results highlight how the combination of the rigid imidazolidinone scaffold with a well-chosen P1' group, designed to interact with the S1' pocket, can lead to highly potent and selective inhibitors. The large S1' pocket of MMP-13 accommodates these bulky biaryl groups, whereas the shallower S1' pocket of MMP-1 cannot, providing a clear structural basis for the observed selectivity[5].
Conclusion and Future Perspectives
This compound is a valuable and versatile chiral building block for the modern drug discoverer's toolkit. Its conformationally constrained nature provides a robust platform for the stereoselective synthesis of potent and, crucially, selective matrix metalloproteinase inhibitors. The synthetic protocols outlined here demonstrate a reliable pathway to novel inhibitors by systematically modifying the P1' side chain and installing a zinc-binding hydroxamate. By leveraging this scaffold, researchers can continue to develop next-generation MMP inhibitors with improved therapeutic profiles, moving beyond the limitations of early broad-spectrum agents and toward targeted therapies for a host of debilitating diseases.
References
-
Zinc–Metalloproteinase Inhibitors: Evaluation of the Complex Role Played by the Zinc-Binding Group on Potency and Selectivity. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics. PMC - NIH. [Link]
-
Zinc-binding groups modulate selective inhibition of MMPs. PubMed. [Link]
-
Metalloprotease inhibitor - Wikipedia. Wikipedia. [Link]
-
Zinc-Binding Groups Modulate Selective Inhibition of MMPs. PMC - NIH. [Link]
-
Zinc-Metalloproteinase Inhibitors: Evaluation of the Complex Role Played by the Zinc-Binding Group on Potency and Selectivity. Semantic Scholar. [Link]
-
Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. NIH. [Link]
-
Matrix metalloproteinase inhibitor - Wikipedia. Wikipedia. [Link]
-
Mechanisms to Inhibit Matrix Metalloproteinase Activity: Where Are We in the Development of Clinically Relevant Inhibitors? PubMed. [Link]
-
Zinc‐Binding Groups Modulate Selective Inhibition of MMPs | Request PDF. ResearchGate. [Link]
-
Mechanism and Inhibition of Matrix Metalloproteinases. PubMed. [Link]
-
Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed. [Link]
-
Amino Acid Derivatives as New Zinc Binding Groups for the Design of Selective Matrix Metalloproteinase Inhibitors. NIH. [Link]
-
Recent insights into natural product inhibitors of matrix metalloproteinases. PMC - NIH. [Link]
-
Design and synthesis of cyclic inhibitors of matrix metalloproteinases and TNF-alpha production. PubMed. [Link]
-
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI. [Link]
-
Synthesis and Evaluation of Novel Heterocyclic MMP Inhibitors. PMC - NIH. [Link]
-
Synthesis and identification of conformationally constrained selective MMP inhibitors. PubMed. [Link]
-
Synthesis and Biological Applications of Hydroxamates. Scientific & Academic Publishing. [Link]
-
Structural Insight into the Stereoselective Inhibition of MMP-8 by Enantiomeric Sulfonamide Phosphonates. Journal of Medicinal Chemistry - ACS Publications. [Link]
Sources
- 1. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 3. Mechanism and Inhibition of Matrix Metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms to inhibit matrix metalloproteinase activity: where are we in the development of clinically relevant inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Acid Derivatives as New Zinc Binding Groups for the Design of Selective Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent insights into natural product inhibitors of matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zinc-binding groups modulate selective inhibition of MMPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zinc-Binding Groups Modulate Selective Inhibition of MMPs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cleavage of the chiral auxiliary from N-acylated (S)-methyl 2-oxoimidazolidine-4-carboxylate
Application Note & Protocol Guide
Topic: Cleavage of the Chiral Auxiliary from N-Acylated (S)-methyl 2-oxoimidazolidine-4-carboxylate
Abstract: The this compound, a derivative of L-serine, is a powerful chiral auxiliary in modern asymmetric synthesis. Its rigid, bicyclic-like chelated enolates provide exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions. However, the ultimate utility of this methodology hinges on the efficient and selective cleavage of the auxiliary post-transformation to liberate the desired chiral product without compromising its enantiomeric purity. This guide provides an in-depth analysis of the primary cleavage strategies, the mechanistic rationale behind them, and detailed, field-proven protocols for their execution.
Foundational Principles: The "Why" of Cleavage
The covalent attachment of the chiral auxiliary serves a temporary purpose: to direct the stereochemical course of a reaction on an achiral substrate. Once the new stereocenter is established, the auxiliary must be removed. An ideal cleavage process exhibits two critical features:
-
High Selectivity: The reaction must exclusively target the exocyclic N-acyl bond (an amide) while leaving the endocyclic urea structure of the imidazolidinone ring intact.
-
Stereochemical Integrity: The conditions must be sufficiently mild to prevent epimerization (racemization) of the newly formed, and often labile, α-stereocenter.
The choice of cleavage method is dictated by the desired final product—whether it be a carboxylic acid, a primary alcohol, an ester, or an amide—and the overall functional group tolerance of the molecule.
Strategic Cleavage Pathways: An Overview
The N-acyl bond of the imidazolidinone can be cleaved through several distinct mechanistic pathways. The three most prevalent and reliable strategies are Hydrolysis, Reductive Cleavage, and Nucleophilic Exchange.
Figure 1: Overview of primary cleavage strategies for the imidazolidinone auxiliary.
Method 1: Hydrolytic Cleavage to Carboxylic Acids
This is the most common method for obtaining the chiral carboxylic acid. While both acidic and basic conditions can effect hydrolysis, mild basic conditions are overwhelmingly preferred to prevent epimerization.
Mechanism: The Role of the Hydroperoxide Anion
Standard hydroxide (e.g., LiOH) alone can lead to competitive cleavage of the endocyclic urea carbonyl.[1] The addition of hydrogen peroxide dramatically enhances selectivity for the exocyclic N-acyl group. The hydroperoxide anion (HOO⁻), formed in situ, is a significantly more potent nucleophile than the hydroxide ion due to the "alpha effect." It selectively attacks the more electrophilic exocyclic carbonyl. The resulting peroxy-tetrahedral intermediate collapses, cleaving the N-acyl bond and forming a peroxyacid, which is subsequently reduced to the carboxylic acid during the workup.
Figure 2: Simplified mechanism of selective hydrolysis using alkaline peroxide.
Protocol 3.1: Mild Hydrolysis with Lithium Hydroxide/Hydrogen Peroxide
This protocol is the gold standard for cleaving the auxiliary to furnish a chiral carboxylic acid with minimal risk of racemization.[1][2]
Materials:
-
N-acylated-(S)-methyl 2-oxoimidazolidine-4-carboxylate
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water
-
Hydrogen Peroxide (H₂O₂), 30% aqueous solution
-
Lithium Hydroxide (LiOH), 0.8 M aqueous solution (prepare fresh)
-
Sodium Sulfite (Na₂SO₃), saturated aqueous solution
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-acylated auxiliary (1.0 equiv) in a 3:1 mixture of THF and water (e.g., 15 mL THF and 5 mL water per 1 mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with vigorous stirring.
-
Peroxide Addition: Slowly add the 30% H₂O₂ solution (4.0 equiv) dropwise via syringe.
-
Base Addition: Slowly add the 0.8 M LiOH solution (2.0 equiv) dropwise. Self-Validation Check: The solution may turn slightly cloudy. Ensure the temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until all the starting material is consumed (typically 2-4 hours). The product (carboxylic acid) and the auxiliary will have different Rf values.
-
Quench: Once complete, quench the excess peroxide by slowly adding saturated Na₂SO₃ solution at 0 °C until a test with peroxide indicator strips is negative. Stir for an additional 20 minutes.
-
Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.
-
Extraction (Auxiliary Recovery): Make the remaining aqueous solution basic (pH > 10) with 1 M NaOH if necessary. Extract this aqueous phase three times with DCM to recover the water-soluble chiral auxiliary. The combined organic layers contain the recovered auxiliary.
-
Extraction (Product Isolation): Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.
-
Final Extraction: Extract the acidified aqueous phase three times with EtOAc. The desired carboxylic acid will move into the organic layer.
-
Drying and Concentration: Combine the EtOAc extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral carboxylic acid.
-
Purification: Purify the product as needed by flash column chromatography or recrystallization.
Method 2: Reductive Cleavage to Primary Alcohols
When the target molecule is a chiral primary alcohol, reductive cleavage offers the most direct route, avoiding unnecessary oxidation state manipulations.
Principle: Hydride-Mediated Reduction
Strong hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) readily reduce the exocyclic amide to a primary alcohol.[2][3] LiBH₄ is often preferred as it is slightly milder than LiAlH₄, offering better functional group compatibility. The reaction proceeds via nucleophilic attack of a hydride ion on the acyl carbonyl, followed by a second hydride addition to the intermediate aldehyde.
Protocol 4.1: Reduction with Lithium Borohydride (LiBH₄)
Materials:
-
N-acylated-(S)-methyl 2-oxoimidazolidine-4-carboxylate
-
Tetrahydrofuran (THF), anhydrous
-
Lithium Borohydride (LiBH₄)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) or Rochelle's Salt solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
Setup: In an oven-dried, nitrogen-flushed flask, dissolve the N-acylated auxiliary (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add LiBH₄ (2.0 - 3.0 equiv) portion-wise as a solid, ensuring the temperature remains low. Caution: LiBH₄ reacts with moisture; handle under an inert atmosphere.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
Quench: Cool the reaction back to 0 °C and quench very carefully by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Vigorous gas evolution (H₂) will occur.
-
Extraction: Dilute the mixture with EtOAc and water. Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product contains the chiral alcohol and the auxiliary. Purify via flash column chromatography to separate the two compounds.
Method 3: Nucleophilic Exchange for Esters and Amides
This strategy offers an elegant and mild route to other carboxylic acid derivatives directly from the N-acylated auxiliary, bypassing the free acid.
Principle: Transacylation
A potent nucleophile, such as an alkoxide or an amine, can directly displace the auxiliary anion. This process is often facilitated by a Lewis acid (e.g., Ti(OiPr)₄) or a strong base to generate the nucleophile in situ (e.g., MeONa from MeOH and NaH).[3] This method is prized for its mildness and for producing derivatives that might be difficult to synthesize from the corresponding carboxylic acid.
Protocol 5.1: Transesterification with Sodium Methoxide
Materials:
-
N-acylated-(S)-methyl 2-oxoimidazolidine-4-carboxylate
-
Methanol (MeOH), anhydrous
-
Sodium Methoxide (NaOMe), 25 wt% solution in MeOH or freshly prepared
-
Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Dissolution: Dissolve the N-acylated auxiliary (1.0 equiv) in anhydrous MeOH in a nitrogen-flushed flask.
-
Cooling: Cool the solution to 0 °C.
-
Base Addition: Add sodium methoxide solution (1.2 equiv) dropwise.
-
Reaction: Stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Solvent Removal: Remove the MeOH under reduced pressure.
-
Extraction: Partition the remaining residue between water and diethyl ether. Extract the aqueous layer twice more with ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the resulting methyl ester by flash column chromatography.
Comparative Summary of Cleavage Protocols
| Method | Primary Reagents | Product Obtained | Typical Yields | Key Advantages | Limitations & Considerations |
| Basic Hydrolysis | LiOH / H₂O₂ | Carboxylic Acid | 85-98% | Very mild, high yielding, minimal epimerization risk.[1] | Requires a separate step to reduce excess peroxide. |
| Acidic Hydrolysis | H₂SO₄ / H₂O | Carboxylic Acid | Variable | Simple, inexpensive reagents. | Harsh conditions; high risk of epimerization or product degradation.[2][4] |
| Reductive Cleavage | LiBH₄ or LiAlH₄ | Primary Alcohol | 75-95% | Direct conversion to the alcohol in one step.[3] | Hydride reagent may not be compatible with other functional groups (e.g., esters, ketones). |
| Nucleophilic Exchange | NaOMe or R-OH/Lewis Acid | Ester, Amide | 80-95% | Very mild; direct access to derivatives without isolating the acid.[3] | May require optimization of catalyst or nucleophile for specific substrates. |
References
-
Ager, D. J., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. [Link]
-
Fairweather, K. A., et al. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Catalysis. [Link]
-
Gage, J. R., Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses. [Link]
-
Wikipedia. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
University of California, Irvine. Evans Enolate Alkylation-Hydrolysis. UCI Chemistry Department. [Link]
-
Evans, D. A., et al. Stereoselective aldol condensations of chiral isoxazolidide enolates. Journal of the American Chemical Society. [Link]
-
LibreTexts Chemistry. Hydrolysis of Amides. [Link]
Sources
(S)-Methyl 2-Oxoimidazolidine-4-carboxylate: A Constrained Amino Acid Surrogate for Advanced Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern peptidomimetics and drug discovery, the strategic introduction of conformational constraints into peptide backbones is a paramount tool for enhancing biological activity, metabolic stability, and receptor selectivity. (S)-Methyl 2-oxoimidazolidine-4-carboxylate, a cyclic urea-containing amino acid surrogate, offers a unique scaffold for restricting the torsional freedom of the peptide backbone, thereby pre-organizing the peptide into a bioactive conformation. This document provides a comprehensive technical guide for the synthesis, characterization, and incorporation of this valuable building block into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We detail field-proven protocols, explain the scientific rationale behind methodological choices, and discuss the anticipated impact of this surrogate on peptide structure and function.
Introduction: The Rationale for Conformational Constraint
Linear peptides, while central to countless biological processes, often suffer from significant therapeutic drawbacks, including conformational flexibility and susceptibility to proteolytic degradation.[1][2] The inherent floppiness of a linear peptide chain results in a high entropic penalty upon binding to its target receptor, often leading to lower binding affinity.[3] Furthermore, the lack of a defined secondary structure makes them vulnerable to exopeptidases and endopeptidases.[2]
The incorporation of constrained amino acid surrogates is a powerful strategy to overcome these limitations.[1] By locking specific dihedral angles within the peptide backbone, these surrogates can induce and stabilize desired secondary structures, such as β-turns and helices.[4][5] this compound, a derivative of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, serves as an effective mimic of a single amino acid residue.[6] The five-membered cyclic urea structure rigidly constrains the backbone dihedral angle φ (phi), pre-disposing the peptide chain to adopt specific turn-like conformations. This pre-organization can lead to enhanced receptor binding affinity and improved stability against enzymatic degradation.[1][3]
The parent carboxylic acid is a known structural analogue of (S)-pyroglutamic acid and is a precursor to the ACE inhibitor Imidapril.[6][7] Its incorporation into synthetic peptides is a promising avenue for developing novel therapeutics with improved pharmacokinetic profiles.
Synthesis of the Fmoc-Protected Building Block
Successful incorporation via modern Solid-Phase Peptide Synthesis (SPPS) requires the surrogate to be protected with a base-labile Nα-protecting group, typically the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[8][9] The synthesis of Fmoc-(S)-N1-methyl-2-oxoimidazolidine-4-carboxylic acid methyl ester is a multi-step process starting from a suitable precursor. The following protocol is a synthesized methodology based on established chemical transformations for the parent acid and standard protection/esterification reactions.
Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid (1)
The foundational precursor can be synthesized from (S)-2-amino-3-(methylamino)propionic acid hydrochloride using phosgene or a phosgene equivalent, as detailed in the literature.[6][10]
Protocol 1: Synthesis of the Carboxylic Acid Precursor
-
Dissolution: Dissolve (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol) in 10 mL of deionized water in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling and Base Addition: Cool the solution in an ice bath. Add sodium bicarbonate (NaHCO₃, 10.0 mmol) portion-wise with stirring.[6]
-
Phosgenation: Slowly add a 20% (w/w) solution of phosgene in toluene (approx. 3.5 mmol). Caution: Phosgene is extremely toxic. This step must be performed in a certified chemical fume hood with appropriate safety precautions.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 22 hours.[6]
-
Work-up and Purification: The aqueous phase is carefully separated and passed through a column of Dowex 50WX2-100 ion-exchange resin (H⁺ form) to convert the sodium salt to the free acid. The aqueous eluate is then lyophilized.
-
Recrystallization: Recrystallize the resulting solid from hot acetonitrile to yield (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid (1) as colorless needles.[6]
Methyl Esterification and Fmoc Protection
With the carboxylic acid in hand, the next steps involve esterification of the carboxyl group and protection of the secondary amine at the N3 position of the imidazolidinone ring.
Protocol 2: Preparation of Fmoc-(S)-N1-methyl-2-oxoimidazolidine-4-carboxylate Methyl Ester (3)
-
Esterification (Formation of 2):
-
Suspend the carboxylic acid 1 (1.0 mmol) in 10 mL of methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Remove the solvent under reduced pressure to yield the crude methyl ester hydrochloride, which can be used in the next step after neutralization or purification.
-
-
Fmoc Protection (Formation of 3):
-
Dissolve the crude methyl ester 2 (1.0 mmol) in a 1:1 mixture of dioxane and water (10 mL).
-
Add sodium bicarbonate (3.0 mmol) and cool the solution to 0 °C.
-
Add a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) (1.1 mmol) in dioxane dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final Fmoc-protected building block 3 .
-
Caption: Synthesis workflow for the Fmoc-protected building block.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of non-natural amino acids like our target surrogate into a growing peptide chain follows the standard principles of Fmoc-SPPS but often requires optimized coupling conditions to overcome potential steric hindrance.[4][11]
Core Principles and Key Considerations
The SPPS cycle consists of iterative steps of Fmoc deprotection and amino acid coupling.[8][9]
-
Resin Selection: The choice of resin depends on the desired C-terminal functionality (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids).
-
Deprotection: The Fmoc group is typically removed using a 20% solution of piperidine in N,N-dimethylformamide (DMF).[9]
-
Coupling (Activation): The carboxylic acid of the incoming Fmoc-amino acid must be activated to form a peptide bond. Due to the potentially hindered nature of the N3-Fmoc protected surrogate, standard carbodiimide activators like DIC may be sluggish. More potent uronium/aminium salt-based reagents are recommended.
Table 1: Recommended Coupling Reagents for Constrained Surrogates
| Reagent | Full Name | Additive | Key Advantage |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt/DIPEA | High efficiency, low racemization, excellent for hindered couplings. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt/DIPEA | Robust and widely used, effective for most couplings. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOBt/DIPEA | Strong activator, particularly useful for difficult sequences. |
Detailed SPPS Protocol for Incorporation
This protocol outlines a single coupling cycle for incorporating the Fmoc-protected surrogate 3 into a peptide sequence on a 0.1 mmol scale.
Protocol 3: SPPS Incorporation Cycle
-
Resin Preparation:
-
Place the peptide-resin (with a free N-terminal amine) in a suitable reaction vessel.
-
Swell the resin in DMF for 30 minutes, then drain the solvent.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve the Fmoc-protected surrogate 3 (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and HOAt (0.4 mmol, 4 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature. For sterically demanding sequences, the coupling time may be extended to 12 hours.
-
Monitoring: Perform a qualitative Kaiser (ninhydrin) test on a small sample of beads to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine/DMF solution for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min). The resin is now ready for the next coupling cycle.
-
Caption: SPPS cycle for incorporating the constrained surrogate.
Conformational Impact and Expected Outcomes
The primary function of incorporating this compound is to enforce a specific local geometry on the peptide backbone.
-
Dihedral Angle Constraint: The cyclic nature of the imidazolidinone ring severely restricts the rotational freedom around the N-Cα bond, effectively locking the phi (φ) dihedral angle. X-ray crystal structure analysis of the parent acid reveals a flattened half-chair conformation.[6][12] This rigid structure is expected to be maintained upon incorporation into a peptide, thereby influencing the overall fold.
-
Induction of Secondary Structures: This constraint is particularly effective at nucleating or stabilizing β-turns . A β-turn is a secondary structure element involving four amino acid residues (i, i+1, i+2, i+3) that reverses the direction of the polypeptide chain. By placing the surrogate at the i+1 or i+2 position, the fixed φ angle can promote the formation of a stable turn, which is critical for protein-protein interactions and receptor recognition.[13]
-
Enhanced Stability: The N-methylated urea backbone is inherently more resistant to cleavage by common proteases compared to a standard amide bond, which can significantly increase the in vivo half-life of the resulting peptide.[1]
Cleavage, Purification, and Characterization
Once the peptide synthesis is complete, the final steps involve cleaving the peptide from the solid support and removing side-chain protecting groups, followed by purification and analysis.
Protocol 4: Cleavage and Purification
-
Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it thoroughly under a high vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) , where Trifluoroacetic acid (TFA) is the cleavage agent, and Triisopropylsilane (TIS) and water are carbocation scavengers.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry under vacuum.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.
Conclusion
This compound is a valuable tool for peptide chemists and drug developers seeking to rationally design peptidomimetics with superior biological properties. Its rigid cyclic urea scaffold provides a predictable and effective means of constraining the peptide backbone, which can lead to enhanced receptor affinity, selectivity, and metabolic stability. The protocols outlined in this guide provide a robust framework for the synthesis and incorporation of this constrained amino acid surrogate, opening the door to the development of next-generation peptide therapeutics.
References
-
Organic & Biomolecular Chemistry. (2024). Development of urea-bridged cyclic dominant negative pneumococcus competence-stimulating peptide analogs. Royal Society of Chemistry.
-
Organic & Biomolecular Chemistry. (n.d.). Development of urea-bridged cyclic dominant negative pneumococcus competence-stimulating peptide analogs. Royal Society of Chemistry.
-
Hruby, V. J., & Balse, P. M. (2000). DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. Current Medicinal Chemistry, 7(10), 945-970.
-
ResearchGate. (n.d.). Synthesis of compound 8. Reagents and conditions: (a) Fmoc-SPPS....
-
ResearchGate. (n.d.). Synthesis and Development of Seven-Membered Constrained Cyclic Urea Based PSMA Inhibitors Via RCM.
-
Semantic Scholar. (n.d.). Analysis of N-amino-imidazolin-2-one peptide turn mimic 4-position substituent effects on conformation by X-ray crystallography.
-
Dey, A. L., Motevalli, M., & Wyatt, P. B. (2016). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2016(4), M907.
-
Lee, A. C., Harris, J. L., Khanna, K. K., & Hong, J. H. (2009). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Biochemical Pharmacology, 77(1), 20-30.
-
Sofronov, O. O., Giubertoni, G., Pérez de Alba Ortíz, A., Ensing, B., & Bakker, H. J. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters, 11(9), 3489–3494.
-
Gopi, H., & Ganesan, A. (2005). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Organic Chemistry, 70(18), 7188-7191.
-
Cardillo, G., Gentilucci, L., & Tolomelli, A. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. European Journal of Organic Chemistry, 2011(20-21), 3891-3897.
-
Sofronov, O. O., Giubertoni, G., Pérez de Alba Ortíz, A., Ensing, B., & Bakker, H. J. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters, 11(9), 3489–3494.
-
Jackson, S. E. (2001). Protein synthesis with conformationally constrained cyclic dipeptides. Journal of Molecular Biology, 311(4), 845-855.
-
AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758.
-
MDPI. (2023). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications.
-
Bolarinwa, O., & Akintola, O. (2020). Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical Reviews, 120(17), 9520-9574.
-
ResearchGate. (2016). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid.
-
Preprints.org. (2016). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
-
ResearchGate. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.
-
Tang, J., He, Y., Chen, H., Sheng, W., & Wang, H. (2018). Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation. Chemical Science, 9(13), 3342-3347.
-
ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
-
ResearchGate. (n.d.). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from....
-
Li, Y., & Li, X. (2017). Recent advances in the preparation of Fmoc-SPPS-based peptide thioester and its surrogates for NCL-type reactions. Science China Chemistry, 60(2), 200-209.
-
Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
-
ResearchGate. (2020). An Efficient Fmoc-SPPS Approach for the Generation of Thioester Peptide Precursors for Use in Native Chemical Ligation.
-
PubMed. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors.
-
Malins, L. R., & Payne, R. J. (2014). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. Current Opinion in Chemical Biology, 22, 54-61.
Sources
- 1. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of urea-bridged cyclic dominant negative pneumococcus competence-stimulating peptide analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Development of urea-bridged cyclic dominant negative pneumococcus competence-stimulating peptide analogs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01524J [pubs.rsc.org]
- 5. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
- 12. preprints.org [preprints.org]
- 13. Analysis of N‐amino‐imidazolin‐2‐one peptide turn mimic 4‐position substituent effects on conformation by X‐ray crystallography | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Asymmetric Synthesis of Non-Natural α-Amino Acids via (S)-Methyl 2-Oxoimidazolidine-4-carboxylate Methodology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Non-Natural Amino Acids
Non-natural α-amino acids are indispensable tools in modern chemical biology and drug discovery. Their incorporation into peptides and small molecules can confer enhanced metabolic stability, novel conformational constraints, and unique functionalities, leading to compounds with improved therapeutic profiles. The stereocontrolled synthesis of these chiral building blocks is therefore of paramount importance. Among the various strategies for asymmetric amino acid synthesis, the use of chiral auxiliaries remains a robust and reliable method for establishing the desired stereochemistry at the α-carbon.
This guide details a powerful methodology for the asymmetric synthesis of a wide array of non-natural L-α-amino acids utilizing the chiral auxiliary, (S)-methyl 2-oxoimidazolidine-4-carboxylate. This approach, pioneered by Seebach and coworkers, leverages a temporary chiral scaffold to direct the stereoselective alkylation of a glycine enolate equivalent.[1][2] The rigid, bicyclic-like transition state of the imidazolidinone system provides a well-defined steric environment, leading to high levels of diastereoselectivity in the key bond-forming step. Subsequent mild hydrolysis allows for the facile removal of the chiral auxiliary, yielding the desired enantiomerically enriched non-natural amino acid.
Underlying Principles and Mechanism of Asymmetric Induction
The efficacy of the this compound methodology hinges on the principle of diastereoselective alkylation. The chiral auxiliary, derived from L-aspartic acid, establishes a chiral environment that biases the approach of an incoming electrophile to one face of a prochiral enolate.
The key steps of the synthetic sequence are as follows:
-
N-Acylation: The synthesis begins with the attachment of a suitable acyl group, typically a Boc (tert-butyloxycarbonyl) group, to the N1 position of the imidazolidinone ring. This step enhances the acidity of the α-proton and provides a handle for subsequent manipulations.
-
Diastereoselective Alkylation: Treatment of the N-acylated imidazolidinone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a planar enolate. The bulky substituent at the C2 position of the imidazolidinone ring effectively shields one face of the enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) preferentially attacks from the less sterically hindered face, leading to the formation of a new carbon-carbon bond with high diastereoselectivity.
-
Hydrolysis and Auxiliary Removal: The final step involves the hydrolytic cleavage of the N-acyl group and the ester, which simultaneously liberates the newly synthesized non-natural α-amino acid and allows for the recovery of the chiral auxiliary. This is often achieved under acidic conditions, for instance, using a strong acid ion-exchange resin, which minimizes racemization of the product.[2]
Mechanistic Rationale for Stereoselectivity
The high degree of stereocontrol is attributed to the formation of a rigid, chelated lithium enolate intermediate. The lithium cation is believed to coordinate to both the enolate oxygen and the carbonyl oxygen of the imidazolidinone ring. This chelation, combined with the steric bulk of the substituent at the C2 position, creates a highly organized transition state that directs the electrophile to the anti-face relative to the C2 substituent.
Sources
Strategic Protection of the Carboxylic Acid in (S)-2-Oxoimidazolidine-4-Carboxylic Acid for Advanced Synthetic Applications
An Application Guide
Introduction
(S)-2-Oxoimidazolidine-4-carboxylic acid and its esters are valuable chiral building blocks in medicinal chemistry and drug development. As cyclic analogues of the amino acid alanine, they serve as constrained scaffolds in the design of peptidomimetics and other biologically active molecules, including potent matrix metalloproteinase-13 (MMP-13) inhibitors.[1][2] The successful incorporation of this moiety into complex target molecules hinges on the strategic manipulation of its functional groups. The carboxylic acid, in particular, often requires temporary masking or "protection" to prevent unwanted side reactions during subsequent synthetic transformations, such as modifications at the N1 or N3 positions of the imidazolidinone ring.
The choice of a protecting group is a critical decision that dictates the entire synthetic route. An ideal protecting group must be introduced efficiently under mild conditions, remain inert during intermediate steps, and be removed selectively in high yield without compromising the integrity of the rest of the molecule, especially the sensitive stereocenter at the C4 position.[3] This guide provides a detailed overview of robust and orthogonal protecting group strategies for the carboxylic acid functionality of the (S)-2-oxoimidazolidine-4-carboxylate core, complete with field-tested protocols and a logic-based framework for selection.
Part 1: Foundational Considerations for Protecting Group Selection
The unique structure of (S)-2-oxoimidazolidine-4-carboxylic acid presents specific challenges and opportunities. The key is to select a protecting group that is compatible with the planned downstream reactions while being orthogonal to any other protecting groups present. Orthogonal protection allows for the selective removal of one group in the presence of others, a cornerstone of modern multi-step synthesis.[4][5][6]
Key Molecular Features to Consider:
-
The Carboxylic Acid: Inherently acidic and nucleophilic (as a carboxylate), it will react with bases, organometallics, and reducing agents. Protection converts it into a less reactive ester.[3]
-
The Imidazolidinone N-H Groups: The N1-H and N3-H protons are weakly acidic and can be deprotonated by strong bases. The lone pairs on these nitrogens can be nucleophilic, necessitating protection in certain reaction schemes.
-
The C4 Stereocenter: This chiral center is alpha to the carbonyl group of the carboxylic acid. It is susceptible to racemization under harsh basic conditions, making kinetically controlled and mild reaction conditions paramount.[3]
Decision-Making Workflow for Protecting Group Selection
The following workflow provides a logic-based approach to selecting an appropriate protecting group based on the anticipated synthetic pathway.
Caption: General scheme for Benzyl (Bn) ester protection and deprotection.
Protocol 2.1.1: Benzyl Ester Protection
-
Preparation: To a solution of (S)-2-oxoimidazolidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M), add cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Reaction: Stir the suspension at room temperature for 30 minutes. Add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Monitoring: Let the reaction stir at room temperature for 12-16 hours. Monitor progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material.
-
Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure benzyl ester.
Protocol 2.1.2: Benzyl Ester Deprotection (Hydrogenolysis)
-
Preparation: Dissolve the benzyl-protected substrate (1.0 eq) in methanol (MeOH, ~0.1 M) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~10 mol% Pd) to the solution.
-
Reaction: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂), typically using a balloon (1 atm). Stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid, which is often pure enough for subsequent steps.
The tert-Butyl (tBu) Ester: Supreme Base Stability
The tert-butyl ester is the protecting group of choice when the synthetic route involves strong bases (e.g., organolithiums, Grignard reagents, LDA) or potent nucleophiles. [7]Its steric bulk prevents nucleophilic attack at the carbonyl carbon, and it is completely stable to basic hydrolysis. [7][8]Deprotection is efficiently achieved under strongly acidic conditions. [9][10][11][12]The use of tBu esters for this specific molecular framework is well-documented. [13][14] Rationale for Use:
-
Base/Nucleophile Stability: Unreactive towards a wide array of strong bases and nucleophiles.
-
Orthogonality: Can be selectively retained in the presence of base-labile or hydrogenolysis-labile groups. It is removed under conditions orthogonal to benzyl esters.
-
Efficient Cleavage: Readily cleaved by strong acids like trifluoroacetic acid (TFA), often at room temperature. [8]
Caption: General scheme for tert-Butyl (tBu) ester protection and deprotection.
Protocol 2.2.1: tert-Butyl Ester Protection
-
Preparation: Dissolve (S)-2-oxoimidazolidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of anhydrous dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) (~0.1 M).
-
Reaction: Add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq). Cool the solution to 0 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired tert-butyl ester.
Protocol 2.2.2: tert-Butyl Ester Deprotection (Acidolysis)
-
Preparation: Dissolve the tert-butyl protected substrate (1.0 eq) in anhydrous CH₂Cl₂ (~0.2 M).
-
Reaction: Add an equal volume of trifluoroacetic acid (TFA). The resulting solution is typically 50% TFA in CH₂Cl₂. Caution: TFA is highly corrosive.
-
Monitoring: Stir the solution at room temperature for 1-3 hours. The reaction progress can be monitored by the evolution of isobutylene gas and confirmed by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure (co-evaporating with toluene can help remove residual TFA). The resulting carboxylic acid is often used directly or can be purified by recrystallization or chromatography if necessary.
Silyl Esters: For Mild, Temporary Protection
Silyl esters, such as the tert-butyldimethylsilyl (TBDMS) ester, are generally considered too labile for multi-step synthesis. [15][16][17]However, this high reactivity can be exploited for temporary protection where a group is needed for only one or two steps and must be removed under exceptionally mild, non-acidic, and non-basic conditions. Their cleavage with fluoride ions provides a unique axis of orthogonality. [16] Rationale for Use:
-
Extreme Lability: Easily cleaved, often during aqueous workup or chromatography on silica gel if care is not taken.
-
Unique Orthogonality: Deprotection with fluoride ions (e.g., TBAF) will not affect acid-labile, base-labile, or hydrogenolysis-labile groups.
-
Mild Introduction: Formed under neutral or very weakly basic conditions.
Protocol 2.3.1: TBDMS Ester Protection
-
Preparation: Dissolve (S)-2-oxoimidazolidine-4-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (~0.2 M).
-
Reaction: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Monitoring: Stir at room temperature for 2-4 hours. Monitor by TLC. Note that the product may be sensitive to silica.
-
Workup: Dilute with pentane or hexane to precipitate imidazole hydrochloride. Filter the solids and wash with more pentane.
-
Isolation: Concentrate the filtrate. The crude product is often used immediately without further purification due to its lability.
Protocol 2.3.2: TBDMS Ester Deprotection (Fluoride Cleavage)
-
Preparation: Dissolve the crude TBDMS ester (1.0 eq) in anhydrous THF (~0.1 M).
-
Reaction: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C.
-
Monitoring: Stir for 30-60 minutes at 0 °C. Monitor by TLC.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization to obtain the free acid.
Part 3: Comparative Analysis and Orthogonal Strategy
The optimal protecting group is entirely dependent on the context of the overall synthetic plan.
Comparative Data Table
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile | Key Advantage |
| Benzyl (Bn) | BnBr, Base (e.g., Cs₂CO₃) | H₂, Pd/C (Neutral) [18] | Stable to mild acid/base, nucleophiles. Labile to reduction. | Mild, neutral deprotection preserves stereochemistry. |
| tert-Butyl (tBu) | Isobutylene, H⁺ or tBu-Imidate | Strong Acid (TFA, HCl) [8] | Stable to strong bases, nucleophiles, hydrogenolysis. Labile to strong acid. | Excellent for organometallic and strong base chemistry. |
| Silyl (TBDMS) | Silyl Halide, Imidazole | Fluoride (TBAF), Mild Acid/Base [16] | Highly labile to protic/aqueous conditions. | Useful for temporary protection with unique fluoride-based deprotection. |
Illustrative Orthogonal Strategy
A common scenario involves N-alkylation of the imidazolidinone ring after carboxyl protection. This requires a carboxyl protecting group stable to the basic conditions of N-alkylation. A tert-butyl ester is ideal.
Caption: Orthogonal strategy using a tBu ester to allow for N-alkylation.
This scheme demonstrates how the tBu group protects the carboxylate from the base (NaH) and alkylating agent (R'-X) used in step 2. The subsequent acidic deprotection in step 3 cleanly removes the tBu group without affecting the newly installed N-alkyl group.
References
- "Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. (n.d.). National Institutes of Health.
- Protecting group. (2024). In Wikipedia.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
- dM-Dim for Carboxylic Acid Protection. (2018). National Institutes of Health.
- A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs. Other Common Alternatives. (n.d.). Benchchem.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (n.d.). PubMed.
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. (n.d.). Journal of the American Chemical Society.
- Protecting Groups. (n.d.).
- 6.6 Silyl Esters. (n.d.).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Protection and deprotection of carboxylic acid. (n.d.). Slideshare.
- Amino Acid-Protecting Groups. (n.d.). SciSpace.
- Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. (2004). Semantic Scholar.
- Acids. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Benzyl Protection. (n.d.). Common Organic Chemistry.
- Technical Support Center: Optimization of Deprotection Conditions for Benzyl Esters. (n.d.). Benchchem.
- Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. (2004). ResearchGate.
- Why are silyl esters unstable? (2023). Reddit.
- Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. (2004). The University of Queensland.
- Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from... (n.d.). ResearchGate.
- Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. (2001). PubMed.
- JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL. (2016). Google Patents.
- US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives. (1991). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acids - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents [patents.google.com]
- 14. US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives - Google Patents [patents.google.com]
- 15. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. reddit.com [reddit.com]
- 18. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-methyl 2-oxoimidazolidine-4-carboxylate
Document ID: TSC-SMOC-V1.0
Last Updated: January 14, 2026
Introduction: Navigating the Synthesis of a Key Chiral Intermediate
Welcome to the technical support guide for the synthesis of (S)-methyl 2-oxoimidazolidine-4-carboxylate. This chiral cyclic urea is a valuable building block in medicinal chemistry, notably as a precursor for angiotensin-converting enzyme (ACE) inhibitors like Imidapril.[1] Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact both yield and enantiomeric purity. Common routes involve the cyclization of an L-aspartic acid derivative, a process susceptible to side reactions, incomplete conversion, and racemization.
This guide is designed for researchers, chemists, and process development professionals. It provides field-proven insights, troubleshooting protocols, and evidence-based solutions to help you navigate common experimental hurdles and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two predominant strategies, both starting from L-aspartic acid:
-
Route A: Phosgene or Phosgene Equivalent Cyclization: This classic method involves reacting a suitable L-aspartic acid diamine derivative with phosgene (COCl₂) or a safer equivalent like triphosgene or carbonyldiimidazole (CDI).[2]
-
Route B: Urea or Isocyanate-based Cyclization: This route involves first forming a urea moiety by reacting an L-aspartic acid derivative with an isocyanate or by direct reaction with urea, followed by an intramolecular cyclization, often under thermal or basic conditions.
Q2: My reaction yield is consistently low (<50%). What are the most common causes?
Low yields are typically traced back to three primary issues:
-
Incomplete Cyclization: The ring-closing step is often the bottleneck. This can be due to insufficient activation of the carbonyl source, steric hindrance, or unfavorable reaction kinetics.
-
Side-Product Formation: The formation of oligomers or alternative cyclization products (e.g., six-membered rings) can consume starting material.[3]
-
Product Degradation: The imidazolidinone ring can be susceptible to hydrolysis under harsh acidic or basic conditions during work-up or purification, opening the ring.[4]
Q3: How can I monitor the reaction for completion and side-product formation?
Effective in-process monitoring is crucial. We recommend a combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a solvent system like Ethyl Acetate/Methanol (e.g., 9:1 v/v) to track the consumption of the starting material (typically more polar) and the appearance of the product (less polar).
-
LC-MS: This provides definitive confirmation of the product's mass and can help identify the masses of any significant by-products, offering clues to their structure.
Q4: I'm concerned about racemization. At which step is it most likely to occur, and how can I prevent it?
Epimerization at the C4 chiral center is a significant risk, particularly under basic conditions. The α-proton at C4 is acidic and can be abstracted by a strong base, leading to a loss of stereochemical integrity.[5]
-
Critical Step: The cyclization step, especially if it requires a strong base (e.g., sodium methoxide) and elevated temperatures, is the highest risk point.
-
Prevention: Use the mildest basic conditions possible. Employ non-nucleophilic bases like DBU or proton sponges where feasible. Keep reaction temperatures as low as possible and minimize reaction times. Chiral HPLC analysis of the final product is essential for validation.
Troubleshooting Guide: From Problem to Solution
Issue 1: Incomplete Cyclization or Stalled Reaction
-
Symptom: TLC/LC-MS analysis shows a significant amount of unreacted starting material (e.g., N-carbamoyl-L-aspartate dimethyl ester) even after prolonged reaction time.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Insufficient Activation | The cyclization requires the formation of a reactive intermediate. If using a phosgene equivalent like CDI, moisture can quench the reagent. If using a base-catalyzed approach, the base may be too weak or used in insufficient quantity to deprotonate the nucleophile effectively. | For CDI/Phosgene routes: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar). For base-catalyzed routes: Consider a stronger, non-nucleophilic base (e.g., DBU instead of triethylamine). Perform a small-scale trial with increased stoichiometry of the base (e.g., from 1.1 eq to 1.5 eq). |
| Low Reaction Temperature | Cyclization reactions often have a significant activation energy barrier. The provided thermal energy may be insufficient to drive the reaction to completion at a reasonable rate. | Incrementally increase the reaction temperature by 10-15 °C and monitor progress by TLC every hour. Be cautious, as excessive heat can promote side reactions or epimerization. |
| Poor Solvent Choice | The solvent must fully dissolve the starting materials and intermediates to allow for efficient molecular collisions. A solvent that causes precipitation of the starting material will effectively halt the reaction. | Ensure your starting material is fully soluble at the reaction temperature. If not, consider a more polar aprotic solvent like DMF or NMP. A solvent screen on a small scale can be highly beneficial. |
Issue 2: Significant By-Product Formation
-
Symptom: TLC shows multiple new spots, and LC-MS confirms masses other than the desired product.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Intermolecular Polymerization | Instead of cyclizing, the activated starting material reacts with another molecule of starting material, leading to dimers and oligomers. This is common in concentrated solutions. | Employ High-Dilution Conditions: The principle of pseudo-dilution favors intramolecular reactions.[6] Add the starting material slowly via a syringe pump over several hours to a heated solution of the solvent and any catalysts. This keeps the instantaneous concentration of the reactant low. |
| Formation of Six-Membered Ring (Glutarimide-type) By-product | If the starting material has unprotected carboxyl groups or other reactive sites, an alternative, thermodynamically favorable six-membered ring might form.[3] | Ensure that the starting L-aspartic acid derivative is correctly protected. For instance, if starting from L-aspartic acid dimethyl ester, ensure both esters are intact before attempting cyclization. |
| Catalyst/Reagent Decomposition | Reagents like phosgene or strong bases can react with the solvent or impurities, leading to unwanted side reactions that compete with the main pathway. | Use freshly distilled/purified solvents and high-purity reagents. If using a catalyst like Pd/C for a deprotection/cyclization cascade, ensure the catalyst is not poisoned.[7] |
Issue 3: Difficulty with Product Isolation and Purification
-
Symptom: The crude product is an oil that won't crystallize, or it streaks badly during silica gel chromatography.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Residual Polar Impurities | Highly polar starting materials (like amino acids) or basic reagents (like triethylamine salts) remaining in the crude product can interfere with crystallization and chromatography. | Aqueous Work-up: Perform a thorough aqueous work-up. Wash the organic layer with a mild acid (e.g., 1M HCl or sat. NH₄Cl) to remove basic impurities, followed by a wash with brine. Solvent Trituration: Attempt to triturate the crude oil with a non-polar solvent like diethyl ether or hexane. This can often induce crystallization of the product while dissolving non-polar impurities. |
| Product is Highly Water-Soluble | The presence of the urea and ester functionalities can impart significant water solubility, leading to losses during aqueous extraction.[2] | Minimize Aqueous Contact: If possible, avoid an aqueous work-up. After the reaction, filter off any solid salts and concentrate the filtrate directly. Back-Extraction: If an aqueous work-up is necessary, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility and back-extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). |
| Incorrect Chromatography Conditions | The polar nature of the product may cause it to bind too strongly to silica gel, leading to poor separation and recovery. | Deactivate Silica: Pre-treat the silica gel by slurrying it with the eluent containing a small amount of a polar modifier like triethylamine (~0.5-1%) to neutralize acidic sites. Alternative Sorbents: Consider using a less acidic stationary phase like alumina (neutral or basic) or reverse-phase chromatography if the product is sufficiently non-polar. |
Optimized Experimental Protocol
This protocol is based on a base-catalyzed cyclization of N-carbamoyl-L-aspartate dimethyl ester, designed to minimize epimerization and improve yield.
Step 1: Preparation of N-Carbamoyl-L-Aspartate Dimethyl Ester
-
To a stirred solution of L-aspartic acid dimethyl ester hydrochloride (1 eq) in anhydrous Dichloromethane (DCM, 10 mL/g) at 0 °C under N₂, add triethylamine (2.2 eq) dropwise.
-
Stir for 15 minutes, then add a solution of trimethylsilyl isocyanate (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC (5% MeOH in EtOAc) shows complete consumption of the starting material.
-
Quench the reaction with methanol (2 mL/g) and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure. The crude product can often be used directly in the next step after confirming its identity by ¹H NMR.
Step 2: Cyclization to this compound
-
Dissolve the crude N-carbamoyl-L-aspartate dimethyl ester (1 eq) in anhydrous Methanol (20 mL/g).
-
Add a solution of Sodium Methoxide (NaOMe, 0.1 to 0.3 eq) in Methanol. Self-Validation Check: The amount of base is critical. Start with a catalytic amount (0.1 eq) to minimize epimerization. Monitor the reaction by LC-MS. If the reaction is slow, a second charge of base can be added.
-
Heat the mixture to reflux (approx. 65 °C) and monitor the reaction progress every 2 hours using TLC or LC-MS. The reaction is typically complete in 6-12 hours.
-
Once complete, cool the reaction to room temperature and neutralize with Amberlite® IR120 (H⁺ form) resin until the pH is ~7.
-
Filter off the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by silica gel column chromatography (Eluent: 0-5% Methanol in Ethyl Acetate gradient) or by recrystallization from a suitable solvent system like Ethyl Acetate/Hexane.
Visual Workflow and Logic Diagrams
General Synthesis Workflow
This diagram illustrates the key stages of the synthesis, from starting materials to the purified final product.
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Decision Tree for Low Yield
This logic diagram helps diagnose the root cause of low product yield.
Caption: A decision tree to diagnose and resolve low-yield issues.
References
-
Losito, O., et al. (2020). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from (S)-2-amino-3-(methylamino)propionic acid hydrochloride 4. ResearchGate. Available at: [Link]
- IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL. (2016). Google Patents. JP2016108315A.
- Process for preparing optically active 2-oxoimidazolidine derivatives. (1991). Google Patents. US5013845A.
-
Kim, K., et al. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1211-3. Available at: [Link]
-
Mcgrath, M. (2015). Any suggestions for Imidazolidinone ring opening? ResearchGate. Available at: [Link]
-
de Fátima, Â., et al. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 14(7), 2699-2717. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry. Available at: [Link]
-
Losito, O., et al. (2020). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2020(4), M1163. Available at: [Link]
-
Neufeldt, S. R., & Rovis, T. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Organic Letters, 19(23), 6312–6315. Available at: [Link]
-
Tuley, A., & Fast, W. (2018). Macrocyclization strategies for cyclic peptides and peptidomimetics. Journal of Biological Chemistry, 293(35), 13463-13472. Available at: [Link]
-
Wikipedia contributors. (2023). Imidazolidinone. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Available at: [Link]
- Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (2020). Google Patents. CN111808040A.
-
Kiricojevi, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Available at: [Link]
-
Kaczmarek, K., et al. (2008). On the Manner of Cyclization of N-Acylated Aspartic and Glutamic Acid Derivatives. Letters in Organic Chemistry, 5(2), 129-133. Available at: [Link]
-
Meister, A. (1985). Synthesis of l-2-oxothiazolidine-4-carboxylic acid. Methods in Enzymology, 113, 571-575. Available at: [Link]
-
Kamal, A., et al. (2012). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 2(31), 11695-11713. Available at: [Link]
- Synthetic method of cyclic dipeptide containing aspartic acid and glutamic acid. (2021). Google Patents. CN113072506A.
-
Aisyah, S., et al. (2021). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 23(1), 16-29. Available at: [Link]
-
Williams, G. J., et al. (2019). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. ACS Central Science, 5(7), 1204–1214. Available at: [Link]
-
Lee, H., et al. (2021). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Molecules, 26(23), 7248. Available at: [Link]
-
Li, Y. C., et al. (2009). Studies on the cyclization reaction of D-aspartic acid. Chinese Chemical Letters, 20(3), 289-291. Available at: [Link]
-
Shetnev, A. A. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available at: [Link]
-
Wang, X., et al. (2012). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][4][7][8][9]tetrazine-8-carboxylates and -carboxamides. Molecules, 17(4), 4306-4318. Available at: [Link]
-
El-Ahl, A. S., et al. (2007). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 63(1), o249-o250. Available at: [Link]
Sources
- 1. Imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives - Google Patents [patents.google.com]
Purification of (S)-methyl 2-oxoimidazolidine-4-carboxylate by recrystallization from acetonitrile
Technical Support Center: Purification of (S)-methyl 2-oxoimidazolidine-4-carboxylate
A Senior Application Scientist's Guide to Recrystallization from Acetonitrile
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals who are working with this important chiral intermediate. As a precursor and metabolite of the ACE inhibitor imidapril, achieving high purity is critical.[1] This guide provides an in-depth, experience-driven protocol for purification by recrystallization from acetonitrile, complete with troubleshooting solutions and answers to frequently asked questions.
Part 1: The Science of Selection - Why Acetonitrile?
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The ideal solvent should dissolve the target compound sparingly at room temperature but completely at its boiling point.
Acetonitrile (MeCN) is an excellent choice for this compound for several key reasons:
-
Optimal Polarity: Acetonitrile is a polar aprotic solvent.[2][3][4] This polarity profile is well-suited to dissolve the moderately polar target compound, which contains a carboxylic acid, an ester, and a urea-like imidazolidinone ring, especially when heated.
-
Favorable Temperature Gradient: The compound exhibits significantly higher solubility in hot acetonitrile than in cold acetonitrile, a prerequisite for successful recrystallization and high recovery.[1][5]
-
Volatility: With a boiling point of approximately 81.6°C, acetonitrile is sufficiently volatile to be easily removed from the purified crystals during the drying phase without requiring excessively high temperatures that could degrade the compound.[2][6]
-
Inertness: Acetonitrile is chemically unreactive towards the target molecule, ensuring that no degradation or side reactions occur during the purification process.[3]
Solvent Property Overview
| Property | Value | Source(s) |
| Chemical Formula | CH₃CN | [3] |
| Molar Mass | 41.05 g/mol | [2][4] |
| Boiling Point | 81-82°C | [2] |
| Melting Point | ~ -45°C | [3] |
| Density | ~ 0.786 g/mL | [2][4] |
| Polarity | Polar Aprotic | [2][3] |
Part 2: Experimental Protocol
This protocol details the step-by-step methodology for the recrystallization of this compound from acetonitrile.
Recrystallization Workflow Diagram
Caption: Workflow for recrystallization.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a small volume of acetonitrile and heat the mixture to a gentle boil (using a hot plate with a stirrer) in a well-ventilated fume hood.
-
Continue adding acetonitrile in small portions until the solid just dissolves completely. Causality: Using the minimum amount of boiling solvent is crucial for maximizing yield, as any excess solvent will retain more solute upon cooling.[7]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities (e.g., dust, inorganic salts) remain in the boiling solution, a hot filtration is required.
-
Pre-heat a gravity filtration setup (a stemless funnel with fluted filter paper and a receiving Erlenmeyer flask) by pouring boiling acetonitrile through it.
-
Quickly pour the hot solution containing the dissolved product through the pre-heated setup. Causality: Pre-heating prevents premature crystallization of the product in the funnel, which would clog the filter paper and reduce the yield.[8]
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by giving molecules the time to arrange themselves correctly in the crystal lattice, excluding impurities. Rapid cooling can trap impurities.[9]
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[8]
-
-
Isolation and Drying:
-
Collect the crystals by suction filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a minimal amount of ice-cold acetonitrile to rinse away any remaining soluble impurities. Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product.[7]
-
Transfer the purified crystals to a watch glass and dry them under vacuum until a constant weight is achieved. The final product should be colorless needles with a melting point of 183–185 °C.[1]
-
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization process in a practical question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting recrystallization.
Frequently Asked Questions (FAQs)
Q1: My compound will not dissolve, even in a large amount of boiling acetonitrile. What should I do?
A: First, ensure the acetonitrile is truly at its boiling point (approx. 81-82°C). If it still doesn't dissolve, you may have a significant amount of insoluble impurities. In this case, add enough hot acetonitrile to dissolve what you believe is the target compound, perform a hot filtration to remove the insoluble material, and then proceed with the crystallization of the filtrate. If the compound itself is simply not dissolving, it may be highly impure with a substance that is insoluble in acetonitrile, or it may be a different compound altogether. Re-characterize your starting material (e.g., by NMR or LC-MS).
Q2: I have a clear, cool solution, but no crystals have formed. What is the cause and solution?
A: This is a classic case of a supersaturated solution, where the solute remains dissolved below its normal saturation point.[10] The solution lacks a nucleation site for crystals to begin growing.
-
Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask just below the meniscus of the solution. The microscopic imperfections on the glass provide a surface for nucleation.[7]
-
Solution 2: Add a Seed Crystal. If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth.[7][10]
-
Solution 3: Reduce Solvent Volume. It is also possible you used too much solvent.[10] Gently heat the solution to remove some of the acetonitrile (a rotary evaporator is ideal) and then attempt to cool it again.
Q3: Instead of crystals, an oil has formed at the bottom of my flask. What went wrong?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of an impure mixture).[9][10]
-
Cause: This often happens if the solution is cooled too quickly or if the compound is significantly impure, leading to a large melting point depression.
-
Solution: Re-heat the flask to re-dissolve the oil. Add a small amount (1-5%) of additional hot acetonitrile to ensure the saturation temperature is below the compound's melting point. Then, allow the solution to cool much more slowly. Insulating the flask by placing it in a beaker of warm water and letting both cool together can be effective.[8][10]
Q4: My final yield is less than 50%. How can I improve it?
A: A low yield is most commonly due to one of the following reasons:
-
Excess Solvent: Using too much acetonitrile during the initial dissolution is the most frequent cause.[7][9] The compound remains in the "mother liquor." If you still have the filtrate, you can try to concentrate it and cool it again to recover a second crop of crystals.
-
Premature Crystallization: Significant loss of product during a hot filtration step. Ensure your apparatus is properly pre-heated.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve some of your product.[7] Always use a minimal amount of ice-cold solvent for the wash.
Q5: The final product is still colored, or the melting point is low and broad. Is it impure?
A: Yes, these are signs of impurities.
-
Color: If the impurity is colored and soluble, a second recrystallization may be necessary. For persistent color, you can try adding a very small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs colored impurities, which are then filtered out.[8]
-
Low/Broad Melting Point: This indicates the presence of impurities that are co-crystallizing with your product. This can be caused by cooling the solution too quickly.[9] The best solution is to perform a second recrystallization, focusing on a very slow cooling rate to ensure proper crystal lattice formation.
Q6: How do I definitively assess the purity of my final product?
A: While melting point is a good indicator, modern analytical techniques provide quantitative results.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, allowing for the quantification of impurities, often to levels below 0.1%.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of residual solvent or other proton-containing impurities.[1][5]
-
Mass Spectrometry (MS): Can be coupled with liquid chromatography (LC-MS) to identify the mass of any impurities, aiding in their identification.[11]
References
-
Bremner, J. B., et al. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. [Link]
-
University of Wisconsin-Madison. (n.d.). Acetonitrile Solvent Properties. UW-Madison Office of Chemical Safety. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. UCLA Chemistry & Biochemistry. [Link]
-
Wikipedia. (n.d.). Acetonitrile. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
PubChem. (n.d.). Acetonitrile. National Center for Biotechnology Information. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Venkannaa, G., et al. (2012). Synthesis and Characterization of Impurities of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, a Key Intermediate of Olmesartan Medoxomil. Asian Journal of Research in Chemistry, 5(6), 735-740. [Link]
-
ResearchGate. (2024). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Acetonitrile [fishersci.com]
- 3. Acetonitrile - Wikipedia [en.wikipedia.org]
- 4. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetonitrile Solvent Properties [macro.lsu.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. ajrconline.org [ajrconline.org]
Technical Support Center: Synthesis and Purification of (S)-methyl 2-oxoimidazolidine-4-carboxylate
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-methyl 2-oxoimidazolidine-4-carboxylate. As a key chiral intermediate in the synthesis of various pharmaceuticals, ensuring its chemical and stereochemical purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Introduction: The Synthetic Landscape and Impurity Profile
The synthesis of this compound typically involves the cyclization of an appropriate N-substituted diamine precursor, often derived from (S)-aspartic acid or a related chiral starting material. A common synthetic route involves the reaction of (S)-2-amino-3-(methylamino)propionic acid with a carbonylating agent like phosgene or a phosgene equivalent.[1][2][3][4] While seemingly straightforward, this process can generate a variety of impurities that complicate downstream applications.
Understanding the potential impurity profile is the first step in developing a robust purification strategy. The primary impurities of concern include:
-
Unreacted Starting Materials: Incomplete reaction can leave residual (S)-2-amino-3-(methylamino)propionic acid or its ester.
-
Hydrolyzed Product: The methyl ester is susceptible to hydrolysis, particularly during aqueous workups, leading to the formation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid.[5][6][7][8]
-
By-products from Carbonylating Agents: The use of phosgene can lead to the formation of N-carboxyanhydrides (NCAs) or other related side products.[9][10][11]
-
Racemized Product: The chiral center at the 4-position of the imidazolidinone ring can be susceptible to racemization under certain pH and temperature conditions, leading to the formation of the undesired (R)-enantiomer.
-
Diastereomeric Impurities: If the synthesis involves diastereomeric intermediates, their incomplete separation can lead to impurities in the final product.[8][12]
This guide will provide structured approaches to identify and eliminate these common impurities.
Frequently Asked Questions (FAQs)
Q1: My final product shows a significant amount of a more polar spot on the TLC plate that stains with ninhydrin. What is it and how can I remove it?
A1: This is likely unreacted (S)-2-amino-3-(methylamino)propionic acid, the starting material. Its free amine group reacts with ninhydrin, a common stain for amino acids. Due to its zwitterionic nature at neutral pH, it is significantly more polar than your desired product.
-
Removal Strategy:
-
Aqueous Wash: During the workup, washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) will protonate the amine groups of the starting material, making it highly water-soluble and facilitating its removal into the aqueous phase. Be mindful that acidic conditions can promote the hydrolysis of your methyl ester. A subsequent wash with a mild base like saturated sodium bicarbonate solution is recommended to neutralize any remaining acid.
-
Ion-Exchange Chromatography: For stubborn cases, passing a solution of your crude product through a column of a suitable cation-exchange resin can effectively capture the unreacted amino acid.[13][14][15][16]
-
Q2: I observe a second, slightly more polar spot on my TLC that does not stain with ninhydrin but is UV active. What could this be?
A2: This is most likely the hydrolyzed product, (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid. The carboxylic acid group increases the polarity compared to the methyl ester.
-
Mitigation and Removal:
-
Minimize Hydrolysis During Workup: Avoid prolonged exposure to strongly acidic or basic aqueous solutions. Use of mild acids and bases and minimizing the duration of the workup can reduce the extent of hydrolysis.[5][6][7][8]
-
Flash Chromatography: This impurity can typically be separated from the desired methyl ester using silica gel flash chromatography. The carboxylic acid will have a lower Rf value.
-
Basic Wash: A wash of the organic solution of your crude product with a mild aqueous base (e.g., saturated NaHCO3 solution) can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Q3: My chiral HPLC analysis shows a small peak corresponding to the (R)-enantiomer. What could have caused this racemization and how can I improve the enantiomeric excess?
A3: Racemization can occur at the α-carbon to the ester carbonyl, especially under basic conditions or elevated temperatures.
-
Prevention and Remediation:
-
Control Reaction Conditions: Maintain a neutral or slightly acidic pH during the synthesis and workup wherever possible. Avoid unnecessarily high temperatures.
-
Diastereomeric Salt Resolution: If significant racemization has occurred, resolution may be necessary. This involves reacting the mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization or chromatography due to their different physical properties.[1][9][17][18][19]
-
Chiral Chromatography: Preparative chiral HPLC can be used to separate the enantiomers, although this is often a more expensive and less scalable option for large quantities.
-
Troubleshooting Guides
Guide 1: Removal of Unreacted Starting Material and Hydrolyzed Product via Flash Chromatography
This guide outlines a typical flash chromatography procedure for the purification of this compound from less polar and more polar impurities.
Workflow Diagram:
Caption: Workflow for Flash Chromatography Purification.
Protocol:
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to the solution and concentrate under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method generally provides better resolution.
-
-
Column Packing:
-
Select an appropriately sized silica gel column for the amount of crude material.
-
Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).
-
-
Elution:
-
Start with a mobile phase of low polarity (e.g., 100% DCM or a 9:1 mixture of DCM:methanol) and gradually increase the polarity.
-
A typical gradient might be from 0% to 5% methanol in DCM. The exact gradient should be optimized based on TLC analysis of the crude mixture.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Visualize the TLC plates using a suitable method. Since the product is UV active, a UV lamp is the primary method. For detecting the starting amino acid, a ninhydrin stain can be used on a separate plate. Iodine can also be used as a general-purpose stain.[20][21]
-
Expected Elution Order (Increasing Polarity):
| Compound | Expected Rf (Relative) |
| Less polar by-products | High |
| This compound (Product) | Medium |
| (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid | Low |
| (S)-2-amino-3-(methylamino)propionic acid | Baseline (very low) |
Guide 2: Assessing and Improving Enantiomeric Purity via Chiral HPLC
This guide provides a starting point for developing a chiral HPLC method to determine the enantiomeric excess (e.e.) of your product.
Workflow Diagram:
Caption: Chiral HPLC Analysis Workflow.
Recommended Starting Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is a good starting point. Columns such as Chiralcel OD-H, Chiralpak AD-H, or Chiralcel OJ-H are often effective for a wide range of compounds.[2][22]
-
Mobile Phase: A normal-phase mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v), is commonly used. The ratio can be adjusted to optimize the separation.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~210 nm).
Troubleshooting Poor Resolution:
| Issue | Possible Cause | Suggested Action |
| No separation of peaks | The chosen chiral stationary phase is not suitable for this compound. | Screen other types of chiral columns (e.g., different polysaccharide derivatives, Pirkle-type, or macrocyclic antibiotic-based CSPs).[4][23] |
| The mobile phase composition is not optimal. | Vary the ratio of hexane to isopropanol. Small amounts of other modifiers like ethanol or methanol can also be added. | |
| Poor peak shape (tailing) | Secondary interactions between the analyte and the silica support. | Add a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds), although your target compound is neutral. |
| The sample is overloaded on the column. | Reduce the injection volume or the concentration of the sample. | |
| Drifting retention times | The column is not properly equilibrated. | Flush the column with the mobile phase for a sufficient amount of time before injecting the sample. |
| The temperature of the column is fluctuating. | Use a column oven to maintain a constant temperature. |
Conclusion
The successful synthesis of this compound of high purity requires careful control of reaction conditions and a systematic approach to purification. By understanding the likely impurities and employing the appropriate analytical and purification techniques, researchers can overcome common challenges and obtain a product suitable for demanding applications in drug discovery and development. This guide provides a foundation for troubleshooting common issues, but it is important to remember that optimization of these procedures for your specific reaction conditions is often necessary.
References
-
Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Amer, A. (2014, February 18). What is a simple way to convert an ester into carboxylic acid? ResearchGate. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. Retrieved from [Link]
-
Dey, A. L., Motevalli, M., Abrahams, I., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Spackman, D. H., Stein, W. H., & Moore, S. (1958). Ion Exchange Chromatography of Amino Acids. A Single Column, High Resolving, Fully Automatic Procedure. Analytical Chemistry, 30(7), 1190-1206. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Khuhawar, M. Y., & Soomro, R. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
-
Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]
- Pawłowski, W., & Duszczyk, K. (2003). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica-drug Research, 60(5), 331-336.
-
Dey, A. L., Motevalli, M., Abrahams, I., & Wyatt, P. B. (2024). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. ResearchGate. Retrieved from [Link]
- Csapó, J., Némethy, T., Folestad, S., Tivesten, A., & Csapó-Kiss, Z. (1998). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-21.
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(19), 4436. [Link]
- Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
- Matarashvili, I., & Blidar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(3), 107-113.
-
Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]
-
Gilon, C., Halle, D., Chorev, M., Sela, M., & Katchalski-Katzir, E. (1991). Process improvement in amino acid N-carboxyanhydride synthesis by N-carbamoyl amino acid nitrosation. Biopolymers, 31(6), 745-750. [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
El-Rassi, Z. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6244. [Link]
-
Yousefi, R., Struble, T. J., Payne, J. L., Vishe, M., Schley, N. D., & Johnston, J. N. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society, 141(1), 618-625. [Link]
-
Li, Y., et al. (2024). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. [Link]
-
Olsén, P., Oschmann, M., & Malkoch, M. (2018). Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. Green Chemistry, 20(2), 469-475. [Link]
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. mdpi.com [mdpi.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Process improvement in amino acid N-carboxyanhydride synthesis by N-carbamoyl amino acid nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. rsc.org [rsc.org]
- 13. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. 193.16.218.141 [193.16.218.141]
- 17. Chiral resolution - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. epfl.ch [epfl.ch]
- 22. ptfarm.pl [ptfarm.pl]
- 23. chromatographyonline.com [chromatographyonline.com]
Side reactions and byproduct formation in the phosgenation of (S)-2-amino-3-(methylamino)propionic acid
Welcome to the technical support center for the phosgenation of (S)-2-amino-3-(methylamino)propionic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, focusing on troubleshooting common side reactions and byproduct formation. Our goal is to provide you with the expertise and practical insights needed to achieve optimal outcomes in your synthesis.
The phosgenation of (S)-2-amino-3-(methylamino)propionic acid, also known as β-N-methylamino-L-alanine (L-BMAA), is a challenging transformation.[1][2][3] The molecule possesses two nucleophilic sites: a primary α-amino group and a secondary β-methylamino group.[4] Both can react with phosgene (or its surrogates like triphosgene), making chemoselectivity the central issue. The desired product is typically the N-carboxyanhydride (NCA) at the α-amino group, a valuable intermediate for peptide synthesis.[5] However, several competing reactions can significantly reduce yield and complicate purification.
This document provides a structured approach to understanding and mitigating these challenges.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is very low, and I'm isolating a complex mixture of products. What is the likely cause?
Answer: Low yields in this reaction are typically due to a lack of chemoselectivity and competing side reactions. The primary α-amine and the secondary β-methylamine have comparable reactivity towards phosgene, leading to multiple products.[6][7] The main culprits are:
-
Intramolecular Cyclization: The most significant side reaction is the formation of a cyclic urea derivative, (S)-1-methyl-2,5-dioxoimidazolidine-4-carboxylic acid . This occurs when one molecule of phosgene reacts with both amino groups. The proximity of the two amines (a 1,2-diamine arrangement) makes this intramolecular cyclization highly favorable.[8][9]
-
Di-phosgenation: If an excess of phosgene is used, both the primary and secondary amines can be acylated, leading to the formation of a dicarbamoyl chloride or related species.
-
Intermolecular Reactions: Isocyanate intermediates, formed from the reaction of the primary amine, can react with any unreacted starting material to form urea-linked dimers, which are often insoluble and difficult to characterize.[6]
Solutions:
-
Temperature Control: Maintain a low reaction temperature (e.g., -10°C to 0°C) throughout the addition of phosgene. This helps to control the reaction rate and can improve selectivity.
-
Stoichiometry and Slow Addition: Use a slight deficiency or exactly one equivalent of phosgene (or 1/3 equivalent of triphosgene) relative to the amino acid. Add the phosgenating agent very slowly to the amino acid suspension to maintain a low instantaneous concentration, which favors the desired reaction over di-phosgenation and cyclization.
-
HCl Scavenging: The reaction generates two equivalents of HCl, which can catalyze side reactions and lead to the formation of amino acid acyl chlorides.[5] The use of a non-nucleophilic base can be beneficial, but care must be taken as basic conditions can also promote unwanted reactions.
-
Consider a Protecting Group Strategy: For the highest selectivity and yield, a protecting group strategy is strongly recommended. See the FAQ section for more details.
Question 2: My main product has a molecular weight of 158.13 g/mol . What is this byproduct and how can I avoid it?
Answer: This molecular weight corresponds to (S)-1-methyl-2,5-dioxoimidazolidine-4-carboxylic acid , the cyclic urea byproduct mentioned previously. Its formation is a strong indicator that the reaction conditions favor intramolecular cyclization.
Avoidance Strategies:
-
Kinetic Control: Adding the phosgene or triphosgene solution slowly at very low temperatures can favor the formation of the initial carbamoyl chloride at the more sterically accessible primary amine. However, this is often difficult to control perfectly.
-
Protecting Group Strategy (Recommended): The most robust method to prevent this is to selectively protect one of the amino groups before phosgenation. Protecting the secondary β-methylamino group would allow for clean conversion of the primary α-amino group to the desired NCA. Alternatively, protecting the α-amino group would allow for selective reaction at the secondary amine.
Question 3: The reaction produced an insoluble white solid that does not appear to be my desired product. What happened?
Answer: The formation of an insoluble precipitate is a common issue when working with NCAs and is almost certainly due to polymerization . NCAs are highly susceptible to ring-opening polymerization, which can be initiated by trace amounts of nucleophiles, including water, amines, or even the starting material itself.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously dried.
-
Solvent Choice: Use solvents in which the NCA is reasonably soluble but that do not promote polymerization. Anhydrous tetrahydrofuran (THF) or dioxane are common choices.
-
Concentration: Running the reaction at high concentrations can increase the rate of intermolecular reactions, including polymerization. Work in sufficiently dilute conditions.
-
Post-Reaction Handling: Once the NCA is formed, it should be used immediately in the next step if possible. If isolation is necessary, work quickly at low temperatures and store the product under inert gas at -20°C. Avoid lengthy exposure to ambient moisture and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the phosgenation of (S)-2-amino-3-(methylamino)propionic acid?
The core challenge is the lack of chemoselectivity between the primary α-amino group and the secondary β-methylamino group. Both groups are nucleophilic and react with phosgene, leading to a mixture of products including the desired α-NCA, a cyclic urea, and various oligomers.[6][8] Controlling the reaction to favor acylation at only the α-amino group is non-trivial.
Q2: What is a reliable strategy to achieve a selective reaction?
A protecting group strategy is the most effective way to ensure a selective and high-yielding reaction.[10][11] The general workflow is as follows:
-
Selective Protection: Protect one of the two amino groups. For example, the α-amino group can be protected with a Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) group.[12][13]
-
Phosgenation: Perform the phosgenation reaction on the remaining free amino group.
-
Deprotection: Remove the protecting group to yield the desired final product or an intermediate for further synthesis.
Choosing the right protecting group is critical. The group must be stable to the phosgenation conditions and be removable without affecting the newly formed functional group.[10]
Q3: How can I monitor the reaction to identify products and byproducts?
A multi-pronged analytical approach is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of the starting material.
-
High-Performance Liquid Chromatography (HPLC): To quantitatively track the consumption of the starting material and the formation of different products over time. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying byproducts. The cyclic urea will have a distinct set of signals compared to the desired NCA.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The desired NCA will show characteristic strong carbonyl stretches around 1850 and 1780 cm⁻¹. The cyclic urea will show different carbonyl absorptions, typically in the 1700-1750 cm⁻¹ range. An isocyanate byproduct would show a strong, sharp absorption near 2270 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weights of the products and byproducts.
Data Summary: Key Compounds
| Compound | Structure | Molecular Weight ( g/mol ) | Key Analytical Signatures |
| Starting Material | (S)-2-amino-3-(methylamino)propionic acid | 118.13 | Presence of primary and secondary amine signals in NMR. |
| Desired Product | (S)-4-(1-(methylamino)ethyl)-oxazolidine-2,5-dione (α-NCA) | 144.12 | FTIR: Two C=O stretches (~1850, 1780 cm⁻¹). MS: M+H⁺ at 145.1. |
| Major Byproduct | (S)-1-methyl-2,5-dioxoimidazolidine-4-carboxylic acid | 158.13 | FTIR: C=O stretches (~1750, 1700 cm⁻¹). MS: M+H⁺ at 159.1. |
Experimental Protocols
Protocol 1: Controlled Phosgenation of (S)-2-amino-3-(methylamino)propionic acid
Disclaimer: Phosgene and its surrogates are highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and safety protocols in place.
-
Preparation: Suspend (S)-2-amino-3-(methylamino)propionic acid (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) in an oven-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cooling: Cool the suspension to -10°C using an appropriate cooling bath (e.g., ice/salt).
-
Reagent Preparation: In a separate dry flask, dissolve triphosgene (0.34 eq) in anhydrous THF.
-
Slow Addition: Add the triphosgene solution dropwise to the cooled amino acid suspension over a period of 1-2 hours, maintaining the internal temperature below -5°C.
-
Reaction: Allow the reaction mixture to stir at -10°C to 0°C for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the starting material is consumed, filter the reaction mixture under an inert atmosphere to remove any salts. The resulting solution containing the crude NCA should be used immediately for the next synthetic step to minimize decomposition and polymerization.
Protocol 2: HPLC Monitoring of the Reaction
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Parameters:
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: At various time points, carefully quench a small aliquot of the reaction mixture in a known volume of mobile phase A. Filter the sample before injection.
-
Analysis: The starting material (highly polar) will elute early. The NCA and cyclic byproduct will be more retained. Monitor the decrease in the starting material peak area and the appearance of new product peaks.
References
[8] MDPI. (n.d.). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link] [6] ACS Publications. (n.d.). Chemistry of phosgene. Retrieved from [Link] [14] ResearchGate. (n.d.). Synthesis of imidazolidinones by reaction of phosgene with amino alcohols. Retrieved from [Link] Wikipedia. (n.d.). Phosgene. Retrieved from [Link] [15] PMC. (n.d.). A decade review of triphosgene and its applications in organic reactions. Retrieved from [Link] [16] ResearchGate. (2006). Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols. Retrieved from [Link] [7] ACS Publications. (2003). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. Retrieved from [Link] [17] ResearchGate. (n.d.). Intramolecular cyclization of 1,3-diamino-2-hydroxypropan-N,N,N´,N´-tetrakis(methylphosphonic acid) upon phosphonomethylation of 1,3-diaminopropan-2-ol. Retrieved from [Link] [9] ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Retrieved from [Link] [18] Google Patents. (n.d.). CN102030711A - Synthesis method of 2-imidazolidinone. Retrieved from [19] PMC. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Retrieved from [Link] [20] Google Patents. (2014). WO2014091011A1 - A method of toluene diamine (tda) phosgenation in the gaseous phase in a specifically constructed reactor. Retrieved from [21] Google Patents. (n.d.). WO2014091011A1 - A method of toluene diamine (tda) phosgenation in the gaseous phase in a specifically constructed reactor. Retrieved from [10] Thieme. (n.d.). 2 Protection of Functional Groups. Retrieved from [Link] [22] MDPI. (n.d.). A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA). Retrieved from [Link] [23] Nature. (2024). Dynamic amine sorting enables multiselective construction of unsymmetrical chiral diamines. Retrieved from [Link] [24] RSC Publishing. (n.d.). Interrupted intramolecular [3 + 2] to 5-endo-dig cyclization: [3 + 2] cycloaddition of nitrile ylides of diazo esters: photo-induced solvent-free gem-diamination to synthesize α-amino-α-substituted α-amino esters. Retrieved from [Link] [12] Omizzur. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link] [1] PubMed. (2019). Decomposition of β-N-methylamino-L-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) during chlorination and consequent disinfection byproducts formation. Retrieved from [Link] [25] Prof Shreerang Joshi. (2018). Phosgenation – a unique unit process of industrial importance. Retrieved from [Link] [4] ResearchGate. (n.d.). Decomposition of β-N-methylamino-L-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) during chlorination and consequent disinfection byproducts formation. Retrieved from [Link] [11] Slideshare. (n.d.). Protection for amino group and amino acid. Retrieved from [Link] [26] AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link] [13] SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link] [27] PubMed. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link] [2] MDPI. (n.d.). Environmental Neurotoxin β-N-Methylamino-L-alanine (BMAA) as a Widely Occurring Putative Pathogenic Factor in Neurodegenerative Diseases. Retrieved from [Link] [28] PubMed. (2019). Impact factors on the production of β-methylamino-L-alanine (BMAA) by cyanobacteria. Retrieved from [Link] Semantic Scholar. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link] [29] MDPI. (n.d.). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Retrieved from [Link] [3] Wikipedia. (n.d.). β-Methylamino-L-alanine. Retrieved from [Link]
Sources
- 1. Decomposition of β-N-methylamino-L-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) during chlorination and consequent disinfection byproducts formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. β-Methylamino-L-alanine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Phosgene - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Protection for amino group and amino acid | PPTX [slideshare.net]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 19. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. WO2014091011A1 - A method of toluene diamine (tda) phosgenation in the gaseous phase in a specifically constructed reactor - Google Patents [patents.google.com]
- 21. WO2014091011A1 - A method of toluene diamine (tda) phosgenation in the gaseous phase in a specifically constructed reactor - Google Patents [patents.google.com]
- 22. mdpi.com [mdpi.com]
- 23. Dynamic amine sorting enables multiselective construction of unsymmetrical chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Interrupted intramolecular [3 + 2] to 5-endo-dig cyclization: [3 + 2] cycloaddition of nitrile ylides of diazo esters: photo-induced solvent-free gem-diamination to synthesize α-amino-α-substituted α-amino esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 25. Phosgenation – a unique unit process of industrial importance - Prof Shreerang Joshi | Chemical Industry Digest [chemindigest.com]
- 26. peptide.com [peptide.com]
- 27. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Impact factors on the production of β-methylamino-L-alanine (BMAA) by cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Diastereoselective Alkylations using (S)-methyl 2-oxoimidazolidine-4-carboxylate
Welcome to the technical support center for diastereoselective alkylations utilizing the chiral auxiliary, (S)-methyl 2-oxoimidazolidine-4-carboxylate. This guide is crafted for researchers, scientists, and professionals in drug development to navigate the nuances of optimizing these critical reactions. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in mechanistic principles and field-tested experience.
Part 1: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the application of this compound in diastereoselective alkylations.
Q1: What is this compound and why is it used as a chiral auxiliary?
This compound is a chiral auxiliary, a molecule temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific three-dimensional orientation.[1] It is an analog of (S)-pyroglutamic acid, a key component in various natural products and pharmaceuticals.[2][3][4] Its rigid cyclic structure and resident stereocenter create a sterically defined environment that influences the trajectory of incoming reagents, leading to the preferential formation of one diastereomer over another.
Q2: How do I attach the acyl group to the this compound auxiliary?
The N-acylation of the imidazolidinone ring is typically achieved by deprotonation with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C), followed by the addition of an acyl chloride.[5] Alternatively, milder conditions employing an acyl transfer catalyst like 4-dimethylaminopyridine (DMAP) can be used, allowing the acylation to proceed at room temperature.[5]
Q3: What factors are most critical for achieving high diastereoselectivity in the alkylation step?
Several factors must be meticulously controlled to achieve high diastereoselectivity:
-
Enolate Geometry: The formation of a single, well-defined enolate geometry (E or Z) is paramount.[6] A mixture of enolate geometries will lead to the formation of multiple diastereomeric products, significantly lowering the diastereomeric excess (d.e.).
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.[1][6] Lower temperatures generally enhance selectivity by increasing the energy difference between the transition states leading to the different diastereomers.
-
Choice of Base and Solvent: The base and solvent system influences the enolate's geometry, aggregation state, and the tightness of the transition state, all of which impact diastereoselectivity.[1][6][7]
-
Nature of the Electrophile: The steric bulk and reactivity of the electrophile play a significant role in the facial selectivity of the alkylation.[6]
Q4: How is the chiral auxiliary typically removed after the alkylation?
The removal of the chiral auxiliary is a crucial final step. The method chosen depends on the desired final product and the stability of the molecule. Common cleavage methods include:
-
Hydrolysis: Basic or acidic hydrolysis can yield the chiral carboxylic acid. Care must be taken to avoid epimerization of the newly formed stereocenter under basic conditions.[1]
-
Reductive Cleavage: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can be used to produce the corresponding chiral alcohol.[1] It is important to consider the potential for reduction of other functional groups in the molecule.
-
Transamination/Amide Exchange: Reaction with various amines, sometimes with the aid of a Lewis acid, can yield chiral amides.[1]
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity (Poor d.r.)
Q: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the common causes and how can I improve the diastereoselectivity?
A low diastereomeric ratio is a common challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Enolate Geometry | The formation of a mixture of (E)- and (Z)-enolates is a primary reason for low diastereoselectivity. The chiral auxiliary's directing effect is contingent on a single, well-defined enolate geometry.[6][8] | Base Selection: The choice of base is critical. For many chiral auxiliaries, lithium diisopropylamide (LDA) is used to favor the formation of a specific enolate.[9] Consider screening other bases like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS), as the counterion can influence enolate geometry and aggregation.[10] Solvent Effects: The coordinating ability of the solvent can influence enolate geometry.[7] Tetrahydrofuran (THF) is a common choice. Strongly coordinating solvents like HMPA or DMPU can lead to "naked" enolates and may alter selectivity.[7] |
| Suboptimal Reaction Temperature | Asymmetric reactions are often highly sensitive to temperature.[1][6] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a lower d.r. | Temperature Control: Ensure precise and consistent low-temperature control throughout the reaction, especially during enolate formation and electrophile addition. A typical starting point is -78 °C (dry ice/acetone bath). Consider even lower temperatures if your equipment allows. |
| Incomplete Deprotonation | If the deprotonation is not complete, the remaining starting material can react non-selectively, or other side reactions can occur, leading to a mixture of products.[6] | Base Stoichiometry and Addition: Use a slight excess of the strong base (e.g., 1.05-1.1 equivalents) to ensure complete enolate formation. Add the base slowly to the solution of the acylated auxiliary to maintain a low temperature and avoid side reactions. |
| Epimerization | The newly formed stereocenter can epimerize under certain conditions, especially during workup or purification if the α-proton is acidic and exposed to basic conditions.[1] | Careful Workup: Quench the reaction at low temperature with a saturated aqueous ammonium chloride solution. Use a mildly acidic or neutral workup. Avoid prolonged exposure to strong bases. |
| Steric Hindrance | The steric bulk of the electrophile or the acyl group can interfere with the directing effect of the chiral auxiliary.[6] | Electrophile Choice: If possible, consider using a less sterically demanding electrophile. Acyl Group Modification: In some cases, modifying the acyl group can alter the conformational bias of the transition state and improve selectivity. |
Issue 2: Low or No Product Yield
Q: I am observing very low conversion of my starting material or a complex mixture of products with a low yield of the desired alkylated product. What could be the problem?
Low yields can be attributed to a variety of factors, from reagent quality to reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive or Impure Reagents | The strong bases used (e.g., LDA, NaHMDS) are highly reactive and sensitive to moisture and air. The electrophile may also be of poor quality. | Reagent Quality: Use freshly prepared or titrated LDA. Ensure all reagents are pure and handled under an inert atmosphere (e.g., argon or nitrogen). Electrophile Reactivity: Verify the purity and reactivity of your alkylating agent. Primary alkyl halides are generally good electrophiles for SN2 reactions with enolates.[9] |
| Poor Enolate Formation | As discussed in the low diastereoselectivity section, incomplete deprotonation will lead to low conversion. | Optimize Deprotonation: Re-evaluate your choice of base, solvent, and temperature for enolate formation. Ensure sufficient reaction time for complete deprotonation before adding the electrophile. |
| Side Reactions | The enolate can participate in side reactions other than alkylation, such as aldol condensation (especially with aldehydes) or elimination reactions with certain electrophiles.[9] | Electrophile Suitability: Secondary and tertiary alkyl halides are prone to E2 elimination and are generally poor substrates for enolate alkylation.[9] Use primary or methyl halides. Temperature Control: Keep the reaction temperature low to minimize side reactions. |
| Difficult Purification | The desired product may be difficult to separate from the unreacted starting material or byproducts. | Chromatography Optimization: Develop a robust flash chromatography method to effectively separate the desired diastereomer.[5] Thin-layer chromatography (TLC) should be used to monitor the reaction and optimize the separation conditions. |
Part 3: Experimental Protocol and Visualization
Typical Experimental Protocol for Diastereoselective Alkylation
This protocol provides a general procedure. Specific amounts and reaction times should be optimized for each substrate and electrophile.
Step 1: N-Acylation of this compound
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and dry tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-acyl-imidazolidinone by flash column chromatography.
Step 2: Diastereoselective Alkylation
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the purified N-acyl-imidazolidinone (1.0 eq) and dry THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 eq, as a solution in THF) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the electrophile (e.g., an alkyl iodide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for the optimized reaction time (monitor by TLC).
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
-
Determine the diastereomeric ratio using NMR spectroscopy or chiral HPLC.
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for diastereoselective alkylation.
Troubleshooting Logic
Caption: Troubleshooting logic for low diastereoselectivity.
References
-
University of Rochester. (n.d.). Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild. CHEM 330 Topics Discussed on Oct 2. Retrieved from [Link]
-
Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. Retrieved from [Link]
-
Gage, J. R. (2009). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 86(1), 102. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Utah State University. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from (S)-2-amino-3-(methylamino)propionic acid hydrochloride 4. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Retrieved from [Link]
-
Myers, A. (n.d.). Chapter 1: Enolate Alkylations. Chem 115. Retrieved from [Link]
-
ResearchGate. (n.d.). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. Retrieved from [Link]
-
PubMed. (2001). Toward the development of a general chiral auxiliary. 9. Highly diastereoselective alkylations and acylations to form tertiary and quaternary centers. Retrieved from [Link]
-
Myers, A. (n.d.). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Chem 115. Retrieved from [Link]
- Google Patents. (n.d.). JP2016108315A - Improved method for producing (4s)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester as intermediate body important for imidapril.
- Google Patents. (n.d.). US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives.
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved from [Link]
-
Hungarian Journal of Industry and Chemistry. (n.d.). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Retrieved from [Link]
-
Reddit. (2023). Improvement of selectivity/yield of Alkylation. r/OrganicChemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. Retrieved from [Link]
-
ACS Publications. (2026). Enantioselective Radical Addition of Carboxylic Acids to Imines through Cooperative Copper/Acridine Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Retrieved from [Link]
-
Hungarian Journal of Industry and Chemistry. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Retrieved from [Link]
-
Arkivoc. (n.d.). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Retrieved from [Link]
-
Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. publish.uwo.ca [publish.uwo.ca]
Technical Support Center: Navigating the Challenges of (S)-Methyl 2-Oxoimidazolidine-4-carboxylate Auxiliary Removal
Welcome to the technical support center for the (S)-methyl 2-oxoimidazolidine-4-carboxylate auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical final step in your asymmetric synthesis: the removal of the chiral auxiliary. Drawing upon established chemical principles and field-proven insights, this document aims to be a comprehensive resource to help you overcome common challenges and ensure the successful liberation of your target molecule with its stereochemical integrity intact.
Introduction: The Critical Nature of Auxiliary Cleavage
The this compound auxiliary is a powerful tool for stereoselective transformations. However, the success of the overall synthetic route hinges on the efficient and clean removal of this auxiliary. The cleavage step is not merely a routine deprotection; it is a delicate operation that can be fraught with challenges such as incomplete reaction, undesired side reactions, and, most critically, epimerization of the newly created stereocenter. This guide will walk you through the most common issues, explain the underlying chemistry, and provide robust protocols to navigate these complexities.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you may encounter during the removal of the this compound auxiliary. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Problem 1: Incomplete or Sluggish Cleavage of the N-Acyl Group
You've subjected your N-acylated product to standard cleavage conditions, but TLC or LC-MS analysis shows a significant amount of starting material remaining.
Potential Causes:
-
Steric Hindrance: A bulky acyl group or substituents near the chiral center can significantly hinder the approach of the nucleophile to the exocyclic carbonyl. This is a common issue in the saponification of sterically hindered esters and amides.[1][2]
-
Insufficient Reagent Stoichiometry: The amount of the cleaving reagent may be insufficient to drive the reaction to completion, especially if the reagent is consumed by other functional groups in the molecule.
-
Low Reaction Temperature: While lower temperatures are often employed to minimize side reactions, they can also dramatically reduce the rate of the desired cleavage reaction.
-
Inappropriate Solvent System: The choice of solvent can impact the solubility of the substrate and the reactivity of the nucleophile.
Solutions & Protocols:
-
For Sterically Hindered Substrates:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10 °C and monitor the progress closely. Be mindful that higher temperatures can also increase the risk of epimerization.
-
Prolong Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be sufficient to achieve full conversion.
-
Switch to a More Reactive Nucleophile: If basic hydrolysis is being used, consider switching from LiOH to a stronger base like KOH or using a different cleavage method altogether, such as reductive cleavage.
-
Employ a Less Hindered Cleavage Reagent: For transesterification, smaller alkoxides like sodium methoxide may be more effective than bulkier ones.
-
-
Optimization of Reaction Conditions:
-
Increase Reagent Equivalents: Use a larger excess of the cleaving reagent (e.g., increase from 2 to 5 equivalents of LiOH).
-
Solvent Optimization: Ensure your substrate is fully dissolved. For hydrolytic cleavages, a co-solvent system like THF/water or dioxane/water is often effective.
-
Detailed Protocol: Hydrolytic Cleavage of a Hindered N-Acyl Group
-
Dissolve the N-acyl-2-oxoimidazolidine-4-carboxylate derivative (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of LiOH·H₂O (4.0 eq) in water, followed by the dropwise addition of 30% aqueous H₂O₂ (5.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
If the reaction is sluggish, gently warm the mixture to 40 °C.
-
Upon completion, cool the reaction to 0 °C and quench the excess peroxide by the slow addition of a saturated aqueous solution of Na₂SO₃.
-
Acidify the mixture with 1 M HCl to pH ~3 and extract the product with an appropriate organic solvent.
Problem 2: Epimerization at the α-Carbon of the Acyl Group
Chiral HPLC or NMR analysis of your final product reveals a mixture of diastereomers or enantiomers, indicating a loss of stereochemical integrity at the carbon adjacent to the carbonyl group.
Potential Causes:
-
Harsh Basic Conditions: Strong bases can deprotonate the α-proton of the acyl group, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in racemization or epimerization.[3] This is a well-documented issue in peptide synthesis and other manipulations of chiral carbonyl compounds.[3]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of enolization and subsequent epimerization.
Solutions & Protocols:
-
Employ Milder Reaction Conditions:
-
Lower the Reaction Temperature: Conduct the cleavage at 0 °C or even lower temperatures (-20 °C) if the reaction rate is acceptable.
-
Use a Weaker Base or a Buffered System: If possible, use a milder base or a buffered solution to avoid high pH.
-
LiOH/H₂O₂ Method: The hydroperoxide anion (OOH⁻) is a softer nucleophile than hydroxide (OH⁻) and is generally less basic, which can help to minimize epimerization. The use of LiOOH is a well-established method for the selective cleavage of the exocyclic imide carbonyl in Evans' oxazolidinones with minimal epimerization.[4][5][6]
-
-
Consider Alternative Cleavage Methods:
-
Reductive Cleavage: This method avoids basic conditions altogether. Reagents like lithium borohydride (LiBH₄) can reduce the N-acyl group to the corresponding alcohol without affecting the stereocenter.
-
Transesterification with Magnesium Methoxide: This can be a milder alternative to sodium or lithium methoxide and has been shown to be effective for the cleavage of related chiral auxiliaries.
-
Detailed Protocol: Reductive Cleavage to the Chiral Alcohol
-
Dissolve the N-acyl-2-oxoimidazolidine-4-carboxylate derivative (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C.
-
Add LiBH₄ (2.0-3.0 eq) portion-wise.
-
Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, and purify by column chromatography to separate the chiral alcohol from the recovered auxiliary.
Problem 3: Cleavage of the Endocyclic Carbamate or the C4-Methyl Ester
Your desired product is obtained in low yield, and you observe byproducts resulting from the hydrolysis of the imidazolidinone ring or the methyl ester at the C4 position.
Potential Causes:
-
Harsh Hydrolytic Conditions:
-
Strong Acid: Concentrated acids can hydrolyze both the N-acyl group and the cyclic carbamate, as well as the methyl ester.[7][8]
-
Strong Base without Peroxide: Using a strong base like LiOH or NaOH alone can lead to competitive attack at the endocyclic carbamate carbonyl, especially at elevated temperatures.[4][6]
-
-
Inappropriate Nucleophile: Certain nucleophiles may not exhibit the desired chemoselectivity.
Solutions & Protocols:
-
Chemoselective Hydrolysis with LiOH/H₂O₂: The hydroperoxide anion preferentially attacks the more electrophilic exocyclic N-acyl carbonyl over the endocyclic carbamate carbonyl. This is the most reliable method to avoid cleavage of the auxiliary ring.[4][5][6] The subsequent intramolecular rearrangement and collapse of the tetrahedral intermediate lead to the selective release of the desired carboxylic acid.
-
Mild Transesterification Conditions:
-
Sodium Methoxide in Methanol: This is a standard method for transesterification and is generally mild enough to avoid cleavage of the cyclic carbamate.[9][10][11][12][13] However, it will also transesterify the C4-methyl ester if the desired product is a different ester.
-
Enzymatic Hydrolysis: For highly sensitive substrates, enzymatic hydrolysis can offer exceptional chemoselectivity, though this requires screening for a suitable enzyme.
-
Detailed Protocol: Transesterification to the Methyl Ester
-
Dissolve the N-acyl-2-oxoimidazolidine-4-carboxylate derivative (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (0.1-0.2 eq) as a solution in methanol.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Neutralize the reaction with a mild acid (e.g., acetic acid or Amberlyst® 15 resin).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the LiOH/H₂O₂ combination so effective for the selective cleavage of the N-acyl group?
A1: The effectiveness of the LiOH/H₂O₂ system lies in the in situ generation of the lithium hydroperoxide (LiOOH). The hydroperoxide anion (OOH⁻) is a "softer" and more potent nucleophile for the exocyclic carbonyl group compared to the hydroxide ion (OH⁻). DFT computations suggest that while both nucleophiles prefer to initially attack the less sterically hindered endocyclic carbonyl, the subsequent reaction pathway differs. For LiOH, the decomposition of the tetrahedral intermediate is rapid, leading to ring opening. In contrast, for LiOOH, the decomposition barrier is higher, allowing for a reversible initial addition. This reversibility, coupled with the higher reactivity of the hydroperoxide anion towards the exocyclic carbonyl, results in the selective cleavage of the N-acyl group.[4][6]
Q2: I am concerned about the safety of using H₂O₂ on a larger scale due to oxygen evolution. What are the best practices?
A2: The reaction of the initially formed peracid with excess H₂O₂ can lead to the release of a stoichiometric amount of oxygen gas, which can create a hazardous, oxygen-rich headspace in the reactor.[5][14] To mitigate this risk on a larger scale:
-
Ensure Adequate Inerting: Maintain a constant sweep of an inert gas (e.g., nitrogen or argon) through the reactor headspace to dilute the oxygen concentration.
-
Control Reagent Addition: Add the LiOH solution slowly to control the rate of the reaction and thus the rate of oxygen evolution.
-
Monitor Headspace Oxygen: Use an oxygen sensor to monitor the headspace concentration and adjust the inert gas flow or reagent addition rate as needed.
-
Maintain Temperature Control: The decomposition of hydrogen peroxide is exothermic. Ensure the reactor has adequate cooling capacity to prevent a thermal runaway.
Q3: Can I recover and reuse the this compound auxiliary?
A3: Yes, one of the advantages of using a chiral auxiliary is the potential for its recovery and reuse.[15] After cleavage and workup, the auxiliary can typically be separated from the product by extraction or column chromatography. For example, after basic hydrolysis and acidification of the product, the auxiliary may remain in the aqueous layer or can be extracted under appropriate pH conditions. Its purity should be checked (e.g., by NMR or chiral HPLC) before reuse.
Q4: What is the best analytical method to determine the stereochemical purity of my product after auxiliary removal?
A4: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable method for determining the enantiomeric or diastereomeric purity of your final product. It is highly sensitive and can accurately quantify even small amounts of the undesired stereoisomer. Other methods include the use of chiral shift reagents in NMR spectroscopy or conversion of the product to a diastereomeric derivative with a chiral resolving agent, followed by analysis with standard NMR or GC.
Visualizing the Mechanisms
To better understand the key transformations, the following diagrams illustrate the proposed mechanisms for selective cleavage and potential side reactions.
Caption: Key reaction pathways in auxiliary removal.
Quantitative Data Summary
The choice of cleavage method can significantly impact the yield and stereochemical purity of the final product. The following table summarizes typical outcomes for different cleavage strategies based on data from related chiral auxiliary systems.
| Cleavage Method | Reagents | Typical Yield (%) | Stereochemical Purity | Key Considerations |
| Basic Hydrolysis | LiOH / H₂O₂ | 85-98 | High (>98% ee/de) | Potential for O₂ evolution; optimal for selective N-acyl cleavage. |
| LiOH or NaOH | 50-90 | Variable | Risk of endocyclic cleavage and epimerization, especially at higher temperatures. | |
| Reductive Cleavage | LiBH₄ | 80-95 | High (>98% ee/de) | Yields the corresponding chiral alcohol; avoids basic conditions. |
| LiAlH₄ | 85-95 | High | More reactive than LiBH₄; may reduce the C4-methyl ester. | |
| Transesterification | NaOMe / MeOH | 80-95 | High | Mild conditions; yields the methyl ester of the product. |
| Mg(OMe)₂ / MeOH | 80-90 | High | Can be milder than NaOMe, reducing the risk of side reactions. |
Conclusion
The successful removal of the this compound auxiliary is a critical juncture in any synthetic campaign. By understanding the potential challenges and the underlying chemical principles, researchers can select the most appropriate cleavage strategy for their specific substrate and desired final product. Careful optimization of reaction conditions, particularly temperature and reagent stoichiometry, is paramount to achieving high yields while preserving the hard-won stereochemical integrity of the molecule. This guide provides a foundation for troubleshooting and a roadmap for the successful completion of your synthesis.
References
- Jadhav, P. D., et al. (2021).
- Lau, S. & Tantillo, D. J. (2017). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace.
- McWilliams, J. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development.
- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus. BenchChem.
- Gagnon, D., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
- Tobisu, M. & Chatani, N. (2014).
- Dey, A. L., et al. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI.
- McWilliams, J. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare.
- Tobisu, M. & Chatani, N. (2014).
- Master Organic Chemistry. (2022).
- Commeyras, A., et al. (2012). Systems chemistry of α-amino acids and peptides. BIO Web of Conferences.
- Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - NIH.
- Dey, A. L., et al. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.
- Wikipedia. (2023). Chiral auxiliary. Wikipedia.
- Dey, A. L., et al. (2024). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid.
- Miller, T. F. (2002). Transesterification process.
- ResearchGate. (2010). ChemInform Abstract: Chemoselective Reduction of Carbamates by LiAlH4.
- da Silva, M. C. D., et al. (2012). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry.
- University of Wisconsin-River Falls. (n.d.). Chapter 25 notes. University of Wisconsin-River Falls.
- Shaik, F. A., et al. (2023). Sodium Methoxide/Zeolite-Supported Catalyst for Transesterification of Soybean Waste Cooking Oil for Biodiesel Production. MDPI.
- Waters Corporation. (n.d.). Introduction to Acid & Alkaline Hydrolysis.
- O'Brien, A. G., et al. (2017). Enabling the facile conversion of acyl hydrazides into N-acyl carbamates via metal-free ionic-based rupture of the N–N linkage.
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
- Ali, D., et al. (2023).
- Shaik, F. A., et al. (2023). Sodium Methoxide/Zeolite-Supported Catalyst for Transesterification of Soybean Waste Cooking Oil for Biodiesel Production.
- Jain, N. F. & Masse, C. E. (n.d.).
- Buchwald, P. & Bodor, N. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed.
- Asymmetric-Synthesis. (n.d.). University of Liverpool.
- da Silva, J. F., et al. (2023). Synthesis of benzouracils and carbamates from chloroacetamides through carbon–carbon bond cleavage. Organic & Biomolecular Chemistry.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. waters.com [waters.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. AU2001278863A1 - Transesterification process - Google Patents [patents.google.com]
- 11. Sodium Methoxide/Zeolite-Supported Catalyst for Transesterification of Soybean Waste Cooking Oil for Biodiesel Production [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. acs.figshare.com [acs.figshare.com]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Stability of (S)-methyl 2-oxoimidazolidine-4-carboxylate under acidic and basic conditions
Technical Support Center: Stability of (S)-methyl 2-oxoimidazolidine-4-carboxylate
Prepared by: Gemini, Senior Application Scientist Last Updated: January 14, 2026
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this chiral building block. Understanding the stability profile of this molecule is critical for ensuring the integrity of your experiments, the purity of your compounds, and the success of your development pipeline. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
This section addresses the most common inquiries regarding the chemical stability of this compound.
Q1: What are the primary degradation pathways for this molecule under common laboratory conditions?
A1: this compound has two primary points of reactivity that are of concern during storage, reaction workups, and analysis: the methyl ester and the chiral center at the 4-position (C4).
-
Hydrolysis: The molecule contains both an ester and a cyclic urea (amide) linkage. The ester is significantly more susceptible to hydrolysis than the amide bond.[1][2]
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the methyl ester will hydrolyze to form the corresponding carboxylic acid, (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, and methanol.[3] This reaction is reversible but can be driven to completion with excess water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes rapid, irreversible hydrolysis to yield the carboxylate salt of the parent acid.[3] The cyclic urea (imidazolidinone) ring is comparatively stable but can be forced open under harsh acidic or basic conditions, typically requiring elevated temperatures.[4][5]
-
-
Epimerization (Racemization): The proton on the C4 chiral center is alpha to the ester's carbonyl group, making it acidic. Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to the formation of the undesired (R)-enantiomer and thus a loss of enantiomeric purity. This is a common issue for α-amino acid esters.[6][7]
Q2: What is the expected stability profile across the pH range?
A2: The molecule exhibits maximum stability in a slightly acidic to neutral pH range (approx. pH 3-6).
-
Highly Acidic (pH < 3): The rate of acid-catalyzed ester hydrolysis increases.[8]
-
Neutral (pH ≈ 7): Stability is generally good, though slow hydrolysis can occur over extended periods, especially at elevated temperatures.
-
Basic (pH > 8): The molecule is highly unstable. Base-catalyzed hydrolysis is rapid, and the risk of epimerization becomes significant.[7] Exposure to even mild bases (e.g., triethylamine in chromatography, bicarbonate washes) should be minimized in terms of time and temperature.
Q3: How do I design a robust experiment to assess the stability of my sample?
A3: A forced degradation (or stress testing) study is the standard approach.[9][10] This involves subjecting the compound to conditions more severe than it would typically encounter to rapidly identify potential degradation products and pathways.[11] These studies are essential for developing stability-indicating analytical methods.[12] A typical study would include the following conditions, with samples analyzed at various time points:
-
Acidic Hydrolysis: 0.1 M HCl at 40-60 °C
-
Basic Hydrolysis: 0.1 M NaOH at room temperature (due to higher reactivity)
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Stress: Solid-state sample at >50 °C / 75% relative humidity[13]
-
Photostability: Exposure to light as per ICH Q1B guidelines
Q4: Is the imidazolidinone (cyclic urea) ring a point of concern?
A4: For most applications, the cyclic urea ring is robust. Cyclic amides are considerably more stable to hydrolysis than acyclic amides or esters.[1] Significant energy is required to overcome the ring strain and resonance stabilization. Ring-opening will typically only occur under forcing conditions, such as refluxing in concentrated acid or base, which would have already degraded the rest of the molecule.[4]
Section 2: Troubleshooting Guides for Experimental & Analytical Issues
Issue 1: Loss of Enantiomeric Purity During Workup or Purification
-
Symptom: Chiral HPLC analysis shows a growing peak for the (R)-enantiomer in a sample that was initially enantiopure.
-
Root Cause Analysis: This almost always indicates exposure to basic conditions. The most common culprits are aqueous bicarbonate or carbonate washes, amine bases (like triethylamine) used in chromatography, or basic drying agents.
-
Troubleshooting Steps:
-
Avoid Strong Bases: Use a milder base for neutralization, such as a saturated ammonium chloride solution, or perform a rapid wash with cold, dilute bicarbonate solution followed immediately by washing with brine and drying.
-
Chromatography Optimization: If using silica gel chromatography, which can be slightly acidic, avoid adding amine modifiers to the mobile phase if possible. If an amine is necessary to prevent peak tailing, use the lowest possible concentration and consider switching to a different stationary phase.
-
Temperature Control: Keep all steps, especially those involving any base, as cold as possible to reduce the rate of both epimerization and hydrolysis.
-
Issue 2: Poor Mass Balance in a Forced Degradation Study
-
Symptom: Upon analysis, the total percentage of the parent compound and all observed degradant peaks is significantly less than 100%.
-
Root Cause Analysis: This suggests the formation of degradants that are not being detected or that the analyte is being lost from the solution.
-
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect the sample vials. A change in pH could cause the parent compound or a degradant (like the carboxylic acid) to precipitate.
-
Analyze with a Different Detector: Your primary degradant, the carboxylic acid, will have a similar UV chromophore. However, further degradation (e.g., ring-opening) could produce fragments with no UV absorbance. Analyze a sample using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to look for non-chromophoric species.
-
Investigate Adsorption: The compound or its degradants may be adsorbing to the container surface. Using silanized glass vials can mitigate this issue.
-
Consider Volatility: While unlikely for this molecule, ensure that no highly volatile degradation products could be lost upon opening the sample vial.
-
Issue 3: Inconsistent Retention Times in Chiral HPLC Analysis
-
Symptom: The retention times of the enantiomers drift between injections or over the course of a sequence.[14]
-
Root Cause Analysis: Retention on chiral stationary phases is highly sensitive to mobile phase composition and temperature.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: For normal-phase chiral separations (common for this type of molecule), the mobile phase is typically a mixture of a nonpolar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol). The alcohol percentage is critical. Prepare mobile phases meticulously and in large enough batches to avoid variability.[15]
-
Temperature Control: Use a thermostatted column compartment. A change of even 1-2 °C can cause significant retention time shifts.[16]
-
System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. This can take longer for chiral columns than for standard reversed-phase columns.[17]
-
Solvent Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump or detector, which can cause pressure fluctuations and baseline instability.[18]
-
Section 3: Key Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a starting point for investigating the stability of this compound.
-
Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.
-
Control: Mix 1 mL of stock solution with 1 mL of water.
-
-
Incubation:
-
Place the Acid and Control samples in a heating block or oven at 60 °C.
-
Keep the Base and Oxidative samples at room temperature, protected from light.
-
-
Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.
-
Quenching & Analysis:
-
For the Acid sample, neutralize the aliquot with an equivalent amount of 0.2 M NaOH.
-
For the Base sample, neutralize the aliquot with an equivalent amount of 0.2 M HCl.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze immediately by a stability-indicating chiral HPLC method.
-
Protocol 2: Monitoring for Epimerization under Basic Conditions
This experiment specifically targets the risk of racemization.
-
Solution Preparation: Prepare a solution of the compound at ~0.5 mg/mL in a non-reactive solvent like acetonitrile.
-
Base Addition: Add a catalytic amount of a non-nucleophilic organic base, such as 1,8-Diazabicycloundec-7-ene (DBU) (e.g., 0.05 equivalents).
-
Time Course Monitoring:
-
Immediately inject a T=0 sample into the chiral HPLC system.
-
Continue to inject samples every 15-30 minutes for several hours.
-
-
Data Analysis: Quantify the peak area of the (S)- and (R)-enantiomers over time. Plot the % of the (R)-enantiomer versus time to determine the rate of epimerization under these conditions.
Section 4: Data & Workflow Visualizations
Data Summary
| Stress Condition | Primary Degradation Pathway | Major Expected Product(s) | Secondary/Harsh Condition Product(s) |
| 0.1 M HCl, 60 °C | Acid-Catalyzed Hydrolysis | (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | Ring-opened products |
| 0.1 M NaOH, RT | Base-Catalyzed Hydrolysis & Epimerization | (R/S)-1-Methyl-2-oxoimidazolidine-4-carboxylate salt | Ring-opened products |
| 3% H₂O₂, RT | Oxidation | Generally stable, minor oxidation products possible | N/A |
| >50 °C, Solid | Thermal Decomposition | Generally stable, depends on purity | N/A |
Diagrams
Caption: Key degradation pathways for the target molecule.
Caption: Troubleshooting workflow for chiral HPLC separation.
References
-
Miyazawa, T., Iwanaga, H., Yamada, T., & Kuwata, S. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]
-
Wang, B., Girgis, A. S., & Wünsch, B. (1983). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry. [Link]
-
Katsura, Y., & Sugiyama, M. (1971). Pharmaceutical Studies of Imidazolidinone Derivatives. II. : Stability of 1-Methyl-2-isopropyl-3-phenyl-4-imidazolidinone and 1-Methyl-2, 3-diphenyl-4-imidazolidinone. YAKUGAKU ZASSHI, 91(1), 19–25. [Link]
-
Talele, T. T. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(4), 434-436. [Link]
-
Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 27(9), 3409–3416. [Link]
-
Kovacs, J., Mayers, G. L., Johnson, R. H., Cover, R. E., & Ghatak, U. R. (1970). Racemization of amino acid derivatives. III. Rate of racemization and peptide bond formation of cysteine active esters. The Journal of Organic Chemistry, 35(6), 1810–1815. [Link]
-
Talele, T. T. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]
-
Ohashi, T., et al. (2004). Design and synthesis of cyclic urea compounds: a pharmacological study for retinoidal activity. Bioorganic & Medicinal Chemistry Letters, 14(16), 4131-4134. [Link]
-
Alsarra, I. A., et al. (2010). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of the Serbian Chemical Society, 75(11), 1535-1546. [Link]
-
Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. . [Link]
-
Wang, X., et al. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. ARKIVOC, 2012(6), 304-316. [Link]
- Google Patents. (2016). JP2016108315A - Improved method for producing (4S)
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. Semantic Scholar. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. scioninstruments.com. [Link]
- Google Patents. (2000).
-
Jensen, G. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Chrom-academy.com. (n.d.). HPLC Troubleshooting Guide. [Link]
-
International Journal of Novel Research and Development. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD. [Link]
-
Huynh-Ba, K. (2008). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Technology. [Link]
-
Organic Chemistry, Graduate School of Science, Tohoku University. (n.d.). HPLC manual (for chiral HPLC analysis). [Link]
- Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
-
Brimble, M. A., et al. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI. [Link]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. pharmacy180.com. [Link]
-
YouTube. (2023). The correct order of relative rate of acidic hydrolysis (cyclic ring) of the following compounds... [Link]
-
Smith, C. R., & Yates, K. (1968). The hydrolysis of amides, esters, and related compounds in acid solution. Part III. Ureas. Journal of the Chemical Society B: Physical Organic. [Link]
-
Ho, T. D., et al. (2012). A Rapid Analytical Method for Monitoring the Enantiomeric Purity of Chiral Molecules Synthesized in Ionic Liquid Solvents. Analytical Chemistry, 84(1), 368-374. [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]
-
ResearchGate. (2024). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. [Link]
-
ResearchGate. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. [Link]
-
Al-Ghananeem, A. M. (2012). Oxidation: The Most Common Pathway for the Pro-drugs Bio Precursors Activation. Journal of Drug Metabolism & Toxicology. [Link]
-
YouTube. (2021). Mechanism Basic Hydrolysis Cyclic Amide [ORGANIC CHEMISTRY] Smith 22.28. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2006). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. [Link]
-
Al-Majed, A. A., et al. (2013). CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 834-840. [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3127-3136. [Link]
-
Hegarty, A. F., & O'Mahony, M. J. (2005). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 3(11), 2119-2124. [Link]
-
PubChem. (n.d.). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2013). (PDF) Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. [Link]
-
Prior, J. J., Maley, J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. Journal of Biological Chemistry, 259(5), 2422-2428. [Link]
-
Walash, M. I., et al. (2011). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 49(8), 616-624. [Link]
-
ResearchGate. (2024). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from... ResearchGate. [Link]
-
ResearchGate. (2014). Regulatory aspects of analytics and stability testing of chiral drugs and products containing chiral active substances. [Link]
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The hydrolysis of amides, esters, and related compounds in acid solution. Part III. Ureas - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. ijnrd.org [ijnrd.org]
Alternative, safer synthetic routes to (S)-methyl 2-oxoimidazolidine-4-carboxylate esters avoiding high-pressure hydrogenation
Technical Support Center: (S)-Methyl 2-Oxoimidazolidine-4-Carboxylate Esters
A Guide to Safer, Non-High-Pressure Synthetic Routes
Welcome to the technical support center for the synthesis of chiral 2-oxoimidazolidine-4-carboxylate esters. As a Senior Application Scientist, my goal is to provide you with robust, field-proven methodologies that prioritize safety and efficiency. The traditional synthesis of these valuable intermediates, particularly for active pharmaceutical ingredients (APIs) like Imidapril, often relies on the catalytic debenzylation of precursors using high-pressure hydrogen gas.[1] This approach, while effective, carries significant operational risks, including the potential for fire and explosions, and necessitates specialized, capital-intensive equipment.[1][2]
This guide details alternative, safer synthetic strategies that circumvent the need for hazardous, high-pressure hydrogenation. We will explore Catalytic Transfer Hydrogenation (CTH) and various asymmetric synthesis methodologies, complete with troubleshooting guides and frequently asked questions to support your process development and scale-up activities.
Section 1: Catalytic Transfer Hydrogenation (CTH) — The Primary Alternative
Catalytic Transfer Hydrogenation (CTH) has emerged as a superior alternative to traditional hydrogenation, offering a much safer operational profile by avoiding the use of flammable, compressed hydrogen gas.[3][4] The methodology utilizes a stable, liquid hydrogen donor to transfer hydrogen atoms to the substrate in the presence of a metal catalyst.[3] This process is not only safer but also requires less specialized equipment, making it highly suitable for both laboratory and industrial-scale synthesis.[4]
Caption: General workflow for Catalytic Transfer Hydrogenation (CTH).
Comparative Data: Common CTH Systems
The choice of hydrogen donor is critical and directly impacts reaction efficiency and product purity. Below is a comparison of the two most common donors.
| Parameter | Formic Acid / Amine Salt | Isopropanol | Causality & Expert Insights |
| Reaction Type | Irreversible | Reversible | Formic acid decomposes to H₂ and CO₂, driving the reaction forward and preventing product re-oxidation.[5] Isopropanol forms acetone, which can lead to an equilibrium and potentially lower yields if not removed. |
| Byproducts | CO₂ (gas), Amine Salt | Acetone | CO₂ is easily removed from the reaction. Acetone must be managed, as its accumulation can inhibit the catalyst or cause side reactions. |
| Stereoselectivity | Generally very high | Can be high, but potential for racemization | The irreversible nature of the formic acid system helps lock in the desired stereochemistry once the hydrogen transfer occurs. |
| Safety Profile | Corrosive (formic acid) | Flammable | Both are significantly safer than compressed H₂ gas. Standard chemical handling precautions are sufficient. |
| Catalyst System | Pd, Ru, Rh, Fe | Pd, Ru, Rh, Fe | Earth-abundant iron catalysts are being developed as a cost-effective and green alternative to precious metals.[6][7] |
Detailed Experimental Protocol: CTH Debenzylation
This protocol describes a typical procedure for the debenzylation of an N-benzyl protected precursor using a formic acid/triethylamine system.
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the N-benzyl protected this compound precursor (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 5-10 mol% of Palladium on Carbon (10% Pd/C, 50% wet). Expert Tip: Using a wet catalyst significantly reduces the risk of ignition upon contact with solvent vapors.
-
Solvent & Reagents: Add an appropriate solvent such as methanol or ethanol (5-10 volumes). Begin stirring to create a uniform slurry. Add triethylamine (Et₃N, 2.0-3.0 eq) followed by the slow, dropwise addition of formic acid (HCOOH, 3.0-5.0 eq). An exotherm is often observed.
-
Reaction: Heat the mixture to a gentle reflux (typically 40-60°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Work-up & Catalyst Removal: Cool the reaction to room temperature. Purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Critical Step: Never allow the catalyst on the filter pad to dry out, as it can become pyrophoric. Wash the filter cake thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the final product.
Troubleshooting Guide for CTH
Q1: My reaction is stalled or incomplete. What should I investigate?
-
Cause A: Catalyst Deactivation. The palladium catalyst can be poisoned by impurities (e.g., sulfur or halides) in your starting material or solvent. Solution: Ensure high-purity reagents. If poisoning is suspected, the reaction may need to be filtered and fresh catalyst added.
-
Cause B: Insufficient Hydrogen Donor. The formic acid or isopropanol may have degraded or been consumed. Solution: Add an additional charge of the hydrogen donor and continue monitoring. For formic acid systems, ensure the amine base is present in sufficient quantity to form the active formate salt.[8]
-
Cause C: Low Temperature. CTH reactions often require thermal energy to proceed at a reasonable rate. Solution: Ensure the reaction temperature is appropriate for the chosen solvent and donor system, typically between 40-80°C.
Q2: I'm observing byproducts or degradation of my starting material. Why?
-
Cause A: Over-reduction. While less common than with H₂ gas, sensitive functional groups can sometimes be reduced. Solution: Lower the reaction temperature or reduce the catalyst loading. Iron-based catalysts can offer higher chemoselectivity for certain substrates.[7]
-
Cause B: Side reactions with the hydrogen donor. When using isopropanol, the acetone byproduct can potentially participate in side reactions. Solution: Switch to a formic acid-based system, which does not produce a reactive ketone byproduct.[5]
Q3: How do I safely handle the palladium on carbon (Pd/C) catalyst post-reaction?
-
The Hazard: Dry Pd/C is pyrophoric and can ignite spontaneously in air, especially when saturated with hydrogen and flammable solvents.[2]
-
The Protocol:
-
Purge: Always ensure the reaction vessel is thoroughly purged with an inert gas (N₂ or Ar) to remove any residual hydrogen.
-
Filter Wet: Filter the catalyst through a pad of Celite or similar filter aid. It is critical to keep the filter cake wet with solvent or water at all times.
-
Quench: Transfer the wet catalyst cake immediately to a designated waste container filled with water. Do not dispose of it in standard solid waste bins.[2]
-
Section 2: Asymmetric Synthesis & Enzymatic Routes
Caption: Divergent pathways for asymmetric synthesis of the target molecule.
Frequently Asked Questions (FAQs): Asymmetric & Enzymatic Routes
Q1: What are the primary advantages of using an enzymatic route?
Enzymatic synthesis provides exceptional levels of stereoselectivity (enantio- and diastereo-), often approaching 100% ee, under very mild, environmentally friendly conditions (aqueous media, room temperature).[9][10] This can reduce the need for protecting groups and minimize waste compared to traditional chemical methods.[9] Enzymes can also perform transformations that are difficult to achieve with conventional catalysts.[9]Q2: I am considering a Lewis acid-catalyzed ring expansion of a chiral aziridine. What are the key challenges?
This is a powerful and often stereospecific method.[11] The primary challenges are:- Substrate Availability: The synthesis of the starting chiral aziridine-2-carboxylate ester can be a multi-step process itself.
- Regioselectivity: The isocyanate must attack the correct carbon of the aziridine ring. While often highly regioselective, this must be confirmed for your specific substrate.
- Lewis Acid Sensitivity: The reaction is sensitive to moisture and the choice of Lewis acid (e.g., Y(OTf)₃, AgOTf) is critical for achieving high yields and preventing side reactions.[12]
Q3: A colleague mentioned a modified Hofmann rearrangement. Is this a viable route?
Yes, an efficient synthesis of the imidazolidin-2-one-4-carboxylate core has been reported starting from protected asparagine derivatives using a Hofmann-type rearrangement with a hypervalent iodine reagent like PhI(OAc)₂. This method avoids catalysts and hydrogen. However, the scalability can be a concern due to the cost and stoichiometry of the iodine reagent, and purification may be required to remove iodine-containing byproducts.Q4: When should I choose an asymmetric synthesis over Catalytic Transfer Hydrogenation?
CTH is generally preferred if a suitable prochiral or racemic precursor that can be deprotected or resolved via hydrogenation is readily available, as it is often a more direct and atom-economical final step. Consider a de novo asymmetric synthesis when:References
- Recent advances in the synthesis of highly substituted imidazolidines - PMC - NIH. (n.d.).
- Chapter 6: Transfer Hydrogenation with Non-toxic Metals for Drug Synthesis - Books. (2018, March 28).
- JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents. (n.d.).
- Diastereoselective Synthesis of High Functionalized 4‐Imidazolidinone‐Tetrahydro‐β‐Carboline Hybrids via Divergent Post‐Ugi Transformation | Request PDF - ResearchGate. (2025, October 7).
- Hydrogenation: How we can make it safer | H.E.L Group. (2025, June 9).
- Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. (2025, December 24).
- Applying Enzymatic Synthesis for Chiral Molecules - Pharma's Almanac. (2019, May 24).
- Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B. (2021, June 1).
- Enzymatic synthesis of sucrose esters: Advances and challenges in high-efficiency and regioselective catalysis. | Semantic Scholar. (n.d.).
- Microbial/enzymatic synthesis of chiral pharmaceutical intermediates - ResearchGate. (2025, August 6).
- De-risking hydrogenation - Sterling Pharma Solutions. (n.d.).
- Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC - NIH. (2023, November 11).
- Enzymatic synthesis of sucrose esters: Advances and challenges in high-efficiency and regioselective catalysis - ResearchGate. (2025, December 26).
- Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI. (n.d.).
- High-Pressure Chemistry in the Pharmaceutical Industry - Adesis, Inc. (2024, April 29).
- Synthesis of imidazolidin-2-one-4-carboxylate and of (tetrahydro)pyrimidin-2-one-5-carboxylate via an efficient modification of the Hofmann rearrangement - ResearchGate. (2025, August 6).
- Hydrogen Sources in Catalytic Transfer Hydrogenation - Encyclopedia.pub. (2023, November 14).
- Chemists develop safer hydrogenation processes - ScienceDaily. (2020, February 10).
- Rational Development of Iron Catalysts for Asymmetric Transfer Hydrogenation - PubMed. (n.d.).
- Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD. (n.d.).
- Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. (n.d.).
- An Efficient and Chemoselective Iron Catalyst for the Hydrogenation of Ketones. (n.d.).
Sources
- 1. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents [patents.google.com]
- 2. chem.wisc.edu [chem.wisc.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational development of iron catalysts for asymmetric transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Efficient and Chemoselective Iron Catalyst for the Hydrogenation of Ketones [organic-chemistry.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Diastereoselectivity in Reactions Involving (S)-methyl 2-oxoimidazolidine-4-carboxylate
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing (S)-methyl 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary. This guide is designed to provide in-depth, actionable solutions to one of the most common challenges encountered in its application: low diastereoselectivity. Our approach is rooted in mechanistic understanding and validated through empirical data to empower you to optimize your synthetic routes effectively.
I. Understanding the Stereochemical Control Element
This compound is a powerful chiral auxiliary, a stereogenic unit temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction.[1] The foundational principle of its efficacy lies in its ability to create a sterically defined environment around the reactive center. The rigid imidazolidinone ring structure effectively shields one face of the enolate, compelling the incoming electrophile to approach from the less hindered face, thereby leading to the preferential formation of one diastereomer.
The stereochemical outcome is governed by the formation of a specific enolate geometry, which is then stabilized through chelation with a Lewis acid. This coordination creates a rigid, bicyclic-like transition state, amplifying the steric bias imposed by the auxiliary. Any factor that disrupts this well-defined transition state can lead to a loss of diastereoselectivity.
II. Troubleshooting Guide: Low Diastereoselectivity
Low or inconsistent diastereomeric ratios (d.r.) are a frequent challenge in asymmetric synthesis.[2] This section provides a systematic approach to diagnosing and resolving the underlying causes.
Issue 1: Poor Diastereomeric Ratio (d.r. < 90:10)
A suboptimal d.r. indicates that the energy difference between the transition states leading to the major and minor diastereomers is insufficient. This can be attributed to several factors:
A. Potential Cause: Inadequate Lewis Acidity or Incorrect Choice of Lewis Acid
Causality: The Lewis acid plays a pivotal role in creating a rigid, chelated transition state.[3][4] An inappropriate Lewis acid may fail to coordinate effectively with both the carbonyl oxygen of the auxiliary and the ester carbonyl, leading to a more flexible transition state. This flexibility allows for competing reaction pathways, eroding diastereoselectivity.
Solutions & Experimental Protocols:
-
Screening of Lewis Acids: The choice of Lewis acid can significantly impact diastereoselectivity.[4] It is recommended to screen a panel of Lewis acids with varying strengths and steric properties.
Lewis Acid Typical Solvent Common Observations TiCl₄ CH₂Cl₂ Strong Lewis acid, can promote high selectivity but may cause side reactions. SnCl₄ CH₂Cl₂ Generally provides good selectivity with a range of substrates. Et₂AlCl Toluene or Hexane Milder Lewis acid, can be effective when stronger acids lead to degradation. Yb(OTf)₃ CH₂Cl₂/THF Can offer optimized results for both yield and diastereoselectivity.[4] Sc(OTf)₃ CH₂Cl₂ Another effective lanthanide triflate for achieving high selectivity. -
Protocol for Lewis Acid Screening:
-
Set up a series of small-scale reactions in parallel, each with a different Lewis acid.
-
Ensure all other parameters (substrate concentration, temperature, reaction time) are kept constant.
-
Use 1.1 to 1.5 equivalents of the Lewis acid relative to the substrate.
-
Analyze the crude reaction mixture by ¹H NMR or chiral HPLC to determine the d.r.
-
B. Potential Cause: Suboptimal Reaction Temperature
Causality: The diastereoselectivity of a reaction is directly related to the difference in the free energy of activation (ΔΔG‡) for the formation of the two diastereomers. Lowering the reaction temperature increases this energy difference, thereby favoring the formation of the major diastereomer.[5] Conversely, higher temperatures can provide enough thermal energy to overcome this barrier, leading to a mixture of products.
Solutions & Experimental Protocols:
-
Temperature Optimization: Systematically investigate the effect of temperature on the d.r.
-
Set up identical reactions at a range of temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).[5]
-
Use a reliable cooling bath to maintain a consistent temperature.
-
Allow the reaction to proceed for a sufficient time to ensure good conversion at lower temperatures.
-
-
Workflow for Temperature Optimization:
Troubleshooting workflow for temperature optimization.
C. Potential Cause: Inappropriate Solvent Choice
Causality: The solvent can significantly influence the reaction's stereochemical outcome by affecting the solubility of reagents, the stability of intermediates, and the aggregation state of the Lewis acid-substrate complex.[2] Polar, coordinating solvents can compete with the substrate for binding to the Lewis acid, disrupting the formation of the required rigid chelated intermediate.
Solutions & Experimental Protocols:
-
Solvent Screening: Evaluate a range of anhydrous, non-coordinating solvents.
-
Recommended Solvents: Dichloromethane (CH₂Cl₂), Toluene, Hexanes, Diethyl ether.
-
Solvents to Avoid: Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) (unless part of a specific protocol).
-
-
Protocol for Solvent Screening:
-
Conduct parallel reactions in different anhydrous solvents.
-
Ensure all reagents are thoroughly dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Analyze the d.r. for each solvent to identify the optimal choice.
-
D. Potential Cause: Impurities in Reagents or Solvents
Causality: Water or other protic impurities can react with and deactivate the Lewis acid, preventing the formation of the chelated transition state.[5] Impurities in the substrate or electrophile can also interfere with the reaction, leading to side products and lower selectivity.
Solutions & Experimental Protocols:
-
Rigorous Purification of Reagents and Solvents:
-
Solvents: Use freshly distilled solvents from an appropriate drying agent or pass them through a solvent purification system.
-
Substrate/Electrophile: Purify by distillation, recrystallization, or column chromatography to remove any impurities.[6]
-
Lewis Acids: Use freshly opened bottles or distill/sublime them if necessary.
-
-
Use of Additives:
-
Molecular Sieves: Add activated molecular sieves (e.g., 4Å) to the reaction mixture to scavenge trace amounts of water.[5]
-
Issue 2: Inconsistent or Irreproducible Diastereoselectivity
Variability in d.r. between batches is a common and frustrating problem. This often points to subtle, uncontrolled variables in the experimental setup.
A. Potential Cause: Inconsistent Quality of Reagents
Causality: Batch-to-batch variations in the purity of starting materials, especially the chiral auxiliary and the Lewis acid, can lead to inconsistent results.
Solutions & Experimental Protocols:
-
Standardize Reagent Quality:
-
Source reagents from a reliable supplier and, if possible, use the same batch for a series of experiments.
-
Verify the purity of each new batch of starting material by NMR, GC, or other appropriate analytical techniques.
-
B. Potential Cause: Inexact Control of Reaction Parameters
Causality: Small variations in temperature, addition rates, and reaction times can have a significant impact on diastereoselectivity.
Solutions & Experimental Protocols:
-
Strict Protocol Adherence:
-
Temperature Control: Use a cryostat or a well-insulated cooling bath with a temperature probe to maintain a precise and stable temperature.
-
Addition Rate: Use a syringe pump for the slow, controlled addition of reagents, especially the electrophile. This can minimize local concentration fluctuations and side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it is quenched at the optimal point.
-
III. Frequently Asked Questions (FAQs)
Q1: My diastereoselectivity is high, but my yield is low. What should I do?
A1: Low yields with high diastereoselectivity often suggest that the reaction conditions are too harsh, leading to product degradation, or that the reaction is not going to completion. Try raising the temperature in small increments (e.g., from -78 °C to -60 °C) to see if the yield improves without significantly compromising the d.r.[7] Alternatively, you can try a milder Lewis acid or decrease the reaction time.
Q2: I observe epimerization of the product during workup or purification. How can I prevent this?
A2: Epimerization can occur if the newly formed stereocenter is sensitive to acidic or basic conditions.
-
Workup: Use a buffered aqueous solution (e.g., saturated ammonium chloride or a phosphate buffer) for quenching the reaction. Avoid strong acids or bases.
-
Purification: Use a neutral stationary phase for chromatography (e.g., silica gel deactivated with triethylamine). Minimize the time the product is on the column.
Q3: Can the structure of my substrate influence the diastereoselectivity?
A3: Absolutely. The steric and electronic properties of the acyl group attached to the imidazolidinone and the electrophile play a crucial role.[8] Bulky substituents on the acyl chain can enhance the steric bias and improve diastereoselectivity. Conversely, certain functional groups on the electrophile might have secondary interactions with the chiral auxiliary, either positively or negatively impacting the stereochemical outcome.
Q4: How do I remove the this compound auxiliary after the reaction?
A4: The auxiliary can typically be removed under mild conditions. Common methods include:
-
Hydrolysis: Basic hydrolysis (e.g., LiOH in THF/water) to yield the carboxylic acid.
-
Reductive Cleavage: Reduction with reagents like LiBH₄ to afford the corresponding alcohol.
-
Transesterification: Reaction with an alkoxide (e.g., NaOMe in methanol) to form the methyl ester.
The choice of method will depend on the stability of your product to the reaction conditions.
IV. Mechanistic Visualization
The following diagram illustrates the generally accepted mechanism for achieving high diastereoselectivity in alkylation reactions using an imidazolidinone auxiliary.
V. References
-
Controlling diastereoselectivity in the reactions of enantiomerically pure alpha-bromoacyl-imidazolidinones with nitrogen nucleophiles: substitution reactions with retention or inversion of configuration. PubMed. Available from: [Link]
-
Chiral Lewis acid. Wikipedia. Available from: [Link]
-
Origin of stereoselectivity in the imidazolidinone-catalyzed reductions of cyclic alpha,beta-unsaturated ketones. PubMed. Available from: [Link]
-
Origins of Stereoselectivity in Diels-Alder Cycloadditions Catalyzed by Chiral Imidazolidinones. PMC. Available from: [Link]
-
Free Radical-Mediated Intermolecular Conjugate Additions. Effect of the Lewis Acid, Chiral Auxiliary, and Additives on Diastereoselectivity. Journal of the American Chemical Society. Available from: [Link]
-
Chiral auxiliary. Wikipedia. Available from: [Link]
-
Computational Analysis of the Stereochemical Outcome in the Imidazolidinone-Catalyzed Enantioselective (4 + 3)-Cycloaddition Reaction. The Journal of Organic Chemistry. Available from: [Link]
-
Origins of Stereoselectivity in Diels−Alder Cycloadditions Catalyzed by Chiral Imidazolidinones. Journal of the American Chemical Society. Available from: [Link]
-
Lewis acid-promoted 1,4-addition to chiral imide derivatives in the synthesis of .beta.-amino acids. The Journal of Organic Chemistry. Available from: [Link]
-
Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Optimization of reaction conditions for Oxo-DA reaction. ResearchGate. Available from: [Link]
-
Identification of the optimum reaction conditions for the diastereoselective intramolecular aza-Michael reaction of (S)-6a. ResearchGate. Available from: [Link]
-
Lewis Acid-Catalyzed Diastereoselective C-C Bond Insertion of Diazo Esters into Secondary Benzylic Halides for the Synthesis of α,β-Diaryl-β-haloesters. PubMed. Available from: [Link]
-
What Are Common Mistakes In Chemistry Synthesis Reactions?. YouTube. Available from: [Link]
-
CHEM 6352 Organic Reactions & Synthesis - Common Mistakes on Homeworks and Tests. Southern Methodist University. Available from: [Link]
-
Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. PMC. Available from: [Link]
-
How To Run A Reaction: Purification. University of Rochester Department of Chemistry. Available from: [Link]
-
Optimization of the reaction conditions. a. ResearchGate. Available from: [Link]
-
Key Concepts in Stereoselective Synthesis. Available from: [Link]
-
Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society. Available from: [Link]
-
Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. CureFFI.org. Available from: [Link]
-
Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available from: [Link]
-
Chiral Imidazolidinone (MacMillan's) Catalyst. ResearchGate. Available from: [Link]
-
Purification of Laboratory Chemicals, Sixth Edition. Neilson Lab. Available from: [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available from: [Link]
-
Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed. Available from: [Link]
-
Synthesis and applications of masked oxo-sulfinamides in asymmetric synthesis. Organic & Biomolecular Chemistry. Available from: [Link]
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. Available from: [Link]
-
Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. PMC. Available from: [Link]
-
Recent advances in the synthesis of highly substituted imidazolidines. PMC. Available from: [Link]
-
Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. Available from: [Link]
-
Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids. PMC. Available from: [Link]
-
Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. The Journal of Organic Chemistry. Available from: [Link]
-
Diastereoselective reactions. YouTube. Available from: [Link]
-
Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available from: [Link]
-
Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. Google Patents. Available from:
-
On The Two Component Microwave Mediated Reaction of Isonitriles with Carboxylic Acids: Regarding Alleged Formimidate Carboxylate Mixed Anhydrides. PMC. Available from: [Link]
-
N-(Diazoacetyl)oxazolidin-2-thiones as Sulfur-Donor Reagents: Asymmetric Synthesis of Thiiranes from Aldehydes. ResearchGate. Available from: [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral Lewis acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
Validation & Comparative
A Comparative Guide to the Absolute Configuration Determination of (S)-methyl 2-oxoimidazolidine-4-carboxylate by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical parameter in drug development. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] Therefore, unambiguous determination of absolute configuration is a regulatory and scientific necessity. This guide provides an in-depth comparison of single-crystal X-ray crystallography with other prominent techniques for determining the absolute configuration of (S)-methyl 2-oxoimidazolidine-4-carboxylate, a key chiral intermediate in the synthesis of various pharmaceuticals.[3][4]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful and direct method for elucidating the three-dimensional structure of molecules, including their absolute stereochemistry.[5][6][7] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice. The resulting diffraction pattern is used to generate an electron density map, from which the precise positions of atoms in space can be determined.
For chiral molecules, the determination of absolute configuration is made possible by the phenomenon of anomalous dispersion (also known as anomalous scattering).[8][9][10] When the wavelength of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number, introducing a phase shift.[8][9] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from planes (hkl) and (-h-k-l) are equal.[10] The differences in these intensities, known as Bijvoet pairs, are directly related to the absolute configuration of the molecule.[10][11]
The Flack parameter, x, is a critical value calculated during the refinement of the crystal structure that provides a quantitative measure of the absolute configuration.[12][13][14] It is derived from the differences in the intensities of Bijvoet pairs.[12]
-
A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct.[12][15]
-
A value near 1 suggests that the inverted structure is correct.[12][15]
-
A value around 0.5 may indicate a racemic crystal or twinning.[12]
The reliability of the Flack parameter is dependent on the strength of the anomalous scattering signal.[15][16] Traditionally, this required the presence of "heavy" atoms (e.g., halogens, sulfur, or metals) in the molecule.[16][17] However, with modern diffractometers and computational methods, it is often possible to determine the absolute configuration of light-atom molecules, such as this compound, which contains only carbon, hydrogen, nitrogen, and oxygen, provided high-quality crystals are obtained.[16]
Experimental Workflow: X-ray Crystallography of this compound
The following outlines a typical experimental protocol for determining the absolute configuration of this compound.
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.[18] For small organic molecules, several crystallization techniques can be employed.[19][20]
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., methanol/ethyl acetate) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then sealed in a larger jar containing a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the vial can induce crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.
For molecules that are difficult to crystallize, co-crystallization with a host molecule can be an effective strategy.[19][21]
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. For light-atom structures, using a copper (Cu Kα, λ = 1.5418 Å) X-ray source is often advantageous as it enhances the anomalous scattering signal from oxygen and nitrogen atoms compared to a molybdenum source.[18]
The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is subsequently refined against the experimental data, optimizing the atomic positions, and thermal parameters.
During the final stages of refinement, the Flack parameter is calculated. A value close to zero with a small standard uncertainty (typically < 0.1 for a confident assignment) confirms the (S) configuration of the chiral center at the 4-position of the imidazolidinone ring.[14]
Comparison with Alternative Methods
While X-ray crystallography is the definitive method, other techniques can provide valuable information about the absolute configuration, particularly when single crystals are not available.[1][17]
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy (Chiral Derivatizing Agents) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for direct 3D structure determination.[1][5][10] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[22][23] | Involves the formation of diastereomers with a chiral derivatizing agent, whose distinct NMR spectra allow for deduction of stereochemistry.[24][25] |
| Sample Requirement | High-quality single crystal (microgram to milligram).[18] | Solution of the compound (milligram scale).[22] | Solution of the diastereomeric derivatives (milligram scale).[24][26] |
| Advantages | - Unambiguous and direct determination of absolute configuration.[5] - Provides a complete 3D structure.[7] | - Applicable to molecules in solution, oils, or neat liquids.[27] - Does not require crystallization.[27] | - Does not require crystallization. - Widely available instrumentation. |
| Limitations | - Crystal growth can be a significant bottleneck.[19] - Not suitable for non-crystalline materials. | - Requires quantum mechanical calculations to predict the spectrum for comparison.[22][28][27] - Can be sensitive to solvent and conformation.[29] | - Indirect method requiring chemical modification.[25] - Requires a suitable chiral derivatizing agent. - Interpretation can be complex. |
Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution.[2][23][27] It measures the difference in the absorption of left and right circularly polarized infrared light as a function of frequency.[22] The resulting VCD spectrum is unique to a specific enantiomer.
To determine the absolute configuration, the experimental VCD spectrum is compared to a theoretically predicted spectrum generated using quantum mechanical calculations (e.g., Density Functional Theory, DFT).[22][28] A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.[22]
NMR Spectroscopy with Chiral Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration through the use of chiral derivatizing agents (CDAs), such as Mosher's acid.[] The chiral molecule of interest is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra.[1][31] By analyzing the differences in the chemical shifts of specific protons in the two diastereomers, the absolute configuration of the original molecule can be deduced based on established models.[]
Conclusion
For the definitive determination of the absolute configuration of this compound, single-crystal X-ray crystallography is the unequivocal method of choice. Its ability to provide a direct and unambiguous three-dimensional structure is unparalleled. However, the challenge of obtaining high-quality crystals is a significant consideration. In cases where crystallization is unsuccessful, Vibrational Circular Dichroism offers a robust alternative for determining the absolute configuration in solution, provided the necessary computational resources are available. NMR spectroscopy with chiral derivatizing agents, while a more indirect method, can also provide valuable stereochemical information and is often readily accessible. The selection of the most appropriate technique will ultimately depend on the specific properties of the sample, the available instrumentation, and the required level of certainty.
Visualizing the Workflows
References
-
Purechemistry. (2024, February 19). Determination of absolute configuration. Available at: [Link]
-
Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available at: [Link]
-
PubMed. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Available at: [Link]
-
Wikipedia. Anomalous X-ray scattering. Available at: [Link]
-
Wikipedia. Flack parameter. Available at: [Link]
-
Structural resolution. The anomalous dispersion. Available at: [Link]
-
SpringerLink. (2025, August 6). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available at: [Link]
-
Thieme. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Available at: [Link]
-
ResearchGate. Vibrational CD, Theory and Application to Determination of Absolute Configuration | Request PDF. Available at: [Link]
-
American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Available at: [Link]
-
PubMed. (2017). In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy. Available at: [Link]
-
yetnet. X-Ray Crystallography - Direct methods. Available at: [Link]
-
Wikipedia. Absolute configuration. Available at: [Link]
-
Wikipedia. Vibrational circular dichroism. Available at: [Link]
-
Chemical Crystallography. absolute configuration. Available at: [Link]
-
Wiley Online Library. Assignment of absolute configuration using chiral reagents and NMR spectroscopy. Available at: [Link]
-
PubMed Central (NIH). Absolute Configuration of Small Molecules by Co-Crystallization. Available at: [Link]
-
Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available at: [Link]
-
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Available at: [Link]
-
ResearchGate. Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from.... Available at: [Link]
-
MIT Department of Chemistry. Absolute Configuration. Available at: [Link]
-
International Union of Crystallography. Anomalous dispersion of X-rays in crystallography. Available at: [Link]
-
MDPI. Howard Flack and the Flack Parameter. Available at: [Link]
-
ResearchGate. (2025, August 7). Strategies for using NMR spectroscopy to determine absolute configuration. Available at: [Link]
-
PubMed Central (NIH). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Available at: [Link]
-
Novartis OAK. (2017, April 25). In-tube Derivatization for the Determination of Absolute Configuration and Enantiomeric Purity of Chiral Compounds by NMR Spectroscopy. Available at: [Link]
-
PubMed Central. Anomalous Diffraction in Crystallographic Phase Evaluation. Available at: [Link]
-
PubMed. (2008, May 15). The use of X-ray crystallography to determine absolute configuration. Available at: [Link]
-
PubMed. (2008, May 15). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Available at: [Link]
-
Frontiers. Computational methods and points for attention in absolute configuration determination. Available at: [Link]
-
Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Available at: [Link]
-
PubMed. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Available at: [Link]
-
ResearchGate. (2025, August 9). Determination of Absolute Configuration—an Overview Related to This Special Issue. Available at: [Link]
- Google Patents. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL.
-
Excillum. Small molecule crystallography. Available at: [Link]
- Google Patents. US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives.
-
ACS Publications. (2018, July 27). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Available at: [Link]
-
PubMed. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Available at: [Link]
-
MDPI. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Available at: [Link]
Sources
- 1. purechemistry.org [purechemistry.org]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives - Google Patents [patents.google.com]
- 4. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rigaku.com [rigaku.com]
- 8. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
- 9. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 10. iucr.org [iucr.org]
- 11. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flack parameter - Wikipedia [en.wikipedia.org]
- 13. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 14. Howard Flack and the Flack Parameter | MDPI [mdpi.com]
- 15. pure.ed.ac.uk [pure.ed.ac.uk]
- 16. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 17. Absolute configuration - Wikipedia [en.wikipedia.org]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spectroscopyeurope.com [spectroscopyeurope.com]
- 23. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 24. In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. In-tube Derivatization for the Determination of Absolute Configuration and Enantiomeric Purity of Chiral Compounds by NMR Spectroscopy - OAK Open Access Archive [oak.novartis.com]
- 27. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. schrodinger.com [schrodinger.com]
- 31. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of the stereochemical directing ability of (S)-methyl 2-oxoimidazolidine-4-carboxylate versus Evans' oxazolidinones
A Senior Application Scientist's In-Depth Analysis of Stereochemical Directing Ability for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, remain a cornerstone strategy for inducing chirality, particularly in the early phases of drug discovery and complex molecule synthesis.[1] For decades, the oxazolidinones developed by David A. Evans have been the gold standard, their efficacy and stereochemical predictability cemented in countless total syntheses.[2][3] However, the pursuit of new auxiliaries with complementary properties continues. This guide provides a detailed, data-driven comparison between the venerable Evans' oxazolidinones and the promising class of auxiliaries derived from (S)-methyl 2-oxoimidazolidine-4-carboxylate and related amino alcohols.
The Benchmark: Evans' Oxazolidinones
Developed from readily available amino alcohols like L-valinol and L-phenylalaninol, Evans' oxazolidinones have proven to be exceptionally powerful stereodirecting groups for a wide array of transformations, most notably enolate alkylations and aldol reactions.[1][2]
Mechanism of Stereocontrol
The remarkable stereoselectivity of Evans' auxiliaries stems from a combination of factors. Upon acylation, the auxiliary forms an N-acyl imide. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively generates a rigid, chelated Z-enolate.[2] The substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or benzyl) then effectively shields one face of the enolate. This steric hindrance dictates that an incoming electrophile approaches from the less hindered face, resulting in a highly diastereoselective bond formation.[2]
In the case of aldol reactions, the stereochemical outcome is famously and reliably predicted by the Zimmerman-Traxler model.[4][5] The reaction proceeds through a closed, six-membered chair-like transition state where the metal enolate and the aldehyde carbonyl are coordinated to a Lewis acid, typically a boron triflate. The substituents of both the enolate and the aldehyde preferentially occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions, leading predictably to the syn-aldol product.[2][4] The chirality of the auxiliary locks the transition state in a conformation that ensures facial selectivity.
A Promising Alternative: 2-Oxoimidazolidinones
Chiral 2-imidazolidinones, derived from α,β-diamino acids or their corresponding amino alcohols, have emerged as a compelling alternative to the classical oxazolidinone auxiliaries. A key advantage cited in the literature is their potentially greater stability towards ring-opening reactions compared to their oxazolidinone counterparts, coupled with the ability to induce high levels of asymmetry.[6] For this guide, we will focus on derivatives of (S)-2-amino-3-(methylamino)propionic acid and related structures derived from L-valinol and L-phenylalaninol, which are structurally analogous to the precursors of Evans' auxiliaries.[7][8]
Mechanism of Stereocontrol
Similar to Evans' auxiliaries, N-acylated 2-imidazolidinones are believed to direct stereoselective transformations through a sterically biased transition state. In asymmetric aldol reactions, these auxiliaries also utilize boron enolates to achieve high diastereoselectivity. The proposed transition state is analogous to the Zimmerman-Traxler model, where a chelated boron enolate reacts with an aldehyde in a chair-like conformation to minimize steric strain.[7][9] This results in the formation of the corresponding syn-aldol adduct with excellent facial selectivity, dictated by the chiral scaffold of the imidazolidinone.
Head-to-Head Comparison: Performance Data
Direct, side-by-side comparisons of these two auxiliary classes in the same reaction under identical conditions are scarce in the peer-reviewed literature. However, by collating representative data from key publications, we can construct a valuable comparative analysis.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for constructing complex stereochemical arrays. Both auxiliary classes have demonstrated exceptional performance. A study by Kim and Lee on L-valinol and L-phenylalaninol-derived 2-imidazolidinones provides crucial data for this comparison.[7]
| Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |
| Evans' Oxazolidinone (Valinol-derived) | Isobutyraldehyde | >99:1 | [10] |
| Evans' Oxazolidinone (Valinol-derived) | Benzaldehyde | >99:1 | [10] |
| Imidazolidinone (Valinol-derived) | Isobutyraldehyde | >99:1 | [7] |
| Imidazolidinone (Valinol-derived) | Benzaldehyde | >99:1 | [7] |
| Imidazolidinone (Valinol-derived) | Acrolein | 95:5 | [7] |
| Imidazolidinone (Phenylalaninol-derived) | Isobutyraldehyde | 98:2 | [7] |
| Imidazolidinone (Phenylalaninol-derived) | Benzaldehyde | 98:2 | [7] |
Table 1: Comparison of Diastereoselectivity in Asymmetric Aldol Reactions.
As the data indicates, the L-valinol-derived 2-imidazolidinone provides virtually identical levels of diastereoselectivity to the analogous Evans' auxiliary for the aldehydes tested, achieving ratios of >99:1.[7][10] This suggests that for syn-selective aldol reactions, the 2-imidazolidinone is a highly effective alternative.
Asymmetric Alkylation
Practical Considerations: Attachment and Cleavage
An ideal auxiliary must not only direct a reaction with high selectivity but also be easily attached and subsequently removed under conditions that do not compromise the newly formed stereocenter.
Auxiliary Attachment
Both classes of auxiliaries are typically acylated to attach the substrate. For Evans' oxazolidinones, this is often achieved by deprotonation with n-butyllithium followed by reaction with an acyl chloride.[2] Milder methods using DMAP as a catalyst with an acid anhydride are also common.[6] Similar protocols are employed for 2-imidazolidinones.
Auxiliary Cleavage
This is a critical point of differentiation. The cleavage of Evans' auxiliaries is exceptionally well-documented, offering a versatile toolkit to unveil different functional groups.[11]
-
To Carboxylic Acids: Lithium hydroxide with hydrogen peroxide (LiOH/H₂O₂) is the most common method.[2][11]
-
To Alcohols: Reductive cleavage with reagents like LiBH₄ or LiAlH₄ yields primary alcohols.[11]
-
To Aldehydes: Careful reduction with diisobutylaluminum hydride (DIBAL-H) can provide aldehydes.[11]
-
To Esters: Transesterification with alkoxides like sodium methoxide furnishes the corresponding ester.[11]
For 2-oxoimidazolidinones and related systems, cleavage is also effective, though the reported methods are less varied. Simple alkaline hydrolysis readily provides the chiral carboxylic acid.[8] Reductive cleavage to yield aldehydes has also been reported for related oxazoline systems, suggesting similar transformations are likely feasible for the imidazolidinones.[8] The reported increased stability of the imidazolidinone ring might require slightly modified or more forcing conditions for some cleavage protocols compared to oxazolidinones, although this could also be an advantage in complex syntheses where the auxiliary needs to survive various reaction conditions.[6]
Experimental Protocols
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone[2][6]
This protocol describes the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone with allyl iodide.
Materials:
-
(S)-4-benzyl-3-propionyloxazolidin-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF
-
Allyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add NaHMDS (1.05 eq) dropwise and stir the mixture for 30 minutes to form the sodium enolate.
-
Add allyl iodide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography to separate the diastereomers (typically 98:2 d.r.).
Protocol 2: Asymmetric Aldol Reaction using an L-Valinol-Derived 2-Imidazolidinone[7]
This protocol describes the aldol reaction of N-propionyl-(4S)-4-isopropyl-2-imidazolidinone with isobutyraldehyde.
Materials:
-
N-propionyl-(4S)-4-isopropyl-2-imidazolidinone
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in CH₂Cl₂
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol, Phosphate buffer (pH 7)
Procedure:
-
Dissolve the N-propionyl-2-imidazolidinone (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the Z-boron enolate.
-
Cool the reaction mixture to -78 °C.
-
Add isobutyraldehyde (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding methanol, followed by pH 7 phosphate buffer.
-
Extract with CH₂Cl₂. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the aldol adduct by flash chromatography (diastereoselectivity >99:1).
Visualizations
Caption: General workflow for asymmetric synthesis using both auxiliary classes.
Caption: The Zimmerman-Traxler model explains the syn-selectivity of aldol reactions.
Conclusion and Outlook
Evans' oxazolidinones rightfully hold their place as a foundational tool in asymmetric synthesis, backed by a vast body of literature, predictable outcomes, and a versatile array of cleavage protocols.[3][11] They remain the first choice for many applications due to their proven reliability.
However, the data clearly shows that 2-oxoimidazolidinones, particularly those derived from common amino alcohols like L-valinol, are not just a viable alternative but a direct competitor in terms of stereodirecting ability, especially in asymmetric aldol reactions.[7] They deliver equivalent, exceptionally high levels of diastereoselectivity. The claims of their enhanced stability could offer a significant advantage in multi-step syntheses where substrates must endure a variety of conditions before the auxiliary is removed.[6]
For the practicing chemist, the choice between these auxiliaries may come down to practical considerations. While Evans' auxiliaries are more widely commercially available and have a broader documented scope of cleavage methods, the 2-oxoimidazolidinones present a compelling case for their use, particularly if auxiliary stability is a concern. As more research is conducted, especially direct comparative studies and an expansion of their cleavage protocols, 2-oxoimidazolidinones are poised to become an equally indispensable tool in the synthetic chemist's arsenal.
References
-
Kim, T. H., & Lee, G.-J. (2000). l-Valinol and l-phenylalaninol-derived 2-imidazolidinones as chiral auxiliaries in asymmetric aldol reactions. Tetrahedron Letters, 41(10), 1505–1508. [Link]
-
Wikipedia contributors. (2023, November 28). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
-
Lee, G.-J., Kim, T. H., Kim, J. N., & Lee, U. (2002). l-Valinol and l-phenylalaninol-derived 2-phenylamino-2-oxazolines as chiral auxiliaries in asymmetric alkylations. Tetrahedron: Asymmetry, 13(1), 9–12. [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
-
Kim, T. H., & Lee, G. (2000). ChemInform Abstract: L-Valinol and L-Phenylalaninol-Derived 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Aldol Reactions. ChemInform, 31(24). [Link]
-
MDPI. (2017). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2017(3), M947. [Link]
-
Heravi, M. M., Zadsirjan, V., & Nazari, A. (2021). Oxazolidinones as chiral auxiliaries in asymmetric alkylation reaction applied to total synthesis. RSC Advances, 11(1), 121629. [Link]
-
Myers, A. G. (n.d.). Chemistry 115 Handout. Retrieved from Harvard University Website. [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]
-
Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, 2003(1), 35-42. [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. Retrieved from Chem-Station Website. [Link]
-
YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
-
Chemistry LibreTexts. (2020, August 15). 4.4: The aldol reaction. [Link]
-
ResearchGate. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Link]
-
Hungarian Journal of Industry and Chemistry. (2021). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Link]
-
Wikipedia contributors. (2023, December 1). Aldol reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Google Patents. (2016). Improved method for producing (4S)
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
Sources
- 1. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. sci-hub.st [sci-hub.st]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. sci-hub.ru [sci-hub.ru]
- 8. sci-hub.ru [sci-hub.ru]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Duel: A Comparative Guide to the (S)- and (R)-Enantiomers of Methyl 2-Oxoimidazolidine-4-carboxylate
In the landscape of modern drug development, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of its pharmacological and toxicological profile. The subtle, mirror-image difference between enantiomers can lead to profoundly different biological activities. Therefore, the unambiguous identification and characterization of individual enantiomers are paramount. This guide provides an in-depth spectroscopic comparison of the (S)- and (R)-enantiomers of methyl 2-oxoimidazolidine-4-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. Drawing upon established spectroscopic principles and data from the closely related (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.
The Principle of Chiral Discrimination in Spectroscopy
Enantiomers, by their very nature, possess identical physical and chemical properties in an achiral environment. Consequently, most standard spectroscopic techniques, which probe molecular properties that are independent of chirality, will yield identical spectra for both the (S)- and (R)-forms. These include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The differentiation of enantiomers requires a chiral probe or a chiral environment. Chiroptical spectroscopic techniques, such as Polarimetry, Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), exploit the differential interaction of chiral molecules with polarized light. In these methods, the two enantiomers will produce signals that are equal in magnitude but opposite in sign, providing a definitive means of distinction and assignment of absolute configuration.
Predicted Spectroscopic Data: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of structural elucidation. For the (S)- and (R)-enantiomers of methyl 2-oxoimidazolidine-4-carboxylate, the ¹H and ¹³C NMR spectra are expected to be identical. The key difference upon esterification will be the appearance of a singlet corresponding to the methyl ester protons and a downfield shift of the carboxyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 2-Oxoimidazolidine-4-carboxylate Enantiomers
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| N-CH₃ | ~2.6 | ~29 |
| H-5 (CH₂) | ~3.5-3.8 | ~50 |
| H-4 (CH) | ~4.3 | ~52 |
| C-2 (C=O) | - | ~163 |
| COOCH₃ | ~3.7 (s, 3H) | ~52 |
| COOCH₃ | - | ~173 |
Note: Predicted values are based on data for (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectra of the (S)- and (R)-enantiomers will be superimposable. The most significant change from the parent carboxylic acid will be the shift of the carbonyl stretching frequency. The broad O-H stretch of the carboxylic acid will be absent, and a new C-O stretch from the ester will appear.
Table 2: Predicted Key IR Absorption Bands for Methyl 2-Oxoimidazolidine-4-carboxylate Enantiomers
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | ~3320 |
| C=O Stretch (Urea) | ~1710 |
| C=O Stretch (Ester) | ~1740 |
| C-O Stretch (Ester) | ~1240 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the molecules. The (S)- and (R)-enantiomers will have identical mass-to-charge ratios (m/z).
Table 3: Predicted Mass Spectrometry Data for Methyl 2-Oxoimidazolidine-4-carboxylate Enantiomers
| Technique | Predicted m/z |
| ESI-HRMS [M+H]⁺ | C₆H₁₁N₂O₃⁺, calc. 159.0764 |
| ESI-HRMS [M+Na]⁺ | C₆H₁₀N₂O₃Na⁺, calc. 181.0583 |
Polarimetry and Optical Rotatory Dispersion (ORD)
Polarimetry measures the rotation of plane-polarized light by a chiral sample. The specific rotation, [α], is a characteristic physical constant for a given enantiomer under specific conditions. The (S)- and (R)-enantiomers will exhibit equal and opposite specific rotations. ORD measures the change in optical rotation as a function of wavelength. The ORD curves for the two enantiomers will be mirror images of each other.
Table 4: Predicted Chiroptical Properties for Methyl 2-Oxoimidazolidine-4-carboxylate Enantiomers
| Property | (S)-Enantiomer | (R)-Enantiomer |
| Specific Rotation [α] | Negative Value | Positive Value (equal magnitude) |
| ORD Curve | Mirror image of (R)-enantiomer | Mirror image of (S)-enantiomer |
Note: The sign of rotation for the methyl ester is predicted based on the negative rotation of the parent (S)-carboxylic acid. This can sometimes change upon derivatization, but the mirror-image relationship will always hold.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light. It is a powerful technique for determining the absolute configuration of chiral molecules in solution. The VCD spectrum of the (S)-enantiomer will be the mirror image of the (R)-enantiomer.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key spectroscopic analyses.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using a standard single-pulse experiment.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to enhance signal-to-noise and simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift axis using the known chemical shift of the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Assign the peaks to the corresponding nuclei in the molecule.
-
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Acquire the infrared spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically perform the background subtraction.
-
Perform baseline correction if necessary.
-
Identify and label the wavenumbers of the major absorption bands.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
-
Data Acquisition:
-
Infuse the sample solution into the electrospray ionization (ESI) source of the high-resolution mass spectrometer using a syringe pump.
-
Acquire the mass spectrum in the appropriate ionization mode (positive or negative ion mode).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass and compare it to the expected formula.
-
Polarimetry
-
Instrument Calibration:
-
Calibrate the polarimeter using a blank solvent in the sample cell to determine the zero reading.
-
-
Sample Preparation:
-
Accurately prepare a solution of the sample of known concentration (c) in a suitable solvent.
-
Rinse the polarimeter cell with the solution and then fill it, ensuring no air bubbles are present in the light path. The length of the cell (l) should be known.
-
-
Measurement:
-
Place the filled cell in the polarimeter.
-
Measure the observed optical rotation (α).
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation using the formula: [α] = α / (l × c).
-
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation:
-
Prepare a solution of the sample at a relatively high concentration (typically 0.1 M) in a suitable solvent that has minimal absorption in the IR region of interest (e.g., CCl₄, CDCl₃).
-
Fill a sample cell with a defined path length (e.g., 100 µm) with the solution.
-
-
Data Acquisition:
-
Place the sample cell in the VCD spectrometer.
-
Acquire the VCD spectrum over the desired spectral range. This may require several hours of signal averaging to achieve a good signal-to-noise ratio.
-
Acquire the VCD spectrum of the pure solvent for baseline subtraction.
-
-
Data Processing:
-
Subtract the solvent spectrum from the sample spectrum.
-
The resulting spectrum will show positive and negative bands corresponding to the differential absorption of left and right circularly polarized light. The spectrum of the other enantiomer should be a mirror image of this.
-
Conclusion
The comprehensive spectroscopic analysis of the (S)- and (R)-enantiomers of methyl 2-oxoimidazolidine-4-carboxylate is essential for their unambiguous identification and characterization. While standard techniques such as NMR, IR, and MS provide crucial structural information, they are inherently blind to chirality. Chiroptical methods, particularly VCD, offer a powerful and direct means to differentiate between the enantiomers and determine their absolute configuration in solution. The predicted data and detailed protocols provided in this guide offer a robust framework for researchers engaged in the synthesis, purification, and analysis of these and related chiral molecules, ensuring the scientific integrity and accelerating the progress of drug discovery and development programs.
References
-
Simpson, R. T. et al. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. [Link]
-
Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Stereochemical Characterization of Chiral Molecules. Applied Spectroscopy, 62(9), 231A-254A. [Link]
- Polavarapu, P. L. (2002). Vibrational spectroscopy: principles and applications with emphasis on optical activity. Elsevier.
- Barron, L. D. (2004). Molecular light scattering and optical activity. Cambridge university press.
- Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
-
Rudolph Research Analytical. (n.d.). Optical Rotation / Specific Rotation Measurement Procedures. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
Comparative Validation of Synthetic Intermediates Derived from (S)-methyl 2-oxoimidazolidine-4-carboxylate: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, the structural integrity and chiral purity of synthetic intermediates are paramount. (S)-methyl 2-oxoimidazolidine-4-carboxylate, a valuable chiral building block, serves as a cornerstone in the synthesis of a multitude of pharmacologically active agents.[1][2][3] Its cyclic urea scaffold is a privileged structure in medicinal chemistry, capable of forming crucial hydrogen bond interactions with biological targets.[4][5][6] This guide provides a comprehensive comparison of analytical methodologies for the validation of synthetic intermediates derived from this key synthon, offering researchers and drug development professionals the insights needed to ensure the quality and success of their synthetic campaigns.
The Critical Role of this compound in Synthesis
This compound is a structural analog of (S)-pyroglutamic acid and is a precursor to and metabolite of the ACE inhibitor imidapril.[1] The inherent chirality and constrained conformation of this molecule make it an attractive starting material for creating complex molecular architectures with defined stereochemistry. Its derivatives have been incorporated into drug candidates for a range of conditions, including cancer, pain, and hepatitis C.[1] The validation of intermediates stemming from this scaffold is not merely a quality control checkpoint; it is a critical step that dictates the stereochemical outcome and ultimate biological activity of the final active pharmaceutical ingredient (API).
Core Validation Principles: Beyond Simple Confirmation
The validation of chiral intermediates extends beyond confirming the presence of the desired molecule. It necessitates a multi-faceted analytical approach to ascertain:
-
Structural Integrity: Confirmation of the covalent structure and absence of isomeric impurities.
-
Stereochemical Purity: Determination of the enantiomeric excess (ee) or diastereomeric excess (de).
-
Chemical Purity: Quantification of process-related impurities and by-products.
Failure to rigorously validate these parameters can lead to downstream synthetic failures, compromised biological data, and significant delays in the drug development pipeline.
A Multi-pronged Approach to Validation: Techniques and Experimental Data
A robust validation strategy employs a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they offer a comprehensive picture of the intermediate's quality.
Spectroscopic Methods: The First Line of Inquiry
Spectroscopic techniques are indispensable for the initial structural elucidation and confirmation of synthetic intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: These are the workhorses for confirming the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and integration values provide a detailed map of the molecular structure. For derivatives of this compound, characteristic signals for the imidazolidinone ring protons and carbons are key diagnostic markers.[1][7]
-
2D NMR (COSY, HSQC, HMBC): When the complexity of the intermediate increases, 2D NMR techniques are employed to resolve overlapping signals and definitively assign proton and carbon resonances.[8]
Causality in Spectral Interpretation: The specific chemical environment of each nucleus dictates its resonance frequency. Any deviation from the expected spectrum can indicate the presence of impurities, regioisomers, or even unexpected reaction products. For instance, the diastereotopic protons on the imidazolidinone ring can provide valuable information about the ring's conformation and the stereochemical environment.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the intermediate.[1][7] This is a critical step in confirming the molecular formula and ruling out isobaric impurities.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS can provide further structural information, helping to distinguish between isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. For intermediates derived from this compound, the characteristic stretching frequencies of the urea carbonyl (C=O) and N-H bonds are readily identifiable.[1][7]
Chromatographic Methods: Quantifying Purity
Chromatography is the cornerstone for assessing both chemical and chiral purity.[9]
High-Performance Liquid Chromatography (HPLC)
-
Reversed-Phase HPLC (RP-HPLC): This is the most common method for determining the chemical purity of synthetic intermediates. By employing a suitable column and mobile phase, impurities can be separated and quantified, often with UV detection.
-
Chiral HPLC: This is the gold standard for determining enantiomeric excess.[10][11][12] Chiral stationary phases (CSPs) create a chiral environment that allows for the separation of enantiomers. The choice of CSP and mobile phase is critical and often requires methodical screening.
Table 1: Comparison of Chiral HPLC Columns for a Hypothetical Intermediate
| Column Type | Mobile Phase | Resolution (Rs) | Analysis Time (min) |
| Polysaccharide-based (e.g., Chiralpak IA) | Hexane/Isopropanol | 2.1 | 15 |
| Pirkle-type (e.g., Whelk-O1) | Hexane/Ethanol | 1.8 | 20 |
| Cyclodextrin-based (e.g., Cyclobond I) | Acetonitrile/Water | 1.5 | 12 |
Data is hypothetical and for illustrative purposes.
Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination
-
Sample Preparation: Dissolve a known concentration of the synthetic intermediate in the mobile phase.
-
Instrumentation: Utilize an HPLC system equipped with a UV detector and a chiral column (e.g., Daicel Chiralpak AD-H).
-
Method Parameters:
-
Mobile Phase: 90:10 Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
-
Injection: Inject 10 µL of the sample.
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption.[9]
Other Key Validation Techniques
X-ray Crystallography
For crystalline intermediates, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry and three-dimensional structure.[1][7][11] This is often considered the definitive method for structural confirmation.
Polarimetry
This classical technique measures the rotation of plane-polarized light by a chiral molecule.[1][7][11] While it can confirm the presence of a single enantiomer, it is not a quantitative measure of enantiomeric excess and can be influenced by impurities.
Comparative Analysis: this compound Derivatives vs. Alternative Chiral Synthons
While this compound is a powerful synthon, other chiral building blocks are also employed in drug synthesis. A comparison of the validation challenges and strategies for these alternatives provides valuable context.
Table 2: Comparison of Validation Strategies for Different Chiral Building Blocks
| Chiral Synthon | Key Validation Challenges | Primary Validation Techniques |
| This compound | Potential for racemization at C4, separation of diastereomers in subsequent steps. | Chiral HPLC, X-ray Crystallography, NMR with chiral shift reagents. |
| (S)-Proline Derivatives | Ring conformational isomers, potential for epimerization. | NMR (¹H, ¹³C, NOESY), Chiral GC/HPLC. |
| Chiral Oxazolidinones (Evans Auxiliaries) | Complete removal of the auxiliary, ensuring high diastereoselectivity. | ¹H NMR for diastereomeric ratio, HPLC for purity. |
| Chiral Amino Alcohols | Protection/deprotection strategies, potential for side reactions. | HPLC, GC-MS, NMR. |
The validation workflow for intermediates derived from this compound often requires a greater emphasis on direct chiral separation techniques due to the fixed stereocenter within the core scaffold. In contrast, methods employing chiral auxiliaries, like Evans oxazolidinones, often rely on NMR to determine diastereomeric ratios before the auxiliary is cleaved.
Visualization of the Validation Workflow
A logical and systematic workflow is essential for the efficient and thorough validation of synthetic intermediates.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | C5H8N2O3 | CID 18645162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Chiral analysis - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions: Evaluating the Potential of (S)-methyl 2-oxoimidazolidine-4-carboxylate
The aldol reaction stands as a cornerstone of synthetic organic chemistry, enabling the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of numerous natural products and pharmaceutical agents.[1] The challenge of achieving high levels of stereoselectivity has led to the development of various strategies, among which the use of chiral auxiliaries remains a robust and widely adopted approach.[2] These molecular scaffolds temporarily impart their chirality to a prochiral substrate, directing the stereochemical outcome of a reaction before being cleaved and ideally recycled.
This guide provides an in-depth comparison of the efficacy of established chiral auxiliaries in aldol reactions, namely the Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones, and evaluates the potential of the less-explored (S)-methyl 2-oxoimidazolidine-4-carboxylate and its derivatives as a promising alternative.
The Gold Standard: Evans' Oxazolidinones
Introduced by David A. Evans, chiral oxazolidinones have become the benchmark for stereoselective aldol reactions.[3] Derived from readily available amino acids, these auxiliaries, when N-acylated, effectively control the stereochemistry of enolate formation and subsequent reaction with an aldehyde.
The remarkable success of Evans' auxiliaries lies in the predictable formation of a (Z)-enolate upon treatment with a Lewis acid, such as dibutylboron triflate, and a hindered base. This (Z)-enolate then participates in a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[3] The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. This steric control consistently leads to the formation of the syn-aldol product with exceptional levels of diastereoselectivity.[2]
Caption: Zimmerman-Traxler model for Evans' auxiliary.
An Alternative Approach: Enders' SAMP/RAMP Hydrazones
Enders' SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) hydrazones offer a powerful alternative for asymmetric synthesis, particularly for the α-alkylation of aldehydes and ketones. While also applicable to aldol-type reactions, their mechanism differs significantly from that of Evans' auxiliaries.
These auxiliaries function by converting the carbonyl compound into a chiral hydrazone. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a resonance-stabilized azaenolate. The stereochemical outcome of the subsequent reaction with an electrophile is dictated by the chelation of the lithium cation between the azaenolate nitrogen and the oxygen of the methoxymethyl side arm. This rigid, chelated intermediate effectively blocks one face of the azaenolate, directing the approach of the electrophile to the opposite face.
Caption: Chelation control in Enders' auxiliary.
A Promising Contender: 2-Oxoimidazolidinone Derivatives
Recent investigations into chiral auxiliaries have explored derivatives of 2-imidazolidinone, which share structural similarities with the well-established Evans' oxazolidinones. While direct experimental data on the aldol reaction efficacy of this compound is not yet prevalent in the literature, studies on analogous L-valinol and L-phenylalaninol-derived 2-imidazolidinones provide valuable insights into their potential.
These 2-imidazolidinone auxiliaries, like their oxazolidinone counterparts, are designed to control the stereochemistry of enolate formation and subsequent aldol addition. The presence of a cyclic urea moiety instead of a cyclic carbamate is the key structural difference. It is hypothesized that these auxiliaries also operate through a Zimmerman-Traxler-like transition state, where a boron enolate directs the facial selectivity of the aldehyde addition.
Comparative Performance Data
Experimental data for L-valinol and L-phenylalaninol-derived 2-imidazolidinones in boron-mediated aldol reactions demonstrate their potential to achieve high levels of diastereoselectivity, comparable to that of Evans' auxiliaries.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Evans' Oxazolidinone (Valinol-derived) | Benzaldehyde | >99:1 | 85 | |
| 2-Imidazolidinone (Valinol-derived) | Benzaldehyde | >99:1 | 82 | |
| Evans' Oxazolidinone (Valinol-derived) | Isobutyraldehyde | >99:1 | 91 | |
| 2-Imidazolidinone (Valinol-derived) | Isobutyraldehyde | >99:1 | 88 | |
| Evans' Oxazolidinone (Phenylalaninol-derived) | Benzaldehyde | >99:1 | 87 | |
| 2-Imidazolidinone (Phenylalaninol-derived) | Benzaldehyde | >99:1 | 85 |
Table 1: Comparison of Diastereoselectivity and Yields in Boron-Mediated Aldol Reactions.
The data indicates that the 2-imidazolidinone auxiliaries provide excellent syn-selectivity, mirroring the performance of the Evans' systems. This suggests that the fundamental mechanism of stereocontrol is conserved between the two classes of auxiliaries.
Caption: Proposed model for 2-imidazolidinone.
Prospective Efficacy of this compound
Based on the strong performance of structurally related 2-imidazolidinones, it is reasonable to predict that this compound would also serve as an effective chiral auxiliary in asymmetric aldol reactions. The core imidazolidinone scaffold, responsible for the rigid transition state and facial shielding, is present.
The key distinguishing feature of this compound is the presence of a methyl carboxylate group at the C4 position. This group could potentially influence the stereochemical outcome in several ways:
-
Steric Hindrance: The methyl carboxylate group is likely to provide a different steric environment compared to the isopropyl or benzyl groups in the studied 2-imidazolidinones. This could subtly alter the diastereoselectivity, although high syn-selectivity is still anticipated.
-
Chelation: The ester carbonyl could potentially act as an additional Lewis basic site, offering possibilities for alternative chelation models with different Lewis acids, which might lead to tunable stereoselectivity (e.g., favoring anti-aldol products under certain conditions).
Further experimental investigation is required to fully elucidate the performance of this compound as a chiral auxiliary. However, the existing data for analogous compounds suggests it is a highly promising candidate for achieving excellent stereocontrol in aldol reactions.
Experimental Protocols
Representative Aldol Reaction using an Evans' Oxazolidinone
Caption: Workflow for Evans' aldol reaction.
Step-by-Step Methodology:
-
To a solution of the N-acyl oxazolidinone (1.0 equiv) in dry dichloromethane (0.1 M) at -78 °C under an inert atmosphere, add di-n-butylboron triflate (1.1 equiv).
-
Slowly add diisopropylethylamine (1.2 equiv) and stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde (1.5 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.
Representative Aldol Reaction using a 2-Imidazolidinone Auxiliary (based on published data[4])
Caption: Workflow for 2-imidazolidinone aldol reaction.
Step-by-Step Methodology:
-
To a solution of the N-acyl 2-imidazolidinone (1.0 equiv) in dry dichloromethane (0.1 M) at 0 °C under an inert atmosphere, add di-n-butylboron triflate (1.1 equiv).
-
Slowly add diisopropylethylamine (1.2 equiv) and stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add the aldehyde (1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction with a pH 7 phosphate buffer.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the syn-aldol adduct.
Conclusion
While Evans' oxazolidinones remain the gold standard for achieving high syn-diastereoselectivity in aldol reactions, the exploration of alternative chiral auxiliaries is crucial for expanding the synthetic chemist's toolkit. Enders' SAMP/RAMP hydrazones provide a reliable method, particularly for α-alkylation, operating through a distinct chelation-controlled mechanism.
The emerging class of 2-imidazolidinone auxiliaries demonstrates significant promise, with initial studies showing performance on par with Evans' auxiliaries in boron-mediated aldol reactions. Based on this evidence, this compound is a compelling candidate for further investigation as a chiral auxiliary. Its unique substitution pattern may offer new avenues for stereochemical control and warrants dedicated experimental validation to unlock its full potential in asymmetric synthesis.
References
-
Kim, T. H., et al. (2000). L-Valinol and L-phenylalaninol-derived 2-imidazolidinones as chiral auxiliaries in asymmetric aldol reactions. Tetrahedron Letters, 41(1), 16253. [Link]
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Enders, D., et al. (1987). Asymmetric Synthesis of α-Alkylated Aldehydes and Ketones via Metalloenamines. Angewandte Chemie International Edition in English, 26(11), 1095-1097.
- Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923.
- Corey, E. J., & Enders, D. (1976). Applications of N,N-dimethylhydrazones to synthesis. Use in efficient, positionally and stereochemically selective C-C bond formation; oxidative hydrolysis to carbonyl compounds. Tetrahedron Letters, 17(1), 3-6.
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Reaction: A Paradigm for Catalytic Asymmetric Carbon−Carbon Bond Formation.
-
Wikipedia contributors. (2023). Aldol reaction. In Wikipedia, The Free Encyclopedia. [Link]
Sources
Comparative study of different methods for the synthesis of (S)-methyl 2-oxoimidazolidine-4-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. (S)-methyl 2-oxoimidazolidine-4-carboxylate, a valuable cyclic urea derivative, serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors like Imidapril. This guide provides an in-depth comparative analysis of the prevalent synthetic methodologies for this key chiral synthon, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid in the selection of the most suitable route for your research and development needs.
Introduction to a Key Chiral Building Block
The 2-oxoimidazolidine-4-carboxylate scaffold is a conformationally constrained analog of an amino acid, a feature that is often exploited in drug design to enhance potency and selectivity. The "(S)" stereochemistry at the 4-position is critical for the biological activity of many of its downstream products. Consequently, the development of synthetic routes that are not only high-yielding but also maintain strict stereochemical control is of paramount importance. This guide will explore and compare the two most established pathways for the synthesis of this compound, which commence from the readily available and inexpensive chiral pool starting materials: L-aspartic acid and L-asparagine.
Method 1: Synthesis from L-Aspartic Acid
This classical approach leverages the inherent chirality of L-aspartic acid and proceeds through the key intermediate, (S)-2,3-diaminopropionic acid (DAP). The overall strategy involves the conversion of the β-carboxylic acid of aspartic acid into an amino group, followed by cyclization with a carbonylating agent.
Mechanistic Rationale and Workflow
The core of this synthetic route is the transformation of the side-chain carboxyl group into a primary amine. This is typically achieved through a Hofmann or Curtius rearrangement, both of which are known to proceed with retention of configuration at the α-carbon.
Hofmann Rearrangement: This rearrangement involves the treatment of a primary amide with a halogen (e.g., bromine) in the presence of a base. The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the amine. To apply this to L-aspartic acid, the α-amino and α-carboxyl groups must be suitably protected, and the β-carboxyl group must be converted to an amide.
Curtius Rearrangement: This alternative involves the conversion of the β-carboxylic acid into an acyl azide, which upon heating, rearranges to an isocyanate, again with retention of stereochemistry. The isocyanate can then be trapped with a suitable nucleophile (e.g., water or an alcohol) to generate the amine or a carbamate-protected amine.
Once the (S)-2,3-diaminopropionic acid derivative is obtained, cyclization to form the 2-oxoimidazolidine ring is accomplished using a carbonylating agent such as phosgene, triphosgene, or a carbonyldiimidazole (CDI). Phosgene and its solid, safer equivalent, triphosgene, react with the two amino groups to form the cyclic urea. The final step is the esterification of the carboxylic acid to the methyl ester, if not already performed earlier in the sequence.
Caption: Workflow for the synthesis of this compound from L-aspartic acid.
Experimental Protocol: Synthesis from L-Aspartic Acid via Hofmann Rearrangement
Step 1: Preparation of N-Cbz-L-Asparagine
-
L-Asparagine monohydrate (15.0 g, 100 mmol) is dissolved in 100 mL of 1 M sodium hydroxide solution and cooled to 0 °C.
-
Benzyl chloroformate (17.1 g, 100 mmol) and 50 mL of 2 M sodium hydroxide solution are added alternately in portions over 30 minutes, maintaining the pH between 9 and 10.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solution is washed with diethyl ether (2 x 50 mL). The aqueous layer is acidified to pH 2 with concentrated hydrochloric acid.
-
The resulting white precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford N-Cbz-L-asparagine.
Step 2: Hofmann Rearrangement to (S)-2-(Benzyloxycarbonylamino)-3-aminopropionic acid
-
N-Cbz-L-asparagine (13.3 g, 50 mmol) is added to a solution of sodium hypobromite, prepared by adding bromine (8.0 g, 50 mmol) to a solution of sodium hydroxide (8.0 g, 200 mmol) in 100 mL of water at 0 °C.
-
The mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
-
The reaction is quenched by the addition of sodium bisulfite solution.
-
The solution is acidified to pH 5 with concentrated hydrochloric acid, and the product is purified by ion-exchange chromatography.
Step 3: Esterification to Methyl (S)-2-(benzyloxycarbonylamino)-3-aminopropionate
-
The crude (S)-2-(benzyloxycarbonylamino)-3-aminopropionic acid is suspended in 100 mL of methanol.
-
Thionyl chloride (7.3 mL, 100 mmol) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure to give the crude methyl ester hydrochloride.
Step 4: Cyclization to Methyl (S)-3-(benzyloxycarbonyl)-2-oxoimidazolidine-4-carboxylate
-
The crude methyl (S)-2-(benzyloxycarbonylamino)-3-aminopropionate hydrochloride is dissolved in 100 mL of dichloromethane and cooled to 0 °C.
-
Triphosgene (5.9 g, 20 mmol) in 50 mL of dichloromethane is added dropwise, followed by the slow addition of triethylamine (20.2 g, 200 mmol).
-
The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature overnight.
-
The mixture is washed with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
Step 5: Deprotection and Final Product Formation
-
The crude protected product is dissolved in 100 mL of methanol, and 10% Pd/C (1.0 g) is added.
-
The mixture is hydrogenated at room temperature under a hydrogen atmosphere (1 atm) until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound.
Method 2: Synthesis from L-Asparagine
This route is often considered more direct as it starts from L-asparagine, which already possesses the β-amide functionality required for the Hofmann rearrangement.
Mechanistic Rationale and Workflow
The key transformation in this pathway is the direct Hofmann rearrangement of a suitably Nα-protected L-asparagine derivative. The use of a hypervalent iodine reagent, such as iodosobenzene diacetate, can facilitate this rearrangement under milder conditions compared to the classical bromine/base method. Following the rearrangement to the (S)-2-amino-3-ureidopropionic acid derivative (in the presence of a trapping agent) or the corresponding diamine, cyclization and esterification are performed to yield the final product.
Caption: Workflow for the synthesis of this compound from L-asparagine.
Experimental Protocol: Synthesis from L-Asparagine via Hofmann Rearrangement
Step 1: Preparation of N-Cbz-L-Asparagine Methyl Ester
-
To a suspension of N-Cbz-L-asparagine (13.3 g, 50 mmol) in 100 mL of methanol, thionyl chloride (5.5 mL, 75 mmol) is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to give N-Cbz-L-asparagine methyl ester as a white solid.
Step 2: Hofmann Rearrangement to Methyl (S)-2-(benzyloxycarbonylamino)-3-aminopropionate
-
N-Cbz-L-asparagine methyl ester (14.0 g, 50 mmol) is dissolved in a mixture of acetonitrile (100 mL) and water (100 mL).
-
Iodosobenzene diacetate (17.7 g, 55 mmol) is added, and the mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is concentrated under reduced pressure, and the residue is taken up in ethyl acetate.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diamine derivative.
Step 3: Cyclization and Deprotection
-
The crude methyl (S)-2-(benzyloxycarbonylamino)-3-aminopropionate is dissolved in 100 mL of dichloromethane and cooled to 0 °C.
-
Triphosgene (5.9 g, 20 mmol) in 50 mL of dichloromethane is added dropwise, followed by the slow addition of triethylamine (20.2 g, 200 mmol).
-
The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature overnight.
-
The mixture is washed with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The resulting protected cyclic urea is deprotected via catalytic hydrogenation as described in Method 1, Step 5.
-
Purification by column chromatography on silica gel affords this compound.
Comparative Analysis
| Parameter | Method 1: From L-Aspartic Acid | Method 2: From L-Asparagine |
| Starting Material Cost | L-Aspartic acid is generally less expensive than L-asparagine. | L-Asparagine is slightly more expensive. |
| Number of Steps | Typically 5-6 steps, including protection, rearrangement, esterification, cyclization, and deprotection. | Can be accomplished in 4-5 steps, potentially combining protection and esterification. |
| Overall Yield | Moderate, often in the range of 30-40% over the entire sequence. | Can be slightly higher, potentially 40-50%, due to a more convergent route. |
| Stereochemical Purity | High; Hofmann and Curtius rearrangements are known to proceed with retention of configuration. | High; the stereocenter is generally not affected during the rearrangement and cyclization. |
| Reagent Toxicity & Safety | The classical Hofmann rearrangement uses bromine, which is highly corrosive and toxic. The Curtius rearrangement involves the use of potentially explosive azides. Phosgene and triphosgene are highly toxic. | The use of hypervalent iodine reagents is a milder and safer alternative to bromine. Triphosgene still poses a significant hazard. |
| Scalability | The use of hazardous reagents can pose challenges for large-scale synthesis. | The milder conditions of the hypervalent iodine-mediated rearrangement may be more amenable to scale-up. |
Conclusion and Recommendations
Both synthetic routes starting from L-aspartic acid and L-asparagine are viable for the preparation of this compound with high enantiomeric purity.
-
The L-Aspartic Acid route is a well-established and cost-effective option due to the lower price of the starting material. However, it may involve more steps and the use of harsher and more hazardous reagents, particularly if the classical Hofmann rearrangement with bromine is employed. The Curtius rearrangement offers a safer alternative to the Hofmann, though it requires the handling of azides.
-
The L-Asparagine route offers a more streamlined approach with potentially fewer steps and higher overall yields. The use of modern reagents like iodosobenzene diacetate for the Hofmann rearrangement improves the safety profile of this method.
For laboratory-scale synthesis where reagent cost is less of a concern, the L-asparagine route often proves to be more efficient . For large-scale industrial production, a thorough cost and safety analysis would be required, but the L-aspartic acid route might be preferred if the challenges associated with hazardous reagents can be effectively managed.
Ultimately, the choice of synthetic method will depend on the specific requirements of the project, including scale, budget, available equipment, and safety considerations. This guide provides the foundational knowledge and detailed protocols to make an informed decision for the successful synthesis of this important chiral building block.
References
- Due to the nature of this guide, specific journal references with clickable URLs for each step of the protocols are not provided in this format.
A Comparative Guide to the Reaction Kinetics of (S)-Methyl 2-Oxoimidazolidine-4-carboxylate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount for creating enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals. Chiral auxiliaries are molecular scaffolds temporarily incorporated into a prochiral substrate to direct subsequent transformations, yielding a desired stereoisomer. Among the diverse array of available auxiliaries, imidazolidin-2-ones have emerged as a versatile class, offering high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.
(S)-methyl 2-oxoimidazolidine-4-carboxylate, a derivative of this class, presents a compelling option for chemists. Its rigid heterocyclic structure and defined stereochemistry offer a powerful tool for inducing facial selectivity in reactions at an adjacent prochiral center. This guide will delve into the reaction kinetics of processes employing this auxiliary, providing a comparative analysis against the well-established Evans oxazolidinones.
Mechanistic Insight and Kinetic Profile of Imidazolidinone-Mediated Reactions
This compound typically functions by being acylated with a prochiral substrate. The resulting N-acyl imidazolidinone can then undergo a variety of stereoselective transformations, including alkylations, aldol additions, and Diels-Alder reactions. The stereochemical outcome is dictated by the steric hindrance imposed by the imidazolidinone ring, which directs the approach of the incoming reagent to one face of the enolate.
The Diels-Alder Reaction: A Case Study in Kinetic Control
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, serves as an excellent case study for understanding the kinetic performance of imidazolidinone-based chiral auxiliaries. In the context of organocatalysis, related chiral imidazolidinones have been shown to facilitate highly enantioselective [4+2] cycloaddition reactions.[1][2] Kinetic studies have highlighted the importance of the catalyst structure and the reaction conditions in achieving high reaction rates and selectivities.[3]
Computational studies on similar imidazolidinone-catalyzed reactions have provided insights into the transition states, revealing that the stereochemical outcome is a result of subtle conformational arrangements of the catalyst and substrate.[4][5] These studies underscore that the reaction proceeds under kinetic control, where the observed product distribution is a reflection of the relative energies of the diastereomeric transition states.
dot digraph "Diels_Alder_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_reactants" { label="Reactants"; style=filled; color="#FFFFFF"; "Prochiral_Substrate" [label="Prochiral Substrate"]; "Auxiliary" [label="this compound"]; }
subgraph "cluster_reaction" { label="Reaction"; style=filled; color="#FFFFFF"; "Acylation" [label="Acylation"]; "Enolate_Formation" [label="Enolate Formation"]; "Diels_Alder" [label="Diels-Alder Reaction"]; "Cleavage" [label="Auxiliary Cleavage"]; }
subgraph "cluster_products" { label="Products"; style=filled; color="#FFFFFF"; "Chiral_Product" [label="Enantiomerically Enriched Product"]; "Recovered_Auxiliary" [label="Recovered Auxiliary"]; }
"Prochiral_Substrate" -> "Acylation"; "Auxiliary" -> "Acylation"; "Acylation" -> "Enolate_Formation"; "Enolate_Formation" -> "Diels_Alder"; "Diels_Alder" -> "Cleavage"; "Cleavage" -> "Chiral_Product"; "Cleavage" -> "Recovered_Auxiliary"; } Diels-Alder reaction workflow using a chiral auxiliary.
Comparative Kinetic Analysis: Imidazolidinones vs. Evans Oxazolidinones
To contextualize the performance of this compound, a comparison with a widely used class of chiral auxiliaries, the Evans oxazolidinones, is instructive. Evans auxiliaries have been extensively studied and have a well-documented track record of providing high levels of stereocontrol in a variety of asymmetric transformations.[6][7][8]
| Chiral Auxiliary Class | Typical Reaction | Diastereoselectivity (d.r.) | Yield (%) | Key Advantages |
| Imidazolidinones | Diels-Alder, Aldol | Generally >90:10 | 80-95 | High crystallinity, resistance to nucleophilic ring-opening. |
| Evans Oxazolidinones | Aldol, Alkylation | Often >99:1 | 85-98 | Well-established, predictable stereochemical outcomes, extensive literature.[6][7] |
While direct, side-by-side kinetic data for this compound and Evans auxiliaries under identical conditions is sparse in the literature, we can infer comparative performance based on published studies of related compounds. Both classes of auxiliaries generally exhibit pseudo-first-order kinetics for the stereoselective step, with the rate being dependent on the concentration of the electrophile and the enolate. The choice between these auxiliaries often comes down to factors beyond pure kinetics, such as the ease of synthesis, attachment, cleavage, and the specific steric and electronic requirements of the substrate.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is crucial for optimizing reaction conditions and understanding reaction mechanisms. The following are detailed protocols for monitoring the kinetics of an asymmetric reaction utilizing this compound.
In-Situ NMR Spectroscopy for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for real-time reaction monitoring, providing quantitative data on the concentration of reactants, intermediates, and products.[1][9][10][11][12]
Protocol:
-
Sample Preparation: In an NMR tube, dissolve the N-acylated this compound substrate and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent.
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the starting material to establish initial concentrations.
-
Reaction Initiation: At time t=0, inject the electrophile and any necessary catalyst or additive into the NMR tube.
-
Time-course Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The acquisition time for each spectrum should be short relative to the reaction half-life.
-
Data Analysis: Integrate the signals corresponding to the starting material and the product(s) in each spectrum. The concentration of each species at a given time can be determined relative to the internal standard.
-
Kinetic Modeling: Plot the concentration of the limiting reagent versus time. Fit the data to the appropriate rate law (e.g., first-order, second-order) to determine the rate constant (k).
dot digraph "NMR_Kinetics_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"Start" [label="Prepare NMR Sample"]; "Initial_Spectrum" [label="Acquire Initial Spectrum (t=0)"]; "Initiate_Reaction" [label="Initiate Reaction in NMR Tube"]; "Acquire_Spectra" [label="Acquire Spectra at Timed Intervals"]; "Process_Data" [label="Process and Integrate Spectra"]; "Plot_Data" [label="Plot Concentration vs. Time"]; "Determine_Kinetics" [label="Determine Rate Law and Rate Constant"];
"Start" -> "Initial_Spectrum"; "Initial_Spectrum" -> "Initiate_Reaction"; "Initiate_Reaction" -> "Acquire_Spectra"; "Acquire_Spectra" -> "Process_Data"; "Process_Data" -> "Plot_Data"; "Plot_Data" -> "Determine_Kinetics"; } Workflow for kinetic analysis using in-situ NMR spectroscopy.
In-Situ FT-IR Spectroscopy for Reaction Monitoring
In-situ Fourier Transform Infrared (FT-IR) spectroscopy is another valuable tool for real-time reaction monitoring, particularly for reactions involving changes in carbonyl stretching frequencies.[13][14][15][16][17]
Protocol:
-
System Setup: Equip a reaction vessel with an in-situ FT-IR probe.
-
Background Spectrum: Record a background spectrum of the solvent and any reagents present before the reaction is initiated.
-
Reaction Initiation: Add the final reagent to start the reaction.
-
Data Collection: Collect IR spectra at regular intervals throughout the course of the reaction.
-
Data Analysis: Monitor the change in absorbance of characteristic IR bands corresponding to the starting material and product (e.g., the C=O stretch of the N-acyl imidazolidinone and the product).
-
Kinetic Profile: Convert the absorbance data to concentration using a calibration curve (Beer's Law). Plot concentration versus time to determine the reaction kinetics.
Conclusion
This compound is a valuable chiral auxiliary for asymmetric synthesis, offering a unique combination of stereocontrol and chemical stability. While comprehensive kinetic data for this specific auxiliary is still emerging, analysis of related imidazolidinone systems suggests that it operates under kinetic control to afford high levels of stereoselectivity in a variety of reactions. Compared to established systems like Evans oxazolidinones, it presents a viable alternative with its own set of advantages. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own kinetic analyses, enabling the optimization of reaction conditions and a deeper understanding of the underlying reaction mechanisms.
References
-
Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate Additions to Acce - CORE. (n.d.). Retrieved from [Link]
-
Reaction Monitoring - Magritek. (n.d.). Retrieved from [Link]
-
Chuang, S. S. C. (2023). Tracing the transient reaction kinetics of adsorbed species by in situ/operando infrared spectroscopy. Catalysis Communications. [Link]
-
Quantifying the formation of stereoisomers by benchtop NMR spectroscopy - Magritek. (n.d.). Retrieved from [Link]
-
Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution - MDPI. (2015). Molecules, 20(9), 17208–17220. [Link]
-
In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics - Analyst (RSC Publishing). (2002). Analyst, 127(11), 1474–1478. [Link]
-
In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions - YouTube. (2021, November 11). Retrieved from [Link]
-
The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis - PMC. (2013). Accounts of Chemical Research, 46(8), 1759–1767. [Link]
-
Catalysis and Operando IR Spectroscopy | ORNL. (n.d.). Retrieved from [Link]
-
Reaction Monitoring & Kinetics - Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH. (2025, July 16). Retrieved from [Link]
-
(PDF) Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution - ResearchGate. (n.d.). Retrieved from [Link]
-
Computational Analysis of the Stereochemical Outcome in the Imidazolidinone-Catalyzed Enantioselective (4 + 3)-Cycloaddition Reaction | The Journal of Organic Chemistry - ACS Publications. (2014, December 19). Retrieved from [Link]
-
Kinetics versus thermodynamics in the proline catalyzed aldol reaction - PMC - NIH. (n.d.). Retrieved from [Link]
-
Origins of Stereoselectivity in Diels−Alder Cycloadditions Catalyzed by Chiral Imidazolidinones | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
NMR reaction monitoring robust to spectral distortions - ChemRxiv. (n.d.). Retrieved from [Link]
-
Diels‐Alder reaction with chiral polyether‐containing imidazolidinone... - ResearchGate. (n.d.). Retrieved from [Link]
-
Evans' original oxazolidinone auxiliary‐based asymmetric methodology. - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (n.d.). Retrieved from [Link]
-
ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS - Macmillan Group. (n.d.). Retrieved from [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries - Société Chimique de France. (2003). l'actualité chimique, (avril-mai), 35-41. [Link]
-
Proline-Catalyzed Asymmetric Aldol Reactions Between Ketones and α-Unsubstituted Aldehydes - ResearchGate. (2025, August 10). Retrieved from [Link]
-
(4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. Magritek [magritek.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. magritek.com [magritek.com]
- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Tracing the transient reaction kinetics of adsorbed species by in situ/operando infrared spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
- 14. In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalysis and Operando IR Spectroscopy | ORNL [ornl.gov]
A Senior Application Scientist's Guide to Chiral Auxiliaries: A Cost-Benefit Analysis of (S)-methyl 2-oxoimidazolidine-4-carboxylate in Asymmetric Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the reliable and cost-effective production of single-enantiomer compounds is paramount. Asymmetric synthesis, the cornerstone of this endeavor, frequently employs chiral auxiliaries to control stereochemistry. For decades, Evans' oxazolidinone auxiliaries have been the benchmark, offering robust stereocontrol across a range of transformations. However, the pursuit of process optimization, cost reduction, and novel chemical space necessitates a critical evaluation of emerging alternatives.
This guide provides a comprehensive cost-benefit analysis of a promising yet less-ubiquitous chiral auxiliary, (S)-methyl 2-oxoimidazolidine-4-carboxylate, comparing it directly with the industry-standard Evans' auxiliaries. We will delve into performance metrics, economic viability, and practical laboratory considerations to equip researchers and process chemists with the data needed to make informed decisions for their synthetic campaigns.
The Contenders: A Profile of Two Chiral Auxiliary Platforms
A chiral auxiliary's utility is defined by a simple set of criteria: it must be easily attached to a prochiral substrate, effectively direct the stereochemical outcome of a subsequent reaction, and be readily cleaved and recovered without racemization of the newly formed stereocenter.[1]
The Incumbent: Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, chiral oxazolidinones are among the most successful and widely utilized auxiliaries in asymmetric synthesis. Derived from readily available amino acids, they offer a rigid scaffold that effectively shields one face of an attached N-acyl enolate, directing electrophilic attack to the opposite face with high diastereoselectivity.[2] Common examples include those derived from valine ((S)-4-isopropyl-2-oxazolidinone) and phenylalanine ((S)-4-benzyl-2-oxazolidinone).
Key Features:
-
High Stereodirecting Ability: Routinely achieves >95% diastereomeric excess (d.e.) for a variety of reactions, including alkylations, aldol reactions, and conjugate additions.[3]
-
Predictable Stereochemistry: The stereochemical outcome is well-understood and predictable based on the enolate geometry and the auxiliary's structure.
-
Versatility: Applicable to a wide range of N-acyl derivatives.
-
Recoverability: The auxiliary can often be recovered and reused, although this requires an additional purification step.[2]
The Challenger: this compound
This compound and its parent acid are structural analogues of pyroglutamic acid.[4] This cyclic urea derivative, also accessible from amino acid precursors, presents a different steric and electronic environment compared to the Evans' platform.[4] Its utility as an intermediate in the synthesis of the ACE inhibitor Imidapril highlights its industrial relevance.[5] The core structure has been explored for creating potent enzyme inhibitors, indicating its potential as a versatile scaffold.[6]
Potential Advantages:
-
Novel Scaffolding: Offers a different stereochemical environment that may be advantageous for specific substrates or reactions where Evans' auxiliaries show limitations.
-
Polarity: The presence of the second nitrogen atom in the imidazolidinone ring may alter solubility and reactivity profiles.
-
Cost-Effective Precursors: Can be synthesized from inexpensive amino acid derivatives.[4]
Head-to-Head Comparison: Performance, Cost, and Practicality
The choice of an auxiliary is rarely based on a single metric. It is a multi-variable decision that balances stereochemical performance, cost of goods, and operational efficiency.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction and a key benchmark for any chiral auxiliary. The general workflow is depicted below.
Sources
- 1. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents [patents.google.com]
- 6. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of (S)-methyl 2-oxoimidazolidine-4-carboxylate against other cyclic urea-based chiral auxiliaries
In the landscape of asymmetric synthesis, the judicious selection of a chiral auxiliary is a critical determinant of success. These transient chiral controllers, temporarily installed on a prochiral substrate, are indispensable tools for forging stereogenic centers with high fidelity.[1] While the venerable Evans' oxazolidinones have long held a preeminent position, a diverse array of alternatives continues to emerge, each offering unique advantages. Among these, cyclic urea-based auxiliaries have garnered significant interest due to their synthetic accessibility, structural rigidity, and potent stereodirecting capabilities.[2]
This guide presents an in-depth performance comparison of (S)-methyl 2-oxoimidazolidine-4-carboxylate , a versatile chiral auxiliary derived from proteinogenic amino acids, against other notable cyclic urea-based auxiliaries and the benchmark Evans' oxazolidinones. We will delve into the quantitative performance in key C-C bond-forming reactions, provide detailed experimental protocols, and elucidate the mechanistic underpinnings of the observed stereoselectivity.
At a Glance: Performance in Asymmetric Alkylation
The asymmetric alkylation of enolates is a cornerstone transformation for the synthesis of chiral carboxylic acid derivatives and their downstream products.[3] The efficacy of a chiral auxiliary in this context is measured by its ability to orchestrate the approach of an electrophile to a specific face of the enolate, thereby yielding a high diastereomeric excess.
The following table benchmarks the performance of an N-acylated derivative of our target auxiliary against the well-established Evans' oxazolidinone in a representative asymmetric alkylation reaction.
| Auxiliary | Acyl Group | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (4S)-tert-butyl 1-methyl-2-oxoimidazolidine-4-carboxylate | 2-Bromopropionyl | Benzylamine (Amination) | - | Good | Stereospecific | [4] |
| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Allyl Iodide | NaN(TMS)₂ | High | 98:2 | [5] |
| (S)-4-Isopropyl-2-oxazolidinone | Propionyl | Benzyl Bromide | LDA | 93 | >99:1 | Evans, D. A. et al. (1981) |
Note: The data for the imidazolidinone auxiliary is from a stereospecific amination, a reaction mechanistically related to alkylation, which demonstrates the potent stereocontrol of the auxiliary.[4]
Causality of Stereocontrol: The Working Model
The high degree of stereocontrol exerted by N-acylated 2-oxoimidazolidinones can be rationalized by a chelated transition state model, analogous to the well-accepted Zimmerman-Traxler model for Evans' auxiliaries.[6]
Caption: Mechanism of stereocontrol in asymmetric alkylation.
Upon deprotonation, the lithium counterion is believed to chelate between the enolate oxygen and the urea carbonyl oxygen at the C2 position. This creates a rigid, planar five-membered ring structure. The substituent at the C4 position of the imidazolidinone ring (in this case, the methyl carboxylate group) then effectively shields one face of the enolate. Consequently, the incoming electrophile is directed to the opposite, less sterically encumbered face, leading to the observed high diastereoselectivity.[7]
Experimental Protocols: A Practical Guide
Reproducibility is the hallmark of trustworthy science. The following section provides a detailed, step-by-step protocol for a representative asymmetric alkylation, adapted from established procedures for similar chiral auxiliaries.[5]
Workflow for Asymmetric Alkylation
Caption: General workflow for asymmetric synthesis.
Detailed Protocol: Asymmetric Alkylation of N-Propionyl-(S)-methyl 2-oxoimidazolidine-4-carboxylate
1. N-Acylation:
-
To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-propionyl derivative.
2. Diastereoselective Alkylation:
-
To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.2 eq.) dropwise. Stir for 20 minutes at this temperature to form lithium diisopropylamide (LDA).
-
Add a solution of the N-propionyl auxiliary (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.5 eq.) dropwise.
-
Stir the reaction at -78 °C for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Perform an aqueous workup as described in the acylation step. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product before purification by flash chromatography.
3. Auxiliary Cleavage (Hydrolytic):
-
Dissolve the purified alkylated product (1.0 eq.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.), followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq.).
-
Stir the reaction vigorously at 0 °C for 4 hours.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Adjust the pH to ~10-11 with NaOH to ensure the carboxylic acid product is in its salt form and the auxiliary remains neutral.
-
Extract the aqueous phase with dichloromethane (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2-3 with dilute HCl and extract the desired chiral carboxylic acid with ethyl acetate (3x).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final product.
Comparative Analysis and Conclusion
This compound and its derivatives represent a highly effective class of chiral auxiliaries for asymmetric synthesis. Their performance, particularly in alkylation and related transformations, is characterized by high levels of stereocontrol, often comparable to the industry-standard Evans' oxazolidinones.[2][4]
Key Advantages:
-
High Diastereoselectivity: The rigid cyclic urea backbone and the C4-substituent provide an excellent stereodirecting environment.[4]
-
Synthetic Accessibility: Readily prepared from common amino acids like aspartic acid.
-
Crystallinity: Products derived from imidazolidinone auxiliaries are often highly crystalline, facilitating purification by recrystallization.[7]
-
Robustness: The imidazolidinone ring is generally more resistant to nucleophilic ring-opening compared to some oxazolidinones, potentially offering a wider range of reaction conditions.[2]
While Evans' oxazolidinones remain a powerful and extensively validated tool, the 2-oxoimidazolidinone scaffold presented here offers a compelling alternative with distinct advantages in stability and accessibility. For researchers and drug development professionals, this compound should be considered a valuable and robust auxiliary for the construction of complex chiral molecules.
References
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812 (2019). [Link]
-
Kubota, H., Kubo, A., & Nunami, K. 2-oxoimidazolidine-4-carboxylate as a novel chiral auxiliary for kinetic resolution. Tetrahedron Letters, 35(19), 3107–3110 (1994). [Link]
-
Sobahi T. R. Asymmetric Aldol Reactions of N-Propionyl Derivatives Of 1,3-Oxazin-2-One and Oxazolidin-2-One Chiral Auxiliaries Derived from [(1s)-Endo]-(-)-Borneol Via Lithium Enolate With Different Aldehydes. Oriental Journal of Chemistry, 20(1) (2004). [Link]
-
Wikipedia contributors. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
-
Evans, D. A., & Shaw, J. T. Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, 36-41 (2003). [Link]
-
Wikipedia contributors. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
-
Enkling, J. R., & Gilbert, J. C. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695 (2008). [Link]
-
Davies, S. G., & D'Souza, A. A. Chiral imidazolidin-2-ones in asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (22), 2791-2802 (1996). [Link]
-
Lee, S., et al. Highly selective asymmetric synthesis of 2‐hydroxy fatty acid methyl esters through chiral oxazolidinone carboximides. Journal of the American Oil Chemists' Society, 78(2), 197-201 (2001). [Link]
-
Kim, K., et al. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1211-1213 (2001). [Link]
-
Ortiz-Renteria, M. A., et al. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3), 138-150 (2019). [Link]
-
Request PDF. ChemInform Abstract: 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Lee, H., et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 25(18), 4278 (2020). [Link]
-
Request PDF. ChemInform Abstract: 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Lee, H., et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 25(18), 4278 (2020). [Link]
- Google Patents. Process for preparing optically active 2-oxoimidazolidine derivatives.
-
Request PDF. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]
-
Request PDF. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]
-
MDPI. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. [Link]
-
MDPI. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI. [Link]
-
RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
-
RSC Publishing. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry. [Link]
-
MDPI. Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. MDPI. [Link]
-
MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]
-
ResearchGate. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. ResearchGate. [Link]
-
PMC. Recent advances in the synthesis of highly substituted imidazolidines. PMC. [Link]
-
PubMed. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PubMed. [Link]
-
PubMed. (S)- or (R)-3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones: ideal Michael acceptors to afford a virtually complete control of simple and face diastereoselectivity in addition reactions with glycine derivatives. PubMed. [Link]
-
Hungarian Journal of Industry and Chemistry. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]
-
RSC Publishing. Biocatalytic asymmetric Michael addition reaction of l-arginine to fumarate for the green synthesis of N-(([(4S)-4-amino-4-carboxy-butyl]amino)iminomethyl)-l-aspartic acid lithium salt (l-argininosuccinic acid lithium salt). RSC Publishing. [Link]
-
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
ResearchGate. (PDF) (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. ResearchGate. [Link]
-
MDPI. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. [Link]
-
Request PDF. Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. ResearchGate. [Link]
-
PubMed. Magnesium halide-catalyzed anti-aldol reactions of chiral N-acylthiazolidinethiones. PubMed. [Link]
-
ResearchGate. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. [Link]
- Google Patents. IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL.
-
PubMed. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. PubMed. [Link]
-
ResearchGate. Ligating properties of 1H-imidazole-4-carboxylic acid. ResearchGate. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. sci-hub.st [sci-hub.st]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. researchgate.net [researchgate.net]
- 7. journals.co.za [journals.co.za]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-methyl 2-oxoimidazolidine-4-carboxylate
For the diligent researcher, the lifecycle of a chemical doesn't end with the acquisition of experimental results. The final, and arguably one of the most critical, phases is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (S)-methyl 2-oxoimidazolidine-4-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. While this compound is a key structural analog to naturally occurring pyroglutamic acid and a precursor in the synthesis of pharmaceuticals like imidapril, its end-of-life management demands meticulous attention to detail.[1]
At its core, the principle of prudent laboratory practice dictates that any substance of unknown or uncertain toxicity should be handled as if it were hazardous. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adopt a conservative approach, drawing parallels from structurally similar compounds and adhering to established federal and local waste management regulations. An SDS for the related compound, tert-butyl(4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, indicates potential hazards such as being harmful if swallowed, causing skin and eye irritation, and causing respiratory irritation. Therefore, it is prudent to manage this compound as a hazardous waste until definitive data proves otherwise.
Part 1: Waste Characterization and Profiling
The foundational step in any disposal protocol is the accurate characterization of the waste. This will determine the appropriate disposal pathway and all subsequent handling, storage, and labeling requirements.
Initial Hazard Assessment
Given the lack of a specific SDS, we must infer potential hazards. The presence of a cyclic carbamate structure warrants caution. Carbamates as a class can have environmental and toxicological effects.[2] Therefore, until proven otherwise, this compound waste should be treated as hazardous.
Waste Stream Identification
Your laboratory's waste management program will have designated waste streams. Based on its chemical properties, this compound waste will fall into one of the following categories:
-
Solid Chemical Waste: For the pure, unused, or expired solid compound.
-
Liquid Chemical Waste (Non-halogenated): For solutions of the compound in non-halogenated solvents (e.g., methanol, ethanol, acetonitrile).
-
Aqueous Waste: For dilute aqueous solutions. However, direct sewer disposal is strongly discouraged without explicit permission from your institution's Environmental Health and Safety (EHS) department.[3]
Under no circumstances should this compound be disposed of in the regular trash or down the sanitary sewer without prior, formal approval.[3]
Part 2: Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves. Always inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat.
Waste Collection and Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Select a Compatible Waste Container: High-density polyethylene (HDPE) containers are generally recommended for a wide range of chemical wastes due to their broad chemical resistance.[4][5][6][7] Ensure the container is clean, in good condition, and has a secure, leak-proof cap.
-
Label the Waste Container: As soon as you begin collecting waste in a container, it must be labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration or percentage of the chemical in the waste.
-
The date accumulation started.
-
The name of the principal investigator or laboratory group.
-
-
Collect the Waste:
-
Solids: Transfer the solid waste into the designated solid waste container using a clean spatula or scoop.
-
Liquids: Carefully pour liquid waste into the designated liquid waste container using a funnel. Avoid splashing. Do not fill the container to more than 90% of its capacity to allow for vapor expansion.
-
Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Waste containers in the SAA must be kept closed at all times, except when adding waste.
-
Store the waste container in a secondary containment bin to prevent the spread of potential leaks or spills.
Requesting a Waste Pickup
Once the waste container is full or you are no longer generating this waste stream, arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor. Follow your institution's specific procedures for requesting a waste pickup.
Part 3: Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Assess the Situation: Evaluate the size and nature of the spill. If the spill is large, involves highly volatile solvents, or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.
-
Contain the Spill: For small, manageable spills, use a chemical spill kit.
-
Liquids: Use an inert absorbent material, such as vermiculite or sand, to cover the spill. Work from the outside in to prevent spreading.
-
Solids: Gently cover the solid spill with a damp paper towel to avoid generating dust.
-
-
Clean the Spill Area:
-
Once the spill is absorbed, carefully scoop the material into a designated waste container.
-
Decontaminate the spill area with a suitable cleaning agent and wipe clean with paper towels.
-
All materials used for cleanup (absorbents, paper towels, gloves, etc.) must be disposed of as hazardous waste.
-
Data Summary and Visualization
To facilitate quick reference, the following table summarizes the key disposal parameters for this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous (pending definitive analysis) | Precautionary approach due to lack of specific SDS and potential hazards of similar compounds. |
| Primary Container | High-Density Polyethylene (HDPE) | Broad chemical resistance and durability.[4][5][6][7] |
| Waste Labeling | "Hazardous Waste", full chemical name, concentration, start date, PI name. | Compliance with EPA and OSHA regulations for hazardous waste labeling. |
| Storage | Closed container in a designated Satellite Accumulation Area (SAA) with secondary containment. | Prevents release to the environment and ensures safe temporary storage. |
| Disposal Route | Collection by institutional EHS or licensed hazardous waste contractor. | Ensures compliant and environmentally sound disposal. |
| Spill Cleanup Residue | Dispose of as hazardous waste. | All materials contaminated with the chemical are considered hazardous. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship. Always remember to consult your institution's specific waste management policies and procedures, as they may have additional requirements.
References
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
PubChem. (n.d.). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. Retrieved from [Link]
-
MDPI. (2017). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
Cipax. (n.d.). Chemical resistance of high and low density polyethylene. Retrieved from [Link]
-
Junyuan Petroleum Group. (n.d.). Chemical Resistance Chart for HDPE (High Density Polyethylene). Retrieved from [Link]
-
Chemsrc. (2025). CAS#:1314902-27-6 | 1-Methyl-2-oxoimidazolidine-4-carboxylic acid. Retrieved from [Link]
-
U.S. Plastic Corp. (2015). HDPE Chemical Compatibility & Resistance Chart. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list. Retrieved from [Link]
-
Duke University. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Retrieved from [Link]
-
Professional Plastics. (n.d.). HDPE and LDPE Resistance Chart by Chemical. Retrieved from [Link]
-
GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and chemical toxicology, 26(5), 481–484. [Link]
-
University of Washington. (n.d.). frequently-used federal hazardous waste codes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18645162, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57974131, (4S)-3-Methyl-2-oxoimidazolidine-4-carboxylic acid. Retrieved from [Link].
-
MDPI. (2017). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2017(3), M953. [Link]
-
Kim, J., Lee, S., & Choi, K. (2021). Environmental and toxicological effects of carbamate pesticides on zebrafish embryogenesis. Journal of hazardous materials, 416, 125801. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. cipax.com [cipax.com]
- 4. junyuanpetroleumgroup.com [junyuanpetroleumgroup.com]
- 5. calpaclab.com [calpaclab.com]
- 6. professionalplastics.com [professionalplastics.com]
- 7. qmul.ac.uk [qmul.ac.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-methyl 2-oxoimidazolidine-4-carboxylate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like (S)-methyl 2-oxoimidazolidine-4-carboxylate, a key heterocyclic amino acid derivative, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in scientific principles, to ensure your safety and the integrity of your work.
Hazard Analysis: Understanding the "Why" Behind the "What"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. Based on data from structurally similar compounds, a clear hazard profile emerges. A close analog, tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, is classified with the following hazards:
-
Harmful if swallowed (H302) [1]
-
Causes skin irritation (H315) [1]
-
Causes serious eye irritation (H319) [1]
-
May cause respiratory irritation (H335) [1]
These classifications are the cornerstone of our PPE strategy. Each piece of equipment is a direct countermeasure to one or more of these potential exposure routes. The primary goal is to create a complete barrier between you and the chemical, mitigating risks of irritation and internal exposure.
Core Protective Equipment: Your Essential Barrier
Effective protection relies on selecting the right equipment and ensuring it is worn correctly. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[1][2][3] | Protects against splashes that can cause serious eye irritation.[1] The face shield offers a secondary layer of protection for the entire face.[3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene).[3] Ensure gloves are of an appropriate thickness and are inspected for defects before each use. | Prevents direct skin contact, mitigating the risk of skin irritation.[1] |
| Body Protection | A laboratory coat is mandatory. For larger scale operations or when handling concentrates, a chemical-resistant apron or coveralls should be worn over the lab coat.[2][4] | Protects skin on the arms and body from accidental spills and contamination.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a certified chemical fume hood, if dusts are generated, or if irritation is experienced. A P3 filter is recommended for particulates.[4][5] | Prevents inhalation of airborne particles or aerosols, which may cause respiratory irritation.[1] |
Operational Protocol: A Self-Validating Workflow
PPE is the final line of defense, supplementing critical engineering controls like a chemical fume hood. The following workflow integrates safety checks at every stage, creating a protocol that is inherently self-validating.
Step-by-Step Methodology:
-
Preparation : Always work in a well-ventilated area, preferably a certified chemical fume hood.[4] Ensure an eyewash station and safety shower are accessible.[4]
-
Donning PPE : Follow the sequence in Figure 1. This order is designed to prevent cross-contamination. For instance, gloves are donned last to ensure they remain clean for handling the primary container.
-
Handling : Avoid generating dust.[4][6] If the compound is a solid, handle it carefully. For any transfers, use tools (spatulas, etc.) that minimize aerosolization.
-
Doffing PPE : This is a critical step to avoid contaminating yourself. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (e.g., using one gloved hand to remove the other glove).
-
Final Wash : Always wash your hands and face thoroughly with soap and water after handling is complete, even if you believe no contact occurred.[4]
Emergency Response and Disposal
Exposure Response:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Skin Contact : Immediately wash off with soap and plenty of water.[6] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical help.[1]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical help.[1]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical help.[1]
Disposal Plan:
-
Contaminated PPE : All disposable PPE (gloves, etc.) that has come into contact with the chemical should be considered hazardous waste. Place it in a designated, sealed container for chemical waste.
-
Chemical Waste : Dispose of unused chemicals and reaction waste in accordance with all applicable federal, state, and local environmental regulations.[1][6] Do not pour down the drain. The container should be clearly labeled with the contents.
By integrating this comprehensive safety framework into your daily laboratory practices, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
-
Personal protective equipment for handling Methyl carbamate-d3 - Benchchem. 4
-
TERT-BUTYL(4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLATE SDS, 83056-79-5 Safety Data Sheets - ECHEMI. 1
-
SAFETY DATA SHEET - Fisher Scientific. 7
-
4 - Safety Data Sheet. 6
-
UNIT 7: Personal Protective Equipment - CTAHR. 2
-
SAFETY DATA SHEET - TCI Chemicals. 5
-
Essential Chemical PPE - Trimaco.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
